molecular formula C14H15NO B573788 3-((2,6-Dimethylphenyl)amino)phenol CAS No. 180163-21-7

3-((2,6-Dimethylphenyl)amino)phenol

Cat. No.: B573788
CAS No.: 180163-21-7
M. Wt: 213.28
InChI Key: ZQHONSDEIKIIGH-UHFFFAOYSA-N
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Description

3-((2,6-Dimethylphenyl)amino)phenol (CAS 180163-21-7) is a chemical compound with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.28 g/mol . This compound serves as a valuable building block in scientific research, particularly in the synthesis of pharmaceutical intermediates . Its structural properties support the development of compounds that modulate sodium channels in nerve cells, making it relevant for researching potential local anesthetics and antiarrhythmic agents . The aminophenol motif is a key feature in various bioactive molecules, and related structures have been investigated for their antiproliferative properties in oncology research, acting through mechanisms that may be independent of classical retinoic acid receptors . Furthermore, derivatives of 4-aminophenol, a closely related chemical class, have shown promise in antimicrobial and antidiabetic research, highlighting the potential of this compound family in developing new therapeutic strategies . Researchers value this compound for its aromatic and amine functionality, which can enhance binding affinity to biological targets . For safe handling, please note the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended storage is in a dark place, under an inert atmosphere, at room temperature . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,6-dimethylanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-5-3-6-11(2)14(10)15-12-7-4-8-13(16)9-12/h3-9,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHONSDEIKIIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695989
Record name 3-(2,6-Dimethylanilino)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180163-21-7
Record name 3-(2,6-Dimethylanilino)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 180163-21-7
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-((2,6-Dimethylphenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-((2,6-Dimethylphenyl)amino)phenol, a key intermediate in the synthesis of pharmaceuticals, particularly local anesthetics and antiarrhythmic drugs.[1][2] This document details its physicochemical characteristics, plausible synthetic routes, and its role as a modulator of sodium channels.

Core Chemical Properties

This compound is an aromatic amine derivative with the IUPAC name this compound. Its core structure consists of a phenol ring linked to a 2,6-dimethylphenyl group via an amine bridge.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 180163-21-7[1][3]
Molecular Formula C₁₄H₁₅NO[1][3]
Molecular Weight 213.28 g/mol [1][3]
Boiling Point 348.3 ± 27.0 °C[1][3]
Melting Point Data not availableN/A
Solubility Data not available; expected to be soluble in organic solvents like ethanol, DMSO, and acetone.N/A
Storage Temperature 2-8°C[1][2]

Spectroscopic and Physicochemical Data

Analytical DataPredicted/Expected Observations
¹H NMR Expected signals for aromatic protons on both phenyl rings, a singlet for the amine proton, a singlet for the hydroxyl proton, and singlets for the two methyl groups.
¹³C NMR Expected signals for the aromatic carbons, with distinct shifts for carbons attached to the amine, hydroxyl, and methyl groups.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and C-O stretching (~1220 cm⁻¹).
Mass Spectrometry Expected molecular ion peak (M⁺) at m/z = 213.
LogP 3.82560
Topological Polar Surface Area 32.26 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A plausible and widely used method for the formation of the diarylamine bond is the Buchwald-Hartwig amination.

Experimental Workflow: Buchwald-Hartwig Amination

Workflow for Buchwald-Hartwig Amination cluster_reactants Reactant Preparation cluster_catalyst Catalyst System 3-Aminophenol 3-Aminophenol Reaction_Setup Reaction Setup (Inert Atmosphere) 3-Aminophenol->Reaction_Setup 2-Bromo-m-xylene 2-Bromo-m-xylene 2-Bromo-m-xylene->Reaction_Setup Pd_Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction_Setup Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction_Setup Base Base (e.g., NaOtBu) Base->Reaction_Setup Reaction Heating in Solvent (e.g., Toluene, 80-110°C) Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an inert atmosphere glovebox or under a stream of argon, a dry reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents).

  • Addition of Reactants: 3-Aminophenol (1.0 equivalent) and 2-bromo-m-xylene (1.0-1.2 equivalents) are added to the reaction vessel, followed by the addition of an anhydrous, degassed solvent such as toluene.

  • Reaction: The reaction vessel is sealed and the mixture is heated with stirring to a temperature in the range of 80-110°C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure this compound.

Mechanism of Action and Signaling Pathway

This compound serves as a crucial building block for local anesthetics and Class I antiarrhythmic drugs, which primarily function by modulating voltage-gated sodium channels.[1][2][4][5] These drugs are known to block the fast sodium channels in nerve and cardiac cells, thereby reducing the rate and magnitude of depolarization during an action potential.[5]

Signaling Pathway: Sodium Channel Blockade

Mechanism of Voltage-Gated Sodium Channel Blockade cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Sodium Ion Influx Na_Channel->Na_Influx Allows Drug This compound Derivative Block Channel Blockade Drug->Block Depolarization Membrane Depolarization Depolarization->Na_Channel Activates Action_Potential Action Potential Propagation Na_Influx->Action_Potential Nerve_Impulse Nerve Impulse Transmission Action_Potential->Nerve_Impulse Block->Na_Channel Binds to pore Block->Na_Influx Inhibits

Caption: The signaling pathway illustrating the blockade of voltage-gated sodium channels by a derivative of this compound.

The mechanism involves the drug molecule entering the pore of the sodium channel, often from the intracellular side.[6][7] The binding of the drug to specific residues within the channel pore, particularly in the inactivated state, stabilizes this non-conducting conformation and prevents the influx of sodium ions that is necessary for the propagation of action potentials.[8] This leads to a decrease in nerve impulse transmission, resulting in local anesthesia, or a reduction in the excitability of cardiac myocytes, which is beneficial in treating arrhythmias. The diarylamine structure is crucial for this activity, with the aromatic rings contributing to the binding affinity within the hydrophobic environment of the channel pore.[9][10]

References

An In-depth Technical Guide to the Structure Elucidation of 3-((2,6-Dimethylphenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-((2,6-Dimethylphenyl)amino)phenol. Due to the limited availability of direct experimental data in publicly accessible literature, this document focuses on predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies for acquiring and interpreting such data are detailed through standardized experimental protocols. Furthermore, this guide outlines the primary synthetic routes for this compound, namely the Buchwald-Hartwig amination and the Ullmann condensation, and explores its potential biological activity as a modulator of voltage-gated sodium channels. All data and protocols are presented to aid researchers in the identification, synthesis, and further investigation of this molecule.

Introduction

This compound is a diarylamine derivative with potential applications in pharmaceutical development, particularly as an intermediate for local anesthetics and antiarrhythmic drugs. Its purported mechanism of action involves the modulation of voltage-gated sodium channels, which are critical in the pathophysiology of pain and cardiac arrhythmias.[1][2][3] The precise characterization of its molecular structure is paramount for understanding its structure-activity relationships and for the development of novel therapeutic agents. This guide provides a detailed theoretical framework for its structure elucidation.

Molecular Structure and Properties

The chemical structure of this compound consists of a phenol ring linked to a 2,6-dimethylphenyl group via a secondary amine bridge.

PropertyValue
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
CAS Number 180163-21-7
Predicted LogP 3.5
Predicted Boiling Point 348.3 ± 27.0 °C

Spectroscopic Data for Structure Elucidation (Predicted)

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of organic spectroscopy and analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H (phenol, ortho to -OH)7.10 - 7.20t1H
Ar-H (phenol, para to -OH)6.50 - 6.60d1H
Ar-H (phenol, ortho to -NH)6.40 - 6.50d1H
Ar-H (phenol, meta to -OH, -NH)6.30 - 6.40s1H
Ar-H (dimethylphenyl)7.00 - 7.10m3H
-NH -5.50 - 6.00br s1H
-OH 4.80 - 5.20br s1H
-CH2.10 - 2.20s6H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (ppm)
Ar-C -OH155 - 157
Ar-C -NH (phenol)145 - 147
Ar-C -NH (dimethylphenyl)138 - 140
Ar-C -CH₃135 - 137
Ar-C H (phenol)130 - 132
Ar-C H (dimethylphenyl, para)128 - 130
Ar-C H (dimethylphenyl, meta)126 - 128
Ar-C H (phenol)110 - 112
Ar-C H (phenol)108 - 110
Ar-C H (phenol)105 - 107
-C H₃18 - 20
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted Characteristic FT-IR Peaks

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3300N-H StretchSecondary Amine
3300 - 3200O-H StretchPhenol
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchMethyl
1620 - 1580C=C StretchAromatic Ring
1520 - 1480N-H BendSecondary Amine
1350 - 1250C-N StretchAromatic Amine
1250 - 1180C-O StretchPhenol
Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/zProposed Fragment
213[M]⁺ (Molecular Ion)
198[M - CH₃]⁺
182[M - OCH₃]⁺ (unlikely) or [M - NHCH₃]⁺
121[C₆H₄(OH)NH]⁺ or [C₆H₃(CH₃)₂NH]⁺
107[C₆H₄OH]⁺
93[C₆H₅NH₂]⁺
77[C₆H₅]⁺

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire 1024 scans with a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

FT-IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the FT-IR spectrum using a suitable spectrometer.

  • Acquisition:

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • Record the spectrum in transmittance mode.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 50 to 300.

    • Set the ion source temperature to 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Synthesis and Potential Biological Activity

Synthetic Pathways

The synthesis of this compound can be achieved through established cross-coupling methodologies.

Synthesis_Pathways cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation 3-Bromophenol 3-Bromophenol Product_B This compound 3-Bromophenol->Product_B 2,6-Dimethylaniline 2,6-Dimethylaniline 2,6-Dimethylaniline->Product_B Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Product_B Ligand Ligand (e.g., XPhos) Ligand->Product_B Base_B Base (e.g., NaOtBu) Base_B->Product_B Solvent_B Solvent (e.g., Toluene) Solvent_B->Product_B 3-Iodophenol 3-Iodophenol Product_U This compound 3-Iodophenol->Product_U 2,6-Dimethylaniline_U 2,6-Dimethylaniline 2,6-Dimethylaniline_U->Product_U Cu_Catalyst Cu Catalyst (e.g., CuI) Cu_Catalyst->Product_U Base_U Base (e.g., K₂CO₃) Base_U->Product_U Solvent_U Solvent (e.g., DMF) Solvent_U->Product_U

Caption: Synthetic routes to this compound.

Potential Signaling Pathway

Diphenylamine derivatives have been shown to act as blockers of voltage-gated sodium channels.[1][2] The proposed mechanism involves the binding of the molecule to the channel pore, thereby inhibiting the influx of sodium ions and reducing neuronal excitability.

Signaling_Pathway Molecule This compound VGSC Voltage-Gated Sodium Channel (VGSC) Molecule->VGSC Binds to and blocks Na_Influx Na⁺ Influx VGSC->Na_Influx Inhibits Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Neuronal_Excitability Reduced Neuronal Excitability

Caption: Proposed mechanism of action on sodium channels.

Conclusion

This technical guide provides a foundational understanding of the structural and functional characteristics of this compound. While direct experimental data remains elusive in the public domain, the predicted spectroscopic data and detailed experimental protocols herein offer a robust framework for its synthesis and characterization. The outlined synthetic pathways and potential biological activity as a sodium channel modulator highlight its significance for further research in medicinal chemistry and drug development. This document serves as a valuable resource for scientists and researchers aiming to explore the therapeutic potential of this and related diarylamine compounds.

References

2,6-Dimethyl-3'-Hydroxydiphenylamine physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of 2,6-Dimethyl-3'-Hydroxydiphenylamine

This technical guide provides a comprehensive overview of the core physical characteristics of 2,6-Dimethyl-3'-Hydroxydiphenylamine, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for characteristic determination, and includes a visual representation of the compound's structural and property relationships.

Core Physical and Chemical Properties

2,6-Dimethyl-3'-Hydroxydiphenylamine is a derivative of diphenylamine, notable for its specific substitutions that influence its physical and chemical behavior.[1] It is recognized for its application as an antioxidant, particularly in the rubber industry, where it enhances the durability and lifespan of materials by inhibiting oxidation.[1]

Data Presentation

The known physical and chemical properties of 2,6-Dimethyl-3'-Hydroxydiphenylamine are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 3-((2,6-Dimethylphenyl)amino)phenol[2]
Synonyms 2,6-Dimethyl-3'-hydroxydiphenylamine; 3-(2,6-DiMethyl-phenylaMino)-phenol; Phenol, 3-[(2,6-dimethylphenyl)amino]-[1][2][3][4]
CAS Number 180163-21-7[1][2][3]
Molecular Formula C₁₄H₁₅NO[1][2]
Molecular Weight 213.27 g/mol [1][4]
Melting Point 117-120 °C[1]
Appearance Not explicitly documented; aromatic amines are typically colorless or pale solids that may darken upon exposure to air and light.[5]
Solubility Specific data not available. By analogy to diphenylamine, it is expected to be poorly soluble in water but soluble in organic solvents like ethanol, benzene, and ether.[5][6]
Storage Conditions Keep in a dark place under an inert atmosphere at room temperature.[1][4]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this specific compound are not widely published. However, standard methodologies for organic compounds, particularly aromatic amines, are applicable.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[7] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.[8]

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered 2,6-Dimethyl-3'-Hydroxydiphenylamine is packed into a capillary tube to a height of 2-3 mm.[9] The tube is tapped gently to ensure dense packing.[9][10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

  • Heating: The sample is heated rapidly to determine an approximate melting point.[7] The apparatus is then allowed to cool.

  • Accurate Measurement: A second measurement is performed with a fresh sample. The temperature is raised quickly to about 20°C below the approximate melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[9]

  • Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is T1-T2.[10]

Solubility Determination (Equilibrium Solubility Method)

This protocol provides a standardized approach to determine the solubility of an organic compound in various solvents.[11]

Methodology:

  • Sample Preparation: An excess amount of 2,6-Dimethyl-3'-Hydroxydiphenylamine is added to a sealed vial containing a known volume of the desired solvent (e.g., water, ethanol, acetone).[11]

  • Equilibration: The vial is agitated at a constant temperature using a shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.[11]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration through a syringe filter compatible with the solvent.[11] This step must be performed quickly to avoid temperature fluctuations.[11]

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed. The solvent is evaporated, and the mass of the dissolved solid is measured.

  • Calculation: The solubility is calculated and expressed in units such as g/L or mg/mL.

Mandatory Visualization

The following diagram, generated using the DOT language, illustrates the logical relationship between the molecular structure of 2,6-Dimethyl-3'-Hydroxydiphenylamine and its resulting physical properties.

G Figure 1. Structure-Property Relationship of 2,6-Dimethyl-3'-Hydroxydiphenylamine cluster_structure Molecular Structure cluster_features Key Structural Features cluster_properties Resulting Physical Properties Structure 2,6-Dimethyl-3'-Hydroxydiphenylamine (C14H15NO) AromaticRings Two Aromatic Rings Structure->AromaticRings Hydroxyl -OH Group Structure->Hydroxyl Amine Secondary Amine (-NH-) Structure->Amine Methyl Two Methyl Groups (-CH3) Structure->Methyl MeltingPoint Solid State at RT (MP: 117-120 °C) Structure->MeltingPoint Molecular Weight & Symmetry Solubility Low Water Solubility High Organic Solvent Solubility AromaticRings->Solubility Hydrophobicity Hydroxyl->Solubility H-bonding potential Reactivity Antioxidant Activity Amine->Reactivity H-donor Methyl->Solubility Increases lipophilicity

Caption: Structure-Property Relationship Diagram.

References

An In-depth Technical Guide to 3-(2,6-dimethylanilino)phenol (CAS: 180163-21-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-(2,6-dimethylanilino)phenol, CAS number 180163-21-7. Due to the limited availability of in-depth experimental studies on this specific molecule, this document synthesizes information from chemical supplier databases, general knowledge of related chemical structures, and plausible scientific methodologies.

Core Compound Information

3-(2,6-dimethylanilino)phenol, also known as 2,6-Dimethyl-3'-Hydroxydiphenylamine, is a substituted diphenylamine derivative. Its structure features a phenol ring linked to a 2,6-dimethylaniline moiety via an amine bridge. This structural motif is of interest in medicinal chemistry due to its presence in various biologically active molecules.

Physicochemical Data

The following table summarizes the available quantitative data for 3-(2,6-dimethylanilino)phenol. It is important to note that comprehensive experimental data for this compound is not widely published.

PropertyValueSource
CAS Number 180163-21-7[1][2]
Molecular Formula C₁₄H₁₅NO[1][2]
Molecular Weight 213.28 g/mol [1][3]
Boiling Point 348.3 ± 27.0 °C (at 760 mmHg)[1][2]
Polar Surface Area 32.26 Ų[2]
LogP 3.82560[2]

Synthesis and Experimental Protocols

Proposed Synthesis: Buchwald-Hartwig Amination

This protocol describes a likely method for the synthesis of 3-(2,6-dimethylanilino)phenol from 3-aminophenol and 2-bromo-1,3-dimethylbenzene.

Materials:

  • 3-Aminophenol

  • 2-Bromo-1,3-dimethylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous and degassed toluene

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-aminophenol (1.0 eq.), 2-bromo-1,3-dimethylbenzene (1.1 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and Xantphos (0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous and degassed toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(2,6-dimethylanilino)phenol.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., O-H and N-H stretching).

G reagents 3-Aminophenol + 2-Bromo-1,3-dimethylbenzene catalyst Pd(OAc)₂ / Xantphos Cs₂CO₃, Toluene reaction Buchwald-Hartwig Amination (100-110 °C, 12-24h) reagents->reaction catalyst->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 3-(2,6-dimethylanilino)phenol purification->product

Caption: Proposed workflow for the synthesis of 3-(2,6-dimethylanilino)phenol.

Biological Activity and Potential Mechanism of Action

While specific biological studies on 3-(2,6-dimethylanilino)phenol are scarce, its structural components suggest potential pharmacological activities.

Potential Applications in Drug Development

Commercial suppliers indicate that this compound is used in the synthesis of pharmaceutical intermediates.[1] Notably, it is suggested for the development of local anesthetics and antiarrhythmic drugs .[1] This implies that 3-(2,6-dimethylanilino)phenol or its derivatives may act as modulators of ion channels , particularly sodium channels , which are key targets for these classes of drugs.[1]

Inferred Biological Activities from Structural Analogs

The phenol and aniline moieties are common in a wide range of biologically active compounds. Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[4] Substituted anilines and diphenylamines have been investigated for various pharmacological activities, including anti-inflammatory and antimicrobial effects.[5][6]

Potential Biological ActivityImplied Mechanism of Action
Local Anesthetic Blockade of voltage-gated sodium channels in neurons
Antiarrhythmic Modulation of cardiac sodium, potassium, or calcium channels
Antioxidant Scavenging of reactive oxygen species (ROS)
Anti-inflammatory Inhibition of pro-inflammatory enzymes or signaling pathways
Antimicrobial Disruption of microbial cell membranes or inhibition of essential enzymes

Potential Signaling Pathways

Direct experimental evidence linking 3-(2,6-dimethylanilino)phenol to specific signaling pathways is not available. However, based on the known activities of phenolic compounds, several pathways could be modulated. Phenolic compounds have been shown to influence inflammatory signaling cascades.[7][8]

A generalized diagram of inflammatory signaling pathways potentially modulated by phenolic compounds is presented below. It is important to emphasize that this is a representative model and has not been experimentally validated for 3-(2,6-dimethylanilino)phenol.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor (e.g., TLR) mapk MAPK Cascade (ERK, JNK, p38) receptor->mapk pi3k PI3K/Akt Pathway receptor->pi3k nfkb IKK -> IκB -> NF-κB receptor->nfkb transcription Gene Transcription (e.g., COX-2, iNOS, Cytokines) mapk->transcription pi3k->transcription nfkb->transcription stimulus Inflammatory Stimulus stimulus->receptor phenolic_compound Phenolic Compound (Potential Inhibition) phenolic_compound->mapk phenolic_compound->pi3k phenolic_compound->nfkb

References

Spectroscopic Characterization of 3-((2,6-Dimethylphenyl)amino)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-((2,6-Dimethylphenyl)amino)phenol, with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.28 g/mol , is a molecule of significant interest in the development of pharmaceutical intermediates.[1][2] Its unique structure, combining a substituted aminophenol with a dimethylphenyl group, gives rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering researchers and drug development professionals a detailed reference for its characterization. We will delve into the theoretical underpinnings and practical considerations for analyzing its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. While direct experimental data for this specific molecule is not widely published, this guide will provide a robust predictive analysis based on the well-established spectroscopic principles of its constituent functional groups and data from analogous structures.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound is presented below. Understanding the arrangement of its atoms and functional groups is fundamental to interpreting its spectroscopic data.

References

An In-depth Technical Guide on the Theoretical Properties of 3-((2,6-Dimethylphenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted theoretical properties of the compound 3-((2,6-Dimethylphenyl)amino)phenol. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from publicly available data on analogous compounds to infer its characteristics. The document covers physicochemical properties, computational analysis, spectroscopic data, potential synthetic routes, and its putative biological activity, particularly in the context of sodium channel modulation. All quantitative data are presented in structured tables, and key processes are visualized using diagrams. This guide aims to serve as a foundational resource for researchers interested in the further study and application of this compound.

Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₅NO, is an aromatic amine and a phenol derivative.[1][2] Its core structure consists of a phenol ring linked to a 2,6-dimethylphenyl group via an amine bridge. The physicochemical properties are crucial for understanding its behavior in biological and chemical systems. A summary of its known and computed properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₅NO[1][2]
Molecular Weight 213.28 g/mol [2]
Boiling Point 348.3 ± 27.0 °C[2]
CAS Number 180163-21-7[2]
Storage Temperature 2-8°C[2]

Computational Analysis and Theoretical Properties

While no specific computational studies for this compound were found, density functional theory (DFT) calculations are commonly employed to predict the molecular and electronic properties of similar aromatic amines and phenols. Such studies on substituted diphenylamines have been used to understand their antioxidant properties and reaction mechanisms.

Based on general principles of computational chemistry applied to analogous structures, the following theoretical properties can be inferred:

  • Molecular Geometry: The molecule is expected to have a non-planar conformation due to the steric hindrance from the two methyl groups on one of the phenyl rings. This twisting will influence its electronic properties and receptor binding capabilities.

  • Electronic Properties: The nitrogen atom's lone pair is expected to be delocalized into the phenyl rings, influencing the electron density distribution. The hydroxyl group on the other ring can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

  • Reactivity Descriptors: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be key indicators of its reactivity. The HOMO is likely to be localized on the electron-rich aminophenol ring, while the LUMO may be distributed across the aromatic system.

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts / Frequencies
¹H NMR Aromatic protons (multiple signals, ~6.5-7.5 ppm), -NH proton (broad singlet), -OH proton (broad singlet), methyl protons (singlet, ~2.0-2.5 ppm)
¹³C NMR Aromatic carbons (~110-160 ppm), methyl carbons (~15-25 ppm)
FT-IR O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C=C aromatic stretch (~1450-1600 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹)
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 213. Key fragmentation patterns would involve cleavage of the C-N bond and loss of methyl groups.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, two common methods for the synthesis of analogous aminophenols are the Buchwald-Hartwig amination and condensation reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of carbon-nitrogen bonds.[1] This method would involve the coupling of 3-halophenol (e.g., 3-bromophenol) with 2,6-dimethylaniline.

Experimental Protocol (General, adapted for this synthesis):

  • Reaction Setup: In an inert atmosphere (e.g., under argon), a reaction vessel is charged with a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

  • Reagents: 3-Bromophenol (1.0 equivalent) and 2,6-dimethylaniline (1.2 equivalents) are added to the reaction vessel, followed by an anhydrous solvent (e.g., toluene).

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: The reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald_Hartwig_Amination 3-Bromophenol 3-Bromophenol Reaction Reaction 3-Bromophenol->Reaction 2,6-Dimethylaniline 2,6-Dimethylaniline 2,6-Dimethylaniline->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product This compound Reaction->Product

Buchwald-Hartwig Amination Pathway
Condensation Reaction

Another potential route is the direct condensation of resorcinol (1,3-dihydroxybenzene) with 2,6-dimethylaniline. This method typically requires high temperatures and an acid catalyst.

Experimental Protocol (General, adapted for this synthesis):

  • Reaction Setup: A reaction vessel is equipped with a stirrer, condenser, and a Dean-Stark trap to remove water.

  • Reagents: Resorcinol (1.0 equivalent), 2,6-dimethylaniline (1.5-2.0 equivalents), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) are added to the vessel.

  • Reaction Conditions: The mixture is heated to a high temperature (e.g., 200 °C) with vigorous stirring. Water formed during the reaction is continuously removed.

  • Work-up and Purification: After completion, the reaction is cooled, and the catalyst is neutralized. The excess aniline is removed by distillation. The residue is dissolved in an organic solvent, washed, dried, and concentrated. The product is then purified by recrystallization or column chromatography.

Condensation_Reaction Resorcinol Resorcinol Reaction Reaction Resorcinol->Reaction 2,6-Dimethylaniline 2,6-Dimethylaniline 2,6-Dimethylaniline->Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Reaction High Temperature High Temperature High Temperature->Reaction Product This compound Reaction->Product

Condensation Reaction Pathway

Potential Biological Activity and Signaling Pathway

This compound is described as being used in the synthesis of pharmaceutical intermediates, particularly for local anesthetics and antiarrhythmic drugs.[2] This suggests that the compound may act as a modulator of voltage-gated sodium channels.[2]

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[3] Local anesthetics and antiarrhythmic drugs often function by blocking these channels, thereby reducing nerve impulses or stabilizing cardiac rhythms. The 2,6-dimethylphenyl moiety is a common structural feature in many sodium channel blockers, such as lidocaine.

Hypothesized Signaling Pathway: Sodium Channel Blockade

The proposed mechanism of action for this compound involves its interaction with voltage-gated sodium channels. The molecule could bind to a site within the channel pore, physically occluding the passage of sodium ions, or it could allosterically modulate the channel's gating properties, favoring a non-conducting state.

Sodium_Channel_Blockade cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Binding Binding to Na+ Channel Na_Channel->Binding Depolarization Depolarization Depolarization->Na_Channel Activates Compound This compound Compound->Binding Blockade Sodium Influx Blocked Binding->Blockade No_AP Inhibition of Action Potential Blockade->No_AP Therapeutic_Effect Anesthetic or Antiarrhythmic Effect No_AP->Therapeutic_Effect

Hypothesized Sodium Channel Modulation

Conclusion and Future Directions

This compound is a molecule with potential applications in drug development, particularly as a modulator of sodium channels. However, there is a notable lack of comprehensive public data on its theoretical and experimental properties. This guide has provided an overview based on available information and inferences from analogous compounds.

Future research should focus on:

  • Detailed Synthesis and Characterization: Development and publication of a robust synthetic protocol followed by full spectroscopic characterization (NMR, IR, MS, and crystallographic analysis).

  • Computational Modeling: Performing DFT and molecular dynamics simulations to accurately predict its electronic properties, conformation, and interactions with biological targets like sodium channels.

  • Biological Evaluation: In vitro and in vivo studies to confirm its activity on sodium channels, determine its potency and selectivity, and explore its therapeutic potential.

A deeper understanding of the properties of this compound will be crucial for unlocking its full potential in medicinal chemistry and materials science.

References

The Rise and Fall of a Pain Reliever: A Technical History of Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, aminophenol derivatives have been a cornerstone of pain and fever management. This in-depth guide explores the discovery, development, and ultimate divergence of two key compounds: phenacetin and its successor, paracetamol (acetaminophen). We delve into the scientific milestones, experimental methodologies, and critical toxicological findings that shaped their journey from laboratory curiosities to household names.

Discovery and Early Development

The story of aminophenol-derived analgesics begins in the late 19th century, a period of burgeoning organic chemistry. The search for synthetic alternatives to naturally derived medicines like quinine and salicylates spurred the investigation of coal tar derivatives.

Paracetamol (Acetaminophen): An Unwitting Discovery

In 1878, Harmon Northrop Morse, a chemist at Johns Hopkins University, first synthesized N-acetyl-p-aminophenol, which would later be known as paracetamol or acetaminophen. However, the analgesic and antipyretic properties of this compound were not recognized at the time, and it remained a chemical novelty for over half a century.

Phenacetin: The First to Market

Nine years later, in 1887, phenacetin (N-(4-ethoxyphenyl)acetamide) was introduced into the pharmaceutical market by the German company Bayer. Its development was a more deliberate effort to find a less toxic alternative to acetanilide, another early synthetic antipyretic that was found to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its oxygen-carrying capacity. Phenacetin quickly gained popularity and was widely used as an analgesic and antipyretic for many decades, often in combination with aspirin and caffeine in "APC" compound analgesics.

The Re-emergence of Paracetamol

It wasn't until the late 1940s that the true potential of paracetamol was realized. In 1948, Bernard Brodie and Julius Axelrod at the New York University Research Service, Goldwater Memorial Hospital, discovered that paracetamol was the major and active metabolite of both acetanilide and phenacetin. Their research demonstrated that the analgesic effects of these precursor drugs were primarily due to their in-vivo conversion to paracetamol. This pivotal discovery, coupled with findings that paracetamol was less toxic than its predecessors, led to its commercial introduction in the United States in 1953 as Tylenol.

Synthesis of Aminophenol Derivatives

The industrial synthesis of both phenacetin and paracetamol typically starts from p-aminophenol.

Synthesis of Paracetamol (Acetaminophen)

Paracetamol is synthesized via the acetylation of the amino group of p-aminophenol using acetic anhydride.

Experimental Protocol: Synthesis of Paracetamol

Materials:

  • p-Aminophenol

  • Acetic anhydride

  • Water

  • 5% Sodium carbonate solution

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Heating mantle or hot plate

Procedure:

  • In a 250 mL Erlenmeyer flask, add 10.9 g (0.1 mol) of p-aminophenol to 150 mL of water.

  • Gently heat the mixture to about 80°C with stirring to dissolve the p-aminophenol.

  • In a separate beaker, cautiously add 12.5 mL (0.13 mol) of acetic anhydride to 25 mL of water.

  • Slowly add the acetic anhydride solution to the warm p-aminophenol solution with continuous stirring.

  • Allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to induce crystallization of the paracetamol.

  • Collect the crude paracetamol crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water.

  • Recrystallize the crude product from a minimal amount of hot water to purify it.

  • Dry the purified crystals in a desiccator.

Synthesis of Phenacetin

Phenacetin synthesis also begins with p-aminophenol, which is first acetylated to form paracetamol. The subsequent step involves a Williamson ether synthesis to introduce the ethyl group.

Experimental Protocol: Synthesis of Phenacetin

Materials:

  • Paracetamol (synthesized as above)

  • Anhydrous potassium carbonate

  • Ethyl iodide

  • Acetone

  • Reflux apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, place 15.1 g (0.1 mol) of paracetamol and 15 g (0.11 mol) of anhydrous potassium carbonate in 100 mL of acetone.

  • Add 10.5 mL (0.13 mol) of ethyl iodide to the mixture.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the potassium salts.

  • Wash the salts with a small amount of acetone.

  • Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane and wash it with 5% sodium hydroxide solution and then with water in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the dichloromethane by rotary evaporation to yield crude phenacetin.

  • Recrystallize the crude product from ethanol to obtain pure phenacetin.

Quantitative Pharmacological and Toxicological Data

The following tables summarize key quantitative data for phenacetin and paracetamol, highlighting the differences in their efficacy and toxicity profiles that ultimately led to the replacement of phenacetin.

Parameter Phenacetin Paracetamol (Acetaminophen) Species Source
Analgesic Efficacy (ED50) 50 mg/kg (formalin test)61.30 mg/kg (acetic acid writhing test)Mouse[1][2]
107-114 mg/kg (hyperalgesic assays)-Rat[3]
Acute Toxicity (LD50) 1650 mg/kg (oral)2404 mg/kg (oral)Rat[4]
866 mg/kg (oral)338 mg/kg (oral)Mouse[5][6]
Plasma Half-life (t1/2) -1.9–2.5 hoursHuman[7]
Plasma Protein Binding -Negligible at therapeutic doses; 15-21% in overdoseHuman[7][8]

Key Experiments in the Evaluation of Aminophenol Derivatives

The characterization of the analgesic and toxic properties of phenacetin and paracetamol relied on a number of key experimental models.

Acetic Acid-Induced Writhing Test for Analgesia

This widely used model assesses the efficacy of peripherally acting analgesics by measuring the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.

Experimental Protocol: Acetic Acid-Induced Writhing Test

Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Fast the mice for 12 hours prior to the experiment, with free access to water.

  • Divide the animals into groups (n=6-10 per group): a control group (vehicle), a standard group (e.g., diclofenac sodium), and test groups receiving different doses of the aminophenol derivative.

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight).[9]

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 10-20 minutes.[9]

  • Calculate the percentage of inhibition of writhing for each group compared to the control group.

Hot Plate Test for Analgesia

This test evaluates the central analgesic activity of compounds by measuring the latency of the animal's response to a thermal stimulus.

Experimental Protocol: Hot Plate Test

Animals: Wistar rats (150-200 g).

Procedure:

  • Acclimatize the rats to the testing room for at least one hour before the experiment.

  • The hot plate apparatus is maintained at a constant temperature, typically 55 ± 0.5°C.

  • Gently place each rat on the hot plate and start a stopwatch.

  • Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

  • Record the latency time for the first clear sign of a pain response.

  • A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[10][11]

  • Administer the test compound and measure the reaction time at different time points (e.g., 30, 60, 90, 120 minutes) after administration.

  • An increase in the reaction latency compared to the baseline indicates an analgesic effect.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. Phenacetin's carcinogenic properties were a major reason for its withdrawal, and the Ames test was a key tool in evaluating its genotoxicity.

Experimental Protocol: Ames Test

Materials:

  • Salmonella typhimurium histidine-requiring mutant strains (e.g., TA98, TA100, TA1535, TA1537).

  • Top agar (containing a trace amount of histidine and biotin).

  • Minimal glucose agar plates.

  • S9 fraction (a rat liver homogenate for metabolic activation).

  • Test compound (phenacetin).

  • Positive and negative controls.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a test tube, mix 0.1 mL of an overnight culture of the Salmonella tester strain, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation).

  • Pre-incubate the mixture at 37°C for 20-30 minutes.

  • Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Spread the top agar evenly and allow it to solidify.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Results for Phenacetin: Phenacetin was found to be mutagenic in the Ames test, particularly in the TA100 strain, but only in the presence of a metabolic activation system (S9 fraction from hamster liver). This indicated that a metabolite of phenacetin, rather than the parent compound itself, was responsible for the mutagenic effects. A dose-related increase in revertant colonies was observed at concentrations of 500 µ g/plate and higher.[12][13]

Determination of Methemoglobin

Methemoglobinemia was a significant side effect of early aminophenol derivatives. The following spectrophotometric method is a common way to quantify methemoglobin levels in blood.

Experimental Protocol: Determination of Methemoglobin

Principle: Methemoglobin has a characteristic absorbance maximum at 630-635 nm, which disappears upon the addition of cyanide, which converts methemoglobin to cyanmethemoglobin. The change in absorbance is proportional to the methemoglobin concentration.

Materials:

  • Whole blood sample.

  • Phosphate buffer (pH 6.8).

  • Potassium ferricyanide solution.

  • Potassium cyanide solution.

  • Spectrophotometer.

Procedure:

  • Hemolyze a blood sample by diluting it with a phosphate buffer containing a lysing agent (e.g., saponin).

  • Divide the hemolysate into two cuvettes.

  • Measure the absorbance of the first cuvette at 630 nm (A1).

  • Add a drop of potassium cyanide solution to the first cuvette, mix, and after 5 minutes, read the absorbance again at 630 nm (A2).

  • To the second cuvette, add a drop of potassium ferricyanide solution to convert all hemoglobin to methemoglobin. After 5 minutes, read the absorbance at 630 nm (A3).

  • Add a drop of potassium cyanide solution to the second cuvette, mix, and after 5 minutes, read the absorbance at 630 nm (A4).

  • Calculate the percentage of methemoglobin using the following formula: % Methemoglobin = [(A1 - A2) / (A3 - A4)] x 100

Mechanism of Action and Metabolism

The understanding of how aminophenol derivatives exert their effects and how they are processed in the body has evolved significantly over time.

Analgesic and Antipyretic Mechanism of Paracetamol

Initially, it was believed that paracetamol, like NSAIDs, worked by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. However, its weak anti-inflammatory activity suggested a different mechanism. Current understanding points to a central mechanism of action.

// Nodes Paracetamol [label="Paracetamol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_Aminophenol [label="p-Aminophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AM404 [label="AM404\n(N-arachidonoylphenolamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAAH [label="FAAH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TRPV1 [label="TRPV1 Activation\n(Central)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Na_Channels [label="Sodium Channel\nBlockade (Peripheral)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analgesia [label="Analgesia", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; COX [label="COX Inhibition\n(Weak, Central)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Paracetamol -> p_Aminophenol [label="Deacetylation\n(in Liver)"]; p_Aminophenol -> AM404 [label="Conjugation with\nArachidonic Acid", arrowhead=open]; AM404 -> FAAH [dir=none, style=dashed]; FAAH -> AM404 [label="Metabolism\n(in Brain)", arrowhead=open]; AM404 -> TRPV1; AM404 -> Na_Channels; TRPV1 -> Analgesia; Na_Channels -> Analgesia; Paracetamol -> COX; COX -> Analgesia; } Paracetamol's central analgesic mechanism.

Metabolism and Toxicity

The metabolism of paracetamol primarily occurs in the liver through glucuronidation and sulfation, leading to non-toxic, water-soluble conjugates that are excreted by the kidneys. However, a small fraction is metabolized by the cytochrome P450 enzyme system (primarily CYP2E1) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal therapeutic doses, NAPQI is detoxified by conjugation with glutathione. In cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. The depletion of glutathione stores allows NAPQI to bind to cellular proteins, causing oxidative stress and hepatocellular necrosis.

// Nodes Paracetamol [label="Paracetamol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucuronide [label="Glucuronide Conjugate\n(Non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfate [label="Sulfate Conjugate\n(Non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NAPQI [label="NAPQI\n(Toxic Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH_Detox [label="Glutathione Conjugate\n(Non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proteins [label="Cellular Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Hepatotoxicity [label="Hepatotoxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excretion [label="Renal Excretion", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CYP2E1 [label="CYP2E1", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="Glutathione", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Paracetamol -> Glucuronide [label="Glucuronidation\n(~60%)"]; Paracetamol -> Sulfate [label="Sulfation\n(~35%)"]; Paracetamol -> CYP2E1 [dir=none, style=dashed]; CYP2E1 -> NAPQI [label="Oxidation\n(~5%)"]; Glucuronide -> Excretion; Sulfate -> Excretion; NAPQI -> GSH_Detox; GSH -> GSH_Detox [dir=none, style=dashed]; GSH_Detox -> Excretion; NAPQI -> Cell_Proteins [label="In overdose (GSH depletion)"]; Cell_Proteins -> Hepatotoxicity; } Metabolic pathways of paracetamol.

The Decline of Phenacetin and the Rise of Paracetamol

The widespread and prolonged use of phenacetin eventually revealed its dark side. By the 1960s and 1970s, a growing body of evidence linked chronic phenacetin use to serious adverse effects, including:

  • Analgesic Nephropathy: A form of chronic kidney disease characterized by papillary necrosis and interstitial nephritis.

  • Carcinogenicity: Increased risk of tumors of the renal pelvis and other urinary tract cancers.

  • Hematological Effects: Methemoglobinemia and hemolytic anemia, particularly with overuse.

These severe toxicities, which were not as prominently associated with paracetamol, led to regulatory actions worldwide. In 1983, the U.S. Food and Drug Administration (FDA) banned the marketing of phenacetin-containing drugs. Many other countries followed suit, solidifying paracetamol's position as the preferred aminophenol-derived analgesic and antipyretic.

Conclusion

The history of aminophenol derivatives is a compelling narrative of chemical innovation, serendipitous discovery, and the critical importance of rigorous toxicological evaluation. While phenacetin played a significant role in pain management for much of the 20th century, its inherent toxicities ultimately led to its demise. Paracetamol, once an overlooked laboratory chemical, emerged as a safer and effective alternative, becoming one of the most widely used over-the-counter medications globally. The contrasting fates of these two closely related molecules serve as a crucial lesson in drug development, emphasizing the continuous need for vigilance and research to ensure the safety and efficacy of therapeutic agents.

References

An In-depth Technical Guide to 3-((2,6-Dimethylphenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-((2,6-Dimethylphenyl)amino)phenol, a key intermediate in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular and Physical Properties

This compound is an aromatic amine and a derivative of phenol.[1] Its molecular structure and properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO[1][2]
Molecular Weight 213.28 g/mol [1]
Boiling Point 348.3±27.0 °C at 760 mmHg[1][2]
CAS Number 180163-21-7[1]

Synthesis Protocols

1. Buchwald-Hartwig Amination (Analogous Method)

The palladium-catalyzed Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[3] This approach can be adapted from the synthesis of similar aminophenol derivatives.[3]

Experimental Protocol:

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with 3-bromophenol (1.0 equivalent), 2,6-dimethylaniline (1.0-1.2 equivalents), a palladium precatalyst (e.g., BrettPhos precatalyst), a suitable ligand, and a base (e.g., sodium tert-butoxide).[3]

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added to the vessel.[3]

  • Reaction Conditions: The reaction mixture is sealed and heated with stirring to a temperature typically in the range of 80-110°C.[3]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent such as ethyl acetate.[3]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound.[3]

2. Condensation Reaction (Analogous Method)

A direct acid-catalyzed condensation of a phenol with an aniline derivative at high temperatures can also be employed.[3]

Experimental Protocol:

  • Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap is charged with resorcinol (1.0 equivalent), 2,6-dimethylaniline (1.5 - 2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 equivalents).[3]

  • Reaction Conditions: The mixture is heated to approximately 200°C with vigorous stirring. Water formed during the reaction is continuously removed using the Dean-Stark trap to drive the reaction forward.[3]

  • Monitoring: The reaction is maintained at this temperature for several hours, with progress monitored by a suitable analytical technique like TLC or GC-MS.[3]

  • Purification: After completion, the reaction mixture is cooled and the product is purified, which may require extensive purification steps like column chromatography.[3]

Analytical Methodologies

The purity and identity of this compound can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of aminophenol compounds.[4]

Experimental Protocol:

  • Column: A Newcrom R1 reverse-phase column or equivalent is used.[4]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid is employed. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

  • Detection: A standard HPLC detector, such as a UV detector, is used to monitor the elution of the compound.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[4]

Gas Chromatography (GC)

Phenolic compounds can be analyzed by gas chromatography, often with a derivatization step.

Experimental Protocol:

  • Sample Preparation: Samples are extracted using a suitable method, and the extracts are cleaned up as necessary.[5]

  • Analysis of Underivatized Phenols: Underivatized phenols can be analyzed by GC with a flame ionization detector (GC/FID) using either a single-column or dual-column approach.[5]

  • Derivatization: For increased sensitivity and better chromatographic performance, phenols can be derivatized with diazomethane or pentafluorobenzyl bromide (PFBBr) and analyzed by GC/FID or GC with an electron capture detector (GC/ECD), respectively.[5]

Biological and Pharmaceutical Relevance

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its application in the development of local anesthetics and antiarrhythmic drugs.[1] The structural features of this compound, including its aromatic and amine functionalities, are important for the creation of molecules that can modulate sodium channels in nerve cells, which is a key mechanism for pain relief and regulation of heart rhythm.[1] The broader class of aminophenol derivatives is recognized for a range of biological activities, including antimicrobial and antioxidant properties.[6]

Workflow and Pathway Diagrams

Synthesis Workflow via Buchwald-Hartwig Amination

The following diagram illustrates the general workflow for the synthesis of this compound using the Buchwald-Hartwig amination method.

Buchwald_Hartwig_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 3-Bromophenol 3-Bromophenol Reaction_Vessel Reaction Vessel (Inert Atmosphere) 3-Bromophenol->Reaction_Vessel 2,6-Dimethylaniline 2,6-Dimethylaniline 2,6-Dimethylaniline->Reaction_Vessel Pd_Catalyst_Ligand Pd Catalyst & Ligand Pd_Catalyst_Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Heating Heating (80-110°C) Reaction_Vessel->Heating Quenching Quenching Heating->Quenching Cooling Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Buchwald-Hartwig amination synthesis.

References

Potential Research Areas for 3-(2,6-dimethylanilino)phenol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-(2,6-dimethylanilino)phenol is a synthetic organic compound featuring a phenol group linked to a 2,6-dimethylaniline moiety. While specific research on this molecule is limited, its structural components are present in a wide array of pharmacologically active agents. The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species and a key feature in many antioxidant and anti-inflammatory compounds. The diphenylamine-like core is found in various kinase inhibitors and other therapeutic agents. This technical guide outlines potential research avenues for 3-(2,6-dimethylanilino)phenol, providing a framework for its exploration as a novel therapeutic candidate.

Physicochemical Properties

A foundational step in the investigation of any new chemical entity is the characterization of its physicochemical properties. These parameters are crucial for understanding its drug-like potential, including absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyValueReference
Molecular Formula C₁₄H₁₅NO[Generic Database]
Molecular Weight 213.28 g/mol [Generic Database]
CAS Number 180163-21-7[Generic Database]
Predicted LogP 3.5 ± 0.5[Computational Prediction]
Boiling Point 348.3 ± 27.0 °C[Generic Database]
pKa (Phenolic OH) 9.5 - 10.5 (Estimated)[Structure-based Estimation]
Aqueous Solubility Low (Predicted)[Structure-based Estimation]

Potential Research Areas and Methodologies

Based on its structural features, 3-(2,6-dimethylanilino)phenol warrants investigation in several key therapeutic areas.

Antioxidant and Anti-inflammatory Activity

The phenolic moiety of the molecule suggests inherent antioxidant properties. Phenolic compounds can neutralize free radicals and modulate inflammatory signaling pathways.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the compound to donate a hydrogen atom and scavenge the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another spectrophotometric method to assess the radical scavenging capacity of the compound.

  • Cellular Antioxidant Activity (CAA) Assay: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.

  • Nitric Oxide (NO) Scavenging Assay in LPS-stimulated Macrophages: This assay determines the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Western Blot Analysis of Inflammatory Markers: Investigate the effect of the compound on the expression of key inflammatory proteins such as COX-2, iNOS, and pro-inflammatory cytokines (TNF-α, IL-6) in stimulated cells.

CompoundAssayIC₅₀ (µM)Reference
Gallic AcidDPPH8.5 ± 0.7[Fictional Example]
QuercetinABTS5.2 ± 0.4[Fictional Example]
TroloxDPPH15.3 ± 1.1[Fictional Example]
L-Ascorbic AcidABTS25.8 ± 2.3[Fictional Example]

Phenolic compounds are known to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway.
Anticancer Activity

The diphenylamine scaffold is a privileged structure in oncology drug discovery, notably in the development of kinase inhibitors. The antiproliferative and pro-apoptotic potential of 3-(2,6-dimethylanilino)phenol should be evaluated against a panel of cancer cell lines.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation after treatment with the compound.

  • Clonogenic Assay: This assay measures the ability of a single cell to grow into a colony, providing a measure of the compound's long-term cytotoxic effects.

  • Flow Cytometry for Cell Cycle Analysis: Using propidium iodide staining to determine the effect of the compound on cell cycle progression (e.g., induction of G1, S, or G2/M arrest).

  • Annexin V/Propidium Iodide Staining: A flow cytometry-based assay to quantify apoptosis (early and late) and necrosis induced by the compound.

  • Kinase Inhibition Assays: Screen the compound against a panel of kinases, particularly those implicated in cancer cell proliferation and survival (e.g., EGFR, VEGFR, Src family kinases).

CompoundCell LineAssayIC₅₀ (µM)Reference
DiphenylamineMCF-7 (Breast)MTT55.2 ± 4.8[Fictional Example]
N-Phenyl-2-naphthylamineA549 (Lung)MTT23.7 ± 2.1[Fictional Example]
Imatinib (Gleevec®)K562 (CML)MTT0.25 ± 0.03[Literature Value]
Gefitinib (Iressa®)PC-9 (NSCLC)MTT0.015 ± 0.002[Literature Value]

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.

MAPK_Signaling GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound 3-(2,6-dimethylanilino)phenol Compound->Raf Inhibition

Figure 2: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Sodium Channel Modulation

The structural similarity to some local anesthetics and antiarrhythmic drugs suggests that 3-(2,6-dimethylanilino)phenol may modulate voltage-gated sodium channels. This is a promising area of investigation for applications in pain management and cardiology.

  • Whole-Cell Patch-Clamp Electrophysiology: This is the gold-standard method for studying ion channel function. It allows for the direct measurement of sodium currents in cells expressing specific sodium channel subtypes (e.g., Nav1.5 for cardiac applications, Nav1.7 for pain).

    • Cell Lines: HEK293 cells stably expressing the human sodium channel subtype of interest.

    • Voltage Protocols:

      • Current-Voltage (I-V) Relationship: To determine the effect of the compound on the peak sodium current at various membrane potentials.

      • Steady-State Inactivation: To assess if the compound alters the voltage-dependence of channel inactivation.

      • Recovery from Inactivation: To determine if the compound prolongs the time it takes for channels to recover from the inactivated state.

      • Use-Dependent Block: To investigate if the inhibitory effect of the compound is enhanced with repetitive channel activation (a hallmark of many sodium channel blockers).

Patch_Clamp_Workflow Cell_Culture Culture HEK293 cells expressing Nav1.x Plating Plate cells on coverslips Cell_Culture->Plating Patching Establish whole-cell patch-clamp configuration Plating->Patching Baseline Record baseline sodium currents Patching->Baseline Compound_App Apply 3-(2,6-dimethylanilino)phenol Baseline->Compound_App Recording Record sodium currents in the presence of compound Compound_App->Recording Washout Washout compound Recording->Washout Data_Analysis Analyze changes in current amplitude and kinetics Washout->Data_Analysis

Figure 3: Experimental workflow for whole-cell patch-clamp electrophysiology.
CompoundChannelAssayIC₅₀ (µM)Reference
LidocaineNav1.5Patch-clamp150 ± 12[Literature Value]
FlecainideNav1.5Patch-clamp5.8 ± 0.6[Literature Value]
Tetrodotoxin (TTX)Nav1.7Patch-clamp0.002 ± 0.0003[Literature Value]
CarbamazepineNav1.7Patch-clamp25 ± 3[Literature Value]

Conclusion and Future Directions

3-(2,6-dimethylanilino)phenol represents a molecule with significant, albeit underexplored, therapeutic potential. Its structural characteristics provide a strong rationale for investigating its efficacy as an antioxidant, anti-inflammatory, anticancer, and sodium channel modulating agent. The experimental frameworks provided in this guide offer a starting point for a comprehensive preclinical evaluation. Future research should focus on a systematic screening of its biological activities, followed by lead optimization through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. Such a program could potentially lead to the discovery of a novel therapeutic agent for a range of diseases.

An In-depth Technical Guide to the Solubility of 3-((2,6-Dimethylphenyl)amino)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-((2,6-Dimethylphenyl)amino)phenol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment based on established chemical principles and provides detailed experimental protocols for researchers to determine precise solubility values. This guide is intended to support research and development activities where this compound is utilized as a chemical intermediate or active compound.

Introduction

This compound is an aromatic organic compound featuring a phenol group, a secondary amine, and a substituted phenyl ring. Its structural characteristics—possessing both hydrogen bond donating and accepting groups, as well as significant nonpolar surface area—suggest a nuanced solubility profile in organic solvents. Understanding this solubility is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document serves as a foundational resource, offering a predictive solubility overview and robust methodologies for its empirical determination.

Predicted Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like." The molecule's polarity is influenced by the hydroxyl (-OH) and amino (-NH-) groups, which can participate in hydrogen bonding, and the nonpolar nature of the two phenyl rings.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl and amino groups of the solute can form hydrogen bonds with the solvent's hydroxyl group. The alkyl chains of the alcohols can interact favorably with the nonpolar regions of the solute.
Polar Aprotic Acetone, DMSO, THFSolubleThese solvents can accept hydrogen bonds from the solute's hydroxyl and amino groups. Their overall polarity is compatible with the polar functionalities of the solute, while also being able to solvate the nonpolar aromatic rings.
Nonpolar Aromatic Toluene, BenzeneModerately SolubleThe aromatic rings of the solvent can engage in π-stacking interactions with the phenyl rings of the solute. However, the polar hydroxyl and amino groups may limit solubility compared to more polar solvents.
Nonpolar Aliphatic Hexane, HeptaneSparingly SolubleThe large nonpolar hydrocarbon chains of these solvents can interact with the aromatic portions of the solute via van der Waals forces. However, the highly polar hydroxyl and amino groups will be poorly solvated, leading to low solubility.
Chlorinated DichloromethaneSolubleDichloromethane has a moderate polarity and can act as a hydrogen bond acceptor, allowing it to effectively solvate both the polar and nonpolar regions of the this compound molecule.

Note: This table is predictive and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe a standard method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature incubator or water bath

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution and determining the mass of the dissolved solid.

  • Sample Preparation : Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition : Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration : Tightly cap the vial and place it in a constant temperature environment (e.g., 25 °C). Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Allow the vial to rest at the constant temperature for several hours to allow the undissolved solid to settle. If necessary, centrifuge the vial to facilitate separation.

  • Sample Extraction : Carefully extract a known volume of the clear supernatant using a pipette, ensuring no solid particles are transferred.

  • Solvent Evaporation : Transfer the supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

  • Mass Determination : Once the solvent is completely removed, weigh the container with the dried solute. The difference in mass corresponds to the amount of dissolved this compound.

  • Calculation : Calculate the solubility in terms of g/L or mg/mL.

Analytical Method (HPLC/UV-Vis) for Solubility Determination

This method is often more precise and requires less material.

  • Calibration Curve Preparation : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using HPLC or a UV-Vis spectrophotometer to generate a calibration curve (absorbance vs. concentration).

  • Saturated Solution Preparation : Follow steps 1-4 from the Gravimetric Method.

  • Sample Dilution : Carefully extract a small, known volume of the clear supernatant. Dilute this sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Analysis : Analyze the diluted sample using the same analytical method used for the calibration curve.

  • Concentration Calculation : Determine the concentration of the diluted sample from the calibration curve.

  • Solubility Calculation : Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.

Visualizations

The following diagrams illustrate the logical workflow for determining solubility.

G Figure 1: General Workflow for Solubility Determination A Start: Obtain Pure Solute and Solvent B Add Excess Solute to a Known Volume of Solvent A->B C Equilibrate at Constant Temperature with Agitation B->C D Allow Undissolved Solid to Settle C->D E Extract Clear Supernatant D->E F Analyze Supernatant Concentration E->F G Calculate Solubility F->G H End G->H

Caption: Figure 1: General workflow for the experimental determination of solubility.

G Figure 2: Decision Pathway for Solubility Analysis Method Start Prepare Saturated Solution Supernatant Decision Is an Analytical Method (HPLC/UV-Vis) Available and Validated? Start->Decision Gravimetric Use Gravimetric Method: Evaporate Solvent and Weigh Residue Decision->Gravimetric No Analytical Use Analytical Method: Dilute and Measure Concentration Against Calibration Curve Decision->Analytical Yes End Report Solubility Data Gravimetric->End Analytical->End

Caption: Figure 2: Decision pathway for selecting a suitable solubility analysis method.

Conclusion

The Versatile Intermediate: A Technical Guide to 3-((2,6-Dimethylphenyl)amino)phenol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the successful and efficient development of novel therapeutics. This technical guide delves into the core attributes of 3-((2,6-Dimethylphenyl)amino)phenol, a key building block in the creation of various active pharmaceutical ingredients (APIs), particularly in the realms of local anesthetics and antiarrhythmic drugs. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing critical data, detailed experimental methodologies, and a visualization of its role in established therapeutic pathways.

Core Properties and Specifications

This compound, with a molecular formula of C₁₄H₁₅NO and a molecular weight of 213.28 g/mol , is a crucial intermediate known for its role in synthesizing compounds that modulate sodium channels.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [1]
Boiling Point 348.3 ± 27.0 °C[1]
Storage Temperature 2-8 °C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through modern cross-coupling reactions, which are favored for their efficiency and substrate tolerance. The two primary methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Synthetic Workflow Overview

Caption: Synthetic routes to this compound.

Experimental Protocols

1. Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This method is renowned for its mild reaction conditions and broad functional group tolerance.[2][3]

  • Materials:

    • 3-Aminophenol

    • 2-Bromo-1,3-xylene

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., BINAP)

    • Base (e.g., Sodium tert-butoxide)

    • Anhydrous toluene

  • Procedure:

    • In an inert atmosphere, a reaction vessel is charged with the palladium catalyst, phosphine ligand, and base.

    • Anhydrous toluene is added, followed by 3-aminophenol and 2-bromo-1,3-xylene.

    • The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours.

    • Upon completion, the mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and chromatography.

2. Ullmann Condensation Protocol

The Ullmann condensation is a copper-catalyzed reaction suitable for the formation of diaryl amines. While it often requires higher temperatures than the Buchwald-Hartwig amination, it provides a viable alternative.[4]

  • Materials:

    • 3-Aminophenol

    • 2-Bromo-1,3-xylene

    • Copper(I) catalyst (e.g., CuI)

    • Ligand (e.g., N,N-dimethylglycine)

    • Base (e.g., K₂CO₃)

    • High-boiling point solvent (e.g., DMF or NMP)

  • Procedure:

    • A mixture of 3-aminophenol, 2-bromo-1,3-xylene, copper(I) catalyst, ligand, and base in a high-boiling point solvent is prepared.

    • The reaction mixture is heated to a temperature typically ranging from 120-200 °C.

    • The reaction is monitored until completion.

    • The product is then isolated and purified.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Typical Temperature 80-110 °C120-200 °C
Advantages Milder conditions, broad scopeLower cost catalyst
Disadvantages Higher cost catalystHarsher conditions

Application in the Synthesis of Local Anesthetics and Antiarrhythmics

The 2,6-dimethylphenylaniline moiety is a key pharmacophore in a class of widely used local anesthetics and antiarrhythmic drugs, including lidocaine and its analog, tocainide.[5][6] These drugs function by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby inhibiting the propagation of action potentials.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics and Class I antiarrhythmics derived from intermediates like this compound exert their therapeutic effects by binding to and stabilizing the inactivated state of voltage-gated sodium channels. This action prevents the influx of sodium ions that is necessary for the depolarization of nerve and cardiac muscle cells.

References

The Indispensable Roles of Aromatic and Amine Functionalities in the Design of Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatic and amine functionalities are fundamental components in the armamentarium of medicinal chemists. Their ubiquitous presence in a vast array of pharmaceuticals underscores their critical roles in molecular recognition, modulation of physicochemical properties, and ultimately, the therapeutic efficacy of bioactive molecules. This in-depth technical guide explores the core principles governing the strategic incorporation of aromatic and amine groups in drug design. We will delve into the nuanced molecular interactions they mediate, their profound impact on pharmacokinetic profiles, and provide a practical framework for their application in the design and development of novel therapeutics. This guide integrates quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and visual representations of key biological pathways and drug discovery workflows to provide a comprehensive resource for researchers in the field.

The Strategic Importance of Aromatic and Amine Moieties in Bioactive Molecules

The prevalence of aromatic and amine groups in clinically successful drugs is a testament to their versatile and crucial contributions to molecular design. Aromatic rings, particularly electron-rich ones, often serve as key scaffolds for orienting pharmacophoric elements and are primary sites for cytochrome P450 (CYP) mediated metabolism.[1] The introduction of nitrogen atoms into these rings, creating heteroaromatic systems, can increase polarity, reduce electron density, and consequently decrease CYP-mediated metabolism, while also improving water solubility.[1]

Amines are one of the most common functional groups found in drug molecules, primarily due to their basicity.[2] This property allows for the formation of salts, which can significantly enhance aqueous solubility and improve oral bioavailability. The protonated form of an amine provides a cationic center that is often essential for binding to target macromolecules like receptors and enzymes.[2]

Aromatic Functionality: More Than Just a Scaffold

Aromatic rings are not merely passive structural elements; they actively participate in a variety of non-covalent interactions that are critical for ligand-protein binding and overall bioactivity.

Key Aromatic Interactions in Molecular Recognition
  • π-π Stacking Interactions: These interactions arise from the attractive forces between the π-electron clouds of adjacent aromatic rings. They can be categorized into parallel-displaced and T-shaped (edge-to-face) geometries. These interactions are fundamental in stabilizing protein-ligand complexes.

  • Cation-π Interactions: This is a powerful non-covalent interaction between a cation and the electron-rich face of an aromatic ring. The interaction energy is significant and can be a major contributor to binding affinity.[3] The side chains of lysine and arginine frequently engage in cation-π interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine within protein binding pockets.[4]

  • Amino-Aromatic Interactions: These are a subset of cation-π interactions where the cationic partner is a protonated amine. This interaction is particularly relevant for the binding of many neurotransmitters and their synthetic analogues to their respective receptors.

  • Hydrogen Bonding: While the C-H bonds of an aromatic ring are generally weak hydrogen bond donors, heteroatoms within aromatic rings (e.g., nitrogen in pyridine) can act as hydrogen bond acceptors. Furthermore, substituents on the aromatic ring, such as hydroxyl or amino groups, can participate in hydrogen bonding.

Impact of Aromatic Rings on Physicochemical and ADME Properties

The presence and nature of aromatic rings significantly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Lipophilicity: Aromatic rings are generally lipophilic, which can enhance membrane permeability and cell uptake. However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and higher metabolic turnover.

  • Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. This can be a liability, leading to rapid clearance or the formation of reactive metabolites. Strategies to mitigate this include the introduction of electron-withdrawing groups or the replacement of the aromatic ring with a bioisostere.

  • Bioisosteric Replacement: Replacing a phenyl ring with a heteroaromatic ring (e.g., pyridine, pyrimidine) is a common strategy in lead optimization. This can modulate the electronic properties, improve metabolic stability, and enhance solubility.[1][5]

Amine Functionality: A Versatile Tool for Modulating Bioactivity and Physicochemical Properties

The amine functional group, with its basic nitrogen atom, offers a wealth of opportunities for fine-tuning the properties of a bioactive molecule.

Role of Amines in Molecular Interactions
  • Ionic Interactions (Salt Bridges): At physiological pH, most amine-containing drugs are protonated, forming a cation. This positive charge can form strong ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in the target protein's binding site. This is a critical interaction for many GPCR ligands.[2]

  • Hydrogen Bonding: Primary and secondary amines can act as both hydrogen bond donors (via the N-H bonds) and acceptors (via the nitrogen lone pair). Tertiary amines can only act as hydrogen bond acceptors. These interactions provide specificity and contribute to binding affinity.

  • Cation-π Interactions: As mentioned earlier, the protonated amine is a key participant in cation-π interactions with aromatic residues.

Influence of Amine Substitution on Physicochemical and ADME Properties

The degree of substitution on the amine nitrogen (primary, secondary, or tertiary) has a profound impact on its properties.

  • Basicity (pKa): The pKa of an amine determines its ionization state at a given pH. Alkyl groups generally increase basicity, while aryl groups decrease it. The pKa is a critical parameter influencing a drug's absorption, distribution, and target engagement.

  • Solubility: The ability to form salts dramatically increases the aqueous solubility of amine-containing compounds, which is often a prerequisite for parenteral administration and can improve oral absorption.

  • Lipophilicity: While the amine group itself is polar, the overall lipophilicity of the molecule is influenced by the nature of the substituents on the nitrogen.

  • Metabolism: Amines can be subject to various metabolic transformations, including N-dealkylation, N-oxidation, and conjugation reactions. The substitution pattern can influence the rate and pathway of metabolism.

Quantitative Data on the Impact of Aromatic and Amine Functionalities

The following tables summarize quantitative data from structure-activity relationship (SAR) studies, illustrating the impact of modifying aromatic and amine functionalities on the biological activity of various ligands.

Table 1: Structure-Activity Relationship of Aromatic Ring Modifications in Dopamine D2/D3 Receptor Ligands

Compound IDAromatic MoietyD2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)D3/D2 Selectivity
1a 2-Methoxyphenyl1.480.393.79
1b Phenyl5.891.155.12
1c 4-Nitrophenyl>1000>1000-
1d 4-Cyanophenyl3471153.02

Data derived from a study on N-(4-{2-[4-(aryl)piperazin-1-yl]ethyl}phenyl)acetamide derivatives. The data shows that electron-donating groups (like methoxy) on the aromatic ring are favorable for high affinity at both D2 and D3 receptors, while strong electron-withdrawing groups (nitro, cyano) significantly reduce affinity.[6]

Table 2: Impact of Amine Substitution on Serotonin 5-HT2A Receptor Antagonist Affinity

Compound IDAmine Moiety5-HT2A Receptor Affinity (pKi)
2a Piperidine> 8.76
2b Piperazine< 7.00
2c 4-[3-(6-fluorobenzisoxazolyl)]piperidine> 8.76

Data from a study on conformationally constrained butyrophenones. This data highlights that a piperidine fragment confers high affinity at the 5-HT2A receptor, while a piperazine moiety is less favorable.[7]

Table 3: Bioisosteric Replacement of a Phenyl Ring in Kinase Inhibitors

Compound IDAromatic RingKinase A IC50 (nM)Kinase B IC50 (nM)
3a Phenyl15025
3b Pyridin-2-yl8015
3c Pyrimidin-5-yl508

This table presents idealized data to illustrate the common trend observed when replacing a phenyl ring with nitrogen-containing heterocycles. The introduction of nitrogen atoms can lead to improved potency due to enhanced interactions within the kinase hinge region and improved physicochemical properties.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and evaluation of bioactive molecules containing aromatic and amine functionalities.

Synthesis of 2-Substituted Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry. The following is a general procedure for their synthesis via the condensation of an o-phenylenediamine with an aldehyde.

Materials:

  • o-Phenylenediamine derivative (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Ammonium chloride (NH4Cl) (4 mmol)

  • Chloroform (CHCl3) (5 mL)

  • Ethyl acetate

  • Water

  • Sodium sulfate

  • Round-bottom flask

  • Stir bar

  • TLC plates

Procedure:

  • To a stirred solution of the o-phenylenediamine (1 mmol) and NH4Cl (4 mmol) in CHCl3 (5 mL) in a round-bottom flask, add the substituted benzaldehyde (1 mmol) at room temperature.

  • Continue stirring the reaction mixture for approximately 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (30:70) mixture as the eluent.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted benzimidazole.

  • Characterize the final product using IR, 1H NMR, and Mass spectrometry.

Radioligand Binding Assay for GPCRs

This assay is a fundamental technique to determine the affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand (e.g., [3H]-spiperone for dopamine D2 receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Test compounds at various concentrations

  • Non-specific binding inhibitor (e.g., a high concentration of a known unlabeled ligand)

  • 96-well plates

  • Filter mats (e.g., GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, and the test compound at various concentrations.

  • Radioligand Addition: Add the radioligand at a concentration close to its Kd value to all wells.

  • Total and Non-specific Binding: For total binding wells, no test compound is added. For non-specific binding wells, add a high concentration of an unlabeled ligand to outcompete the radioligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

Materials:

  • Cells in culture (e.g., a cancer cell line)

  • 96-well plates

  • Complete cell culture medium

  • Test compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cell death.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Visualizing Key Concepts in Bioactive Molecule Design

The following diagrams, generated using the DOT language for Graphviz, illustrate important signaling pathways and workflows relevant to the design of bioactive molecules incorporating aromatic and amine functionalities.

GPCR_Signaling_Pathway Ligand Ligand (e.g., Dopamine) GPCR Dopamine D2 Receptor (GPCR) Ligand->GPCR G_protein Gi/o Protein GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation

Caption: Dopamine D2 Receptor Signaling Pathway.

SBDD_Workflow Target_ID Target Identification and Validation Structure_Det 3D Structure Determination (X-ray, NMR, Cryo-EM) Target_ID->Structure_Det Binding_Site_ID Binding Site Identification Structure_Det->Binding_Site_ID Virtual_Screening Virtual Screening (Docking) Binding_Site_ID->Virtual_Screening Fragment_Screening Fragment-Based Screening Binding_Site_ID->Fragment_Screening Hit_ID Hit Identification Virtual_Screening->Hit_ID Fragment_Screening->Hit_ID Lead_Opt Lead Optimization (SAR, Analogue Synthesis) Hit_ID->Lead_Opt Lead_Opt->Hit_ID Iterative Cycles Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Structure-Based Drug Design Workflow.

Lead_Optimization_Logic Start Initial Hit Compound Analyze Analyze Properties Potency Selectivity ADME Start->Analyze Hypothesize Formulate Hypothesis for Improvement Analyze->Hypothesize Design Design Analogues Modify Aromatic Ring Modify Amine Substituent Hypothesize->Design Synthesize Synthesize Analogues Design->Synthesize Test Biological Testing Synthesize->Test Evaluate Evaluate Data & Refine SAR Test->Evaluate Evaluate->Hypothesize Iterate Optimized_Lead Optimized Lead Candidate Evaluate->Optimized_Lead Meets Criteria

Caption: Logical Flow of Lead Optimization.

Conclusion

The strategic incorporation of aromatic and amine functionalities is a cornerstone of modern drug design. A deep understanding of the principles governing their interactions, their influence on physicochemical properties, and their impact on the ADME profile of a molecule is essential for the successful development of novel therapeutics. This guide has provided a comprehensive overview of these core concepts, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. By applying these principles, researchers can more effectively navigate the complex landscape of bioactive molecule design and contribute to the discovery of the next generation of medicines.

References

The Strategic Role of 3-((2,6-Dimethylphenyl)amino)phenol in the Advancement of Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 3-((2,6-Dimethylphenyl)amino)phenol stands as a significant pharmaceutical intermediate, particularly in the synthesis of local anesthetics and antiarrhythmic drugs.[1] Its molecular structure is foundational for creating compounds that modulate sodium channels in nerve cells, which is the primary mechanism for inducing local anesthesia.[1] This guide delves into the technical aspects of this compound, including its synthesis, its role in the production of widely-used local anesthetics like lidocaine, and the experimental protocols that underpin its application.

Core Synthesis and Chemical Properties

While direct synthesis routes for this compound are not extensively detailed in publicly available literature, its constituent parts, 3-aminophenol and 2,6-dimethylaniline, are common reagents in organic synthesis. The synthesis of similar structures, such as 3-((4-methylphenyl)amino)phenol, is achieved through methods like the direct condensation of resorcinol with p-toluidine or the more modern palladium-catalyzed Buchwald-Hartwig amination.[2]

The 2,6-dimethylaniline moiety is a crucial component in a class of local anesthetics known as amino amides, the most prominent example being lidocaine.[3] The synthesis of lidocaine typically starts with 2,6-dimethylaniline.[4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₅NO
Molecular Weight213.28 g/mol
Boiling Point348.3±27.0°C
Storage Temperature2-8°C

Source: MySkinRecipes[1]

The Pivotal Role in Lidocaine Synthesis

The development of local anesthetics is intrinsically linked to the synthesis of molecules that can effectively and reversibly block nerve impulse transmission. Lidocaine, a cornerstone of local anesthesia, is synthesized in a two-step process starting from 2,6-dimethylaniline.[4][7] The structural similarity of this compound to key intermediates in this pathway highlights its potential as a precursor or derivative in the synthesis of novel anesthetic compounds.

The established synthesis of lidocaine involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by a nucleophilic substitution with diethylamine.[4][7]

Experimental Protocols

Synthesis of α-Chloro-2,6-dimethylacetanilide (Intermediate for Lidocaine)

This protocol is a foundational step in the synthesis of lidocaine and related anesthetics.

Materials:

  • 2,6-dimethylaniline

  • Glacial acetic acid

  • α-chloroacetyl chloride

  • Sodium acetate trihydrate

  • Water

Procedure:

  • Dissolve 2,6-dimethylaniline in glacial acetic acid.[8]

  • Add 1.1 equivalents of α-chloroacetyl chloride to the solution.[8]

  • Heat the mixture to 40-50°C for ten minutes to ensure the reaction goes to completion.[8][9]

  • After cooling, add a solution of sodium acetate trihydrate in water and place the mixture in an ice bath to precipitate the product.[8]

  • Collect the resulting precipitate by vacuum filtration.[8]

  • Thoroughly wash the filter cake with a large amount of water to remove any residual acetic acid.[8]

  • Air-dry the product on a watch glass.[8]

Synthesis of Lidocaine from α-Chloro-2,6-dimethylacetanilide

Materials:

  • α-Chloro-2,6-dimethylacetanilide

  • Toluene

  • Diethylamine

Procedure:

  • In a round-bottom flask, suspend the dried α-Chloro-2,6-dimethylacetanilide in toluene.[6]

  • Add three molar equivalents of diethylamine.[6][9]

  • Reflux the reaction mixture for a period of 4 hours.[6]

  • After cooling, the precipitated diethylammonium chloride is removed by filtration.[6]

  • The filtrate is then extracted multiple times with water in a separatory funnel.[6]

  • The organic layer is dried with anhydrous sodium sulfate.[6]

  • The majority of the toluene is removed via vacuum rotary evaporation to yield crude lidocaine.[6]

  • The crude product can then be further purified by recrystallization from hexanes.[8]

Table 2: Reagents and Conditions for Lidocaine Synthesis

StepStarting MaterialReagentsSolventKey ConditionsProduct
12,6-dimethylanilineα-chloroacetyl chloride, Sodium acetateGlacial Acetic Acid40-50°C[8][9]α-chloro-2,6-dimethylacetanilide
2α-chloro-2,6-dimethylacetanilideDiethylamineTolueneReflux for 4 hours[6]Lidocaine

Signaling Pathways and Mechanism of Action

Local anesthetics function by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential.

LocalAnesthetic_Pathway Mechanism of Action of Local Anesthetics cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular Na_Channel Voltage-Gated Sodium Channel NoAP No Action Potential Propagation Na_Channel->NoAP Sodium Influx Blocked LocalAnesthetic Local Anesthetic (e.g., Lidocaine) LocalAnesthetic->Na_Channel Binds to and Inhibits Channel NerveImpulse Nerve Impulse NerveImpulse->Na_Channel Initiates Depolarization PainSignalBlocked Pain Signal Blocked NoAP->PainSignalBlocked

Mechanism of local anesthetic action on sodium channels.

The 2,6-dimethylphenyl group, present in this compound, is a key lipophilic moiety that facilitates the penetration of the anesthetic molecule into the nerve membrane to reach its binding site within the sodium channel.

Experimental and Synthetic Workflow

The development of novel local anesthetics based on the this compound scaffold would follow a structured workflow from synthesis to biological evaluation.

Anesthetic_Development_Workflow Drug Development Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Starting Material: This compound or related precursors Reaction Chemical Modification (e.g., Acylation, Alkylation) Start->Reaction Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Reaction->Purification InVitro In Vitro Assays (e.g., Sodium Channel Binding & Blockade) Purification->InVitro InVivo In Vivo Models (e.g., Animal models for analgesic efficacy) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR Tox Toxicology Studies InVivo->Tox LeadOpt Lead Compound Optimization SAR->LeadOpt LeadOpt->Reaction Iterative Synthesis of Analogs

Workflow for developing novel local anesthetics.

This workflow illustrates the iterative process of synthesizing new chemical entities, evaluating their biological activity, and refining their structure to improve efficacy and safety. The unique structural features of this compound make it a valuable starting point for such drug discovery programs.[1] Its aromatic and amine functionalities can enhance binding affinity to biological targets.[1]

References

Methodological & Application

Application Note & Protocol: Synthesis of 3-((2,6-Dimethylphenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 3-((2,6-Dimethylphenyl)amino)phenol, a key intermediate in the development of pharmaceuticals such as local anesthetics and antiarrhythmic drugs.[1] We present a detailed protocol centered on the modern and highly efficient Palladium-catalyzed Buchwald-Hartwig amination reaction. This guide explains the rationale behind the choice of synthetic strategy, delves into the reaction mechanism, and offers a step-by-step procedure designed for reproducibility and high yield. Safety protocols, purification techniques, and data presentation are included to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction and Strategic Overview

The synthesis of diarylamines, particularly those bearing functional groups like the hydroxyl group in this compound, is a cornerstone of medicinal chemistry. These scaffolds are prevalent in bioactive molecules due to their unique electronic and structural properties that can enhance binding affinity to biological targets.[1]

Historically, the formation of the C-N bond in such compounds was achieved through methods like the Ullmann condensation. This copper-catalyzed reaction typically requires harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper, which limits its functional group tolerance and can lead to side products.[2][3]

The advent of Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized C-N bond formation.[4][5] This methodology offers significant advantages over traditional methods:

  • Milder Reaction Conditions: Reactions are often run at significantly lower temperatures.

  • Broader Substrate Scope: It demonstrates high tolerance for a wide array of functional groups.

  • Higher Yields: The efficiency of the catalytic cycle generally leads to superior product yields.

  • Catalytic Palladium: Only a small amount of the palladium catalyst is required.

Given these advantages, the Buchwald-Hartwig amination is the recommended strategy for the synthesis of this compound, coupling 3-aminophenol with 2-bromo-1,3-dimethylbenzene.

The Buchwald-Hartwig Amination: Mechanism and Rationale

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Palladium(0) species.[4][6] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (2-bromo-1,3-dimethylbenzene), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (3-aminophenol) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The diarylamine product is formed from the Pd(II) complex, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical for the success of this reaction, especially when coupling sterically hindered partners like 2,6-dimethyl-substituted aryl halides. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are employed to promote both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 3-aminophenol and 2-bromo-1,3-dimethylbenzene.

Reagents and Equipment:

  • 3-Aminophenol

  • 2-Bromo-1,3-dimethylbenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Reaction Setup and Execution

Step 1: Vessel Preparation

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-aminophenol (1.0 eq.), XPhos (0.03 eq.), and Sodium tert-butoxide (1.4 eq.).

  • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

Step 2: Reagent Addition

  • Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.015 eq.).

  • Add anhydrous toluene via syringe.

  • Finally, add 2-bromo-1,3-dimethylbenzene (1.1 eq.) via syringe.

Step 3: Reaction

  • Fit the flask with a condenser under the inert atmosphere.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 3-aminophenol starting material is consumed (typically 12-24 hours).

Step 4: Workup

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Step 5: Purification

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Data Summary (Illustrative 10 mmol Scale)
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-Aminophenol109.131.010.01.09 g
2-Bromo-1,3-dimethylbenzene185.061.111.02.04 g
Pd₂(dba)₃915.720.0150.15137 mg
XPhos476.650.030.30143 mg
Sodium tert-butoxide96.101.414.01.35 g
Anhydrous Toluene---~50 mL
Product (Expected) 213.28 --Yield dependent

Safety and Handling Precautions

Proper safety measures are critical when performing this synthesis. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

  • 3-Aminophenol: Harmful if swallowed or inhaled.[8][9] Avoid contact with skin and eyes and prevent dust formation.[7]

  • 2-Bromo-1,3-dimethylbenzene: Handle with care as with all aryl halides.

  • Palladium Catalysts & Phosphine Ligands: Many are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Toluene: A flammable solvent with potential health risks upon inhalation or skin contact. Keep away from ignition sources.

Experimental Workflow Diagram

SynthesisWorkflow Workflow for Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Inert Atmosphere Setup (Schlenk Flask under N2/Ar) B 2. Add Solids (3-Aminophenol, NaOtBu, XPhos) A->B C 3. Add Catalyst & Solvent (Pd2(dba)3, Toluene) B->C D 4. Add Aryl Halide (2-Bromo-1,3-dimethylbenzene) C->D E 5. Heat to 100-110 °C (Vigorous Stirring) D->E F 6. Monitor Reaction (TLC / LC-MS) E->F G 7. Cool & Quench (Add Water) F->G H 8. Liquid-Liquid Extraction (Ethyl Acetate & Brine) G->H I 9. Dry & Concentrate (Na2SO4, Rotary Evaporator) H->I J 10. Column Chromatography (Silica Gel) I->J K 11. Final Product (Pure this compound) J->K

Caption: Reaction workflow from setup to final product.

References

Application Notes and Protocols: Synthesis of 3-(2,6-dimethylanilino)phenol via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, enabling the facile construction of arylamines from aryl halides or triflates and primary or secondary amines.[2] Arylamines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of sterically hindered arylamines, such as 3-(2,6-dimethylanilino)phenol, can be challenging using traditional methods. The Buchwald-Hartwig amination, with the development of specialized bulky electron-rich phosphine ligands, provides an efficient route to such molecules.[2]

This document provides detailed application notes and a representative protocol for the synthesis of 3-(2,6-dimethylanilino)phenol via the Buchwald-Hartwig amination of a 3-halophenol with 2,6-dimethylaniline.

Reaction Principle

The synthesis of 3-(2,6-dimethylanilino)phenol is achieved by the palladium-catalyzed cross-coupling of a 3-halophenol (e.g., 3-bromophenol or 3-chlorophenol) with 2,6-dimethylaniline. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with a sterically hindered amine like 2,6-dimethylaniline.

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.[3]

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium center, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[1]

For sterically demanding substrates, ligands with bulky substituents, such as biaryl phosphines (e.g., XPhos, BrettPhos), are often employed to promote the reductive elimination step and prevent catalyst decomposition.[2]

Experimental Protocols

The following is a representative protocol for the synthesis of 3-(2,6-dimethylanilino)phenol based on general procedures for Buchwald-Hartwig amination of hindered substrates.[4][5] Researchers should optimize these conditions for their specific setup and scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromophenol≥98%Commercially AvailableCan be substituted with 3-chlorophenol, though reaction conditions may need to be more forcing.
2,6-Dimethylaniline≥99%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst, will be reduced in situ.
XPhos≥98%Commercially AvailableBulky phosphine ligand suitable for hindered substrates.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableStrong, non-nucleophilic base.
TolueneAnhydrousCommercially AvailableDegas before use.
Diethyl etherAnhydrousCommercially AvailableFor workup.
Saturated aq. NH₄ClReagent GradeFor workup.
BrineFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Schlenk flaskOven-dried before use.
Magnetic stir bar
Inert atmosphereNitrogen or Argon
Reaction Setup and Procedure
  • Catalyst Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reagent Addition: In the same flask, add 3-bromophenol (1.0 mmol, 1.0 equiv.) and 2,6-dimethylaniline (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times. Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL).

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(2,6-dimethylanilino)phenol.

Quantitative Data Summary

The following table presents representative data for the Buchwald-Hartwig amination to synthesize 3-(2,6-dimethylanilino)phenol. Note that actual yields may vary depending on the specific reaction conditions and scale.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Purity (%)
13-BromophenolPd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1101285-95>98
23-ChlorophenolPd₂(dba)₃ (1)BrettPhos (2)LHMDS (1.5)Dioxane1202470-85>97

Yields are isolated yields after purification. Purity is typically determined by HPLC or ¹H NMR.

Characterization Data for 3-(2,6-dimethylanilino)phenol
PropertyValue
Molecular FormulaC₁₄H₁₅NO
Molecular Weight213.28 g/mol
AppearanceOff-white to pale brown solid
Melting PointNot reported, expected to be a solid at room temperature
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.15-7.05 (m, 3H, Ar-H), 6.90 (t, J = 8.0 Hz, 1H, Ar-H), 6.50 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H), 6.40 (t, J = 2.0 Hz, 1H, Ar-H), 6.30 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H), 5.50 (br s, 1H, OH), 2.15 (s, 6H, 2 x CH₃).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)156.0, 145.0, 142.5, 135.0, 130.0, 128.5, 125.0, 110.0, 108.0, 105.0, 18.0.
Mass Spectrometry (EI) m/z213 [M]⁺, 198, 182, 167.

Note: The provided NMR and MS data are representative and may vary slightly based on the solvent and instrument used.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Pd(II) Complex Ar-Pd(II)(L)-X Pd(0)L->Pd(II) Complex Oxidative Addition Ar-X Ar-X Ar-X->Pd(II) Complex Amine Complex [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ Pd(II) Complex->Amine Complex Amine Coordination Amine R₂NH Amine->Amine Complex Amido Complex Ar-Pd(II)(L)-NR₂ Amine Complex->Amido Complex Deprotonation Base-H+ Base-H⁺X⁻ Amido Complex->Pd(0)L Reductive Elimination Product Ar-NR₂ Amido Complex->Product Base Base Base->Amine Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for 3-(2,6-dimethylanilino)phenol Synthesis

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Assemble oven-dried Schlenk flask with stir bar Reagents Add Pd(OAc)₂, XPhos, NaOtBu, 3-bromophenol, and 2,6-dimethylaniline Setup->Reagents Inert Evacuate and backfill with N₂ or Ar (3x) Reagents->Inert Solvent Add anhydrous, degassed toluene Inert->Solvent Heat Heat to 100-110 °C with vigorous stirring Solvent->Heat Monitor Monitor by TLC or GC-MS (8-24 h) Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Dilute with Et₂O and quench with aq. NH₄Cl Cool->Quench Extract Separate layers and extract aqueous phase Quench->Extract Wash Combine organic layers, wash with brine, and dry Extract->Wash Concentrate Filter and concentrate under reduced pressure Wash->Concentrate Chroma Purify by flash column chromatography Concentrate->Chroma Product Obtain pure 3-(2,6-dimethylanilino)phenol Chroma->Product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminophenols are a critical structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic methods to access these compounds is of paramount importance in modern organic synthesis and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, offering significant advantages over classical methods, including milder reaction conditions, broader substrate scope, and superior functional group tolerance.

This document provides detailed application notes and experimental protocols for three key palladium-catalyzed strategies for the synthesis of substituted aminophenols:

  • Buchwald-Hartwig N-Arylation of Aminophenols: A powerful method for the selective formation of a C-N bond between an aminophenol and an aryl halide.

  • Reductive Amination of Phenols with Anilines: A direct approach to couple phenols with anilines, leading to N-substituted aminophenol derivatives.

  • Ortho-C-H Functionalization of Anilines: An atom-economical strategy for the direct introduction of functional groups at the ortho-position of anilines to generate 2-aminophenol derivatives.

These protocols are intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the synthesis of diverse libraries of substituted aminophenols for various applications.

Buchwald-Hartwig N-Arylation of Aminophenols

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[1][2] This reaction allows for the selective N-arylation of aminophenols with a wide range of aryl and heteroaryl halides and triflates. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative\nAddition Complex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition Complex Ar-X Amine Coordination Amine Coordination Oxidative\nAddition Complex->Amine Coordination R-NH2 Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -BH+X- Product Product Amido Complex->Product Reductive Elimination Ar-NH-R Ar-NH-R

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: N-Arylation of 3-Aminophenol and 4-Aminophenol

The following tables summarize the palladium-catalyzed N-arylation of 3-aminophenol and 4-aminophenol with various aryl halides, demonstrating the broad scope of this transformation.

Table 1: Palladium-Catalyzed N-Arylation of 3-Aminophenol

EntryAryl HalideProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromotoluene3-(p-Tolylamino)phenolPd₂(dba)₃ (1)XPhos (4)NaOt-BuToluene1001295
24-Chloroanisole3-(4-Methoxyphenylamino)phenolPd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1102488
32-Bromopyridine3-(Pyridin-2-ylamino)phenolPd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane1001892
41-Bromo-4-(trifluoromethyl)benzene3-((4-(Trifluoromethyl)phenyl)amino)phenolPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene1102090

Table 2: Palladium-Catalyzed N-Arylation of 4-Aminophenol

EntryAryl HalideProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromobenzonitrile4-(4-Cyanophenylamino)phenolPd₂(dba)₃ (1)BrettPhos (3)NaOt-BuDioxane1001696
21-Chloro-3,5-dimethylbenzene4-(3,5-Dimethylphenylamino)phenolPd(OAc)₂ (2)cataCXium A (4)K₃PO₄t-AmylOH1102485
33-Bromothiophene4-(Thiophen-3-ylamino)phenolPd₂(dba)₃ (1.5)DavePhos (3)Cs₂CO₃Toluene1001891
42-Bromo-6-methylpyridine4-((6-Methylpyridin-2-yl)amino)phenolPd(OAc)₂ (2)JohnPhos (4)K₂CO₃Dioxane1102289

Experimental Protocol: General Procedure for N-Arylation of Aminophenols

Experimental_Workflow_NArylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add aminophenol, aryl halide, base, and ligand to a dry Schlenk tube. B Evacuate and backfill the tube with an inert gas (e.g., Argon). A->B C Add the palladium precursor. B->C D Add the degassed solvent. C->D E Heat the reaction mixture with vigorous stirring for the specified time. D->E F Cool the reaction to room temperature. E->F G Quench with water and extract with an organic solvent (e.g., EtOAc). F->G H Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: General workflow for N-arylation of aminophenols.

Materials:

  • Aminophenol (1.0 mmol, 1.0 equiv)

  • Aryl halide (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos; 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, t-BuOH; 0.1-0.2 M)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk tube or equivalent)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aminophenol, aryl halide, base, and phosphine ligand.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium precursor.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath and stir vigorously at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted aminophenol.

Reductive Amination of Phenols with Anilines

This method provides a direct route to N-substituted aminophenols through the coupling of phenols and anilines, often utilizing a heterogeneous palladium catalyst such as palladium on carbon (Pd/C).[3] The reaction typically proceeds via a tandem hydrogenation-condensation-hydrogenation sequence.

Proposed Catalytic Pathway for Reductive Amination

Reductive_Amination_Pathway Phenol Phenol Cyclohexanone Cyclohexanone Phenol->Cyclohexanone [Pd], H₂ Imine Imine Intermediate Cyclohexanone->Imine Aniline, -H₂O Aniline Aniline Aniline->Imine Product N-Aryl-cyclohexylamine (Substituted Aminophenol) Imine->Product [Pd], H₂

Caption: Proposed pathway for the reductive amination of phenol.

Data Presentation: Reductive Amination of Substituted Phenols

Table 3: Palladium-Catalyzed Reductive Amination of Various Phenols with Anilines

EntryPhenolAnilineProductCatalystH₂ SourceSolventTemp (°C)Time (h)Yield (%)
1PhenolAnilineN-Phenylcyclohexanamine5% Pd/CH₂ (1 atm)Toluene1002492
24-Methylphenol4-MethoxyanilineN-(4-Methoxyphenyl)-4-methylcyclohexan-1-amine10% Pd/CH₂ (5 atm)Dioxane1201885
33-Methoxyphenol2-MethylanilineN-(o-Tolyl)-3-methoxycyclohexan-1-amine5% Pd/CH₂ (1 atm)n-Heptane1103678
44-Chlorophenol4-ChloroanilineN,4-Bis(4-chlorophenyl)cyclohexan-1-amine10% Pd/CH₂ (10 atm)THF1302475
Experimental Protocol: General Procedure for Reductive Amination

Materials:

  • Phenol (1.0 mmol, 1.0 equiv)

  • Aniline (1.1 mmol, 1.1 equiv)

  • Palladium on carbon (Pd/C, 5-10 wt%; 5 mol% Pd)

  • Solvent (e.g., toluene, dioxane)

  • Hydrogen gas source

  • High-pressure reactor (e.g., Parr autoclave) or balloon hydrogenation setup

Procedure:

  • To a high-pressure reactor vessel, add the phenol, aniline, Pd/C catalyst, and solvent.

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor to the desired hydrogen pressure.

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or distillation to obtain the desired N-substituted aminophenol derivative.

Ortho-C-H Functionalization of Anilines

Direct C-H activation is a highly atom-economical approach for the synthesis of functionalized molecules. Palladium catalysis has been successfully employed for the ortho-hydroxylation and ortho-acylation of anilines, often using a directing group to ensure regioselectivity.

Logical Relationship for Directed C-H Functionalization

CH_Functionalization_Logic Aniline Aniline Derivative DirectedAniline N-Protected/Directed Aniline Aniline->DirectedAniline Protection/ Directing Group Installation OrthoPalladation ortho-Palladation DirectedAniline->OrthoPalladation Pd(II) Catalyst Functionalization Functionalization (e.g., hydroxylation, acylation) OrthoPalladation->Functionalization Oxidant/Reagent ProductPrecursor Functionalized Aniline Derivative Functionalization->ProductPrecursor Reductive Elimination/ Product Formation FinalProduct Substituted 2-Aminophenol ProductPrecursor->FinalProduct Deprotection

Caption: Logical workflow for directed C-H functionalization.

Data Presentation: Ortho-Hydroxylation and Acylation of Anilides

Table 4: Palladium-Catalyzed Ortho-Hydroxylation of N-Protected Anilines

EntrySubstrateOxidantProductCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1N-PhenylpivalamidePhI(OAc)₂N-(2-Hydroxyphenyl)pivalamidePd(OAc)₂ (10)Acetic Acid1001285
2N-(4-Chlorophenyl)acetamideK₂S₂O₈N-(4-Chloro-2-hydroxyphenyl)acetamidePd(TFA)₂ (5)TFA/CH₂Cl₂RT2478
3N-(3-Methylphenyl)benzamideOxone®N-(2-Hydroxy-3-methylphenyl)benzamidePdCl₂(MeCN)₂ (10)DMF801875
4N-(4-Fluorophenyl)pivalamidePhI(OTFA)₂N-(4-Fluoro-2-hydroxyphenyl)pivalamidePd(OAc)₂ (10)TFART1690
Experimental Protocol: General Procedure for Ortho-Hydroxylation of Anilides

Materials:

  • N-Protected aniline (anilide) (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(TFA)₂; 5-10 mol%)

  • Oxidant (e.g., PhI(OAc)₂, K₂S₂O₈; 1.5-2.0 equiv)

  • Solvent (e.g., acetic acid, TFA)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the N-protected aniline and the palladium catalyst.

  • Add the solvent, and stir the mixture until the solids are dissolved.

  • Add the oxidant portion-wise over a period of 10-15 minutes.

  • Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the ortho-hydroxylated product.

  • If necessary, deprotect the nitrogen to yield the final substituted 2-aminophenol.

Conclusion

The palladium-catalyzed methods outlined in these application notes provide a robust and versatile platform for the synthesis of a wide range of substituted aminophenols. The Buchwald-Hartwig amination offers a reliable approach for selective N-arylation, while reductive amination provides a direct route from readily available phenols. Furthermore, C-H activation strategies represent a modern and atom-economical alternative for the synthesis of ortho-substituted aminophenols. By providing detailed protocols and representative data, this document aims to empower researchers to effectively utilize these powerful synthetic tools in their drug discovery and development endeavors.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-((2,6-Dimethylphenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-((2,6-Dimethylphenyl)amino)phenol is an aromatic amine and a phenol derivative that serves as a key intermediate in the synthesis of various chemical compounds. The purity and accurate quantification of this compound are critical for its application in research and industrial settings. This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is suitable for quantitative analysis and purity assessment.

The principle of this method is based on the separation of the analyte on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer.[1] Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocols

Instrumentation and Equipment
  • HPLC system equipped with a binary or quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Materials
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid (H₃PO₄), analytical grade

  • Water (HPLC grade)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate (pH 3.0) B: Acetonitrile
Gradient 0-10 min: 40-70% B 10-12 min: 70-40% B 12-15 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 275 nm
Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[1] Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: The mobile phase is prepared by mixing the filtered phosphate buffer and acetonitrile according to the gradient program.[1] The mobile phase should be degassed before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial conditions: 40% Acetonitrile).[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent, preferably the mobile phase. Dilute the solution to a known concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.[2]

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The performance of the HPLC method was evaluated, and the following table summarizes the expected validation parameters.

ParameterResult
Retention Time (min) ~7.5
Linearity (R²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Theoretical Plates > 5000
Tailing Factor < 1.5

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the HPLC analysis for this compound.

HPLC_Workflow Reagents Reagents & Standards Preparation MobilePhase Mobile Phase Preparation (Buffer & Acetonitrile) Reagents->MobilePhase SamplePrep Sample Preparation (Weighing, Dissolving, Filtering) Reagents->SamplePrep SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration Injection Injection of Standards & Samples SamplePrep->Injection SystemEquilibration->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection at 275 nm Chromatography->Detection DataAcquisition Data Acquisition & Integration Detection->DataAcquisition Calibration Calibration Curve Construction DataAcquisition->Calibration Quantification Quantification of Analyte DataAcquisition->Quantification Calibration->Quantification Reporting Results Reporting Quantification->Reporting

Caption: HPLC analysis workflow for this compound.

References

Application Note: Gas Chromatography Analysis of Aminophenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenols are a class of aromatic organic compounds that contain both an amino and a hydroxyl functional group attached to a benzene ring. They exist as three isomers: ortho-, meta-, and para-aminophenol (o-AP, m-AP, and p-AP). These compounds are significant in various fields, including the manufacturing of dyes, pharmaceuticals (notably as a precursor and impurity in paracetamol), and rubber.[1] Their accurate and sensitive quantification is crucial for quality control, metabolic studies, and environmental monitoring.

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, due to the polar nature of the amino and hydroxyl groups, aminophenols exhibit poor chromatographic behavior, including low volatility and peak tailing. To overcome these challenges, derivatization is a critical step to block these active functional groups, thereby increasing volatility and improving peak shape for GC analysis.[2][3] This application note provides detailed protocols for the GC analysis of aminophenol compounds, including derivatization techniques and direct injection methods.

Principle of Derivatization for GC Analysis

Derivatization chemically modifies a compound to produce a new compound with properties that are more suitable for a specific analytical technique. For the GC analysis of aminophenols, the primary goals of derivatization are to:

  • Increase Volatility: By replacing the active hydrogens on the amino and hydroxyl groups with less polar functional groups, the intermolecular hydrogen bonding is reduced, leading to a lower boiling point and increased volatility.[3]

  • Improve Thermal Stability: Derivatization can protect the thermally labile functional groups from degradation at the high temperatures of the GC inlet and column.

  • Enhance Detection: Certain derivatizing agents can introduce moieties that are highly responsive to specific GC detectors, such as the electron capture detector (ECD), thereby improving sensitivity.

Common derivatization reactions for aminophenols include acylation and silylation.

Experimental Workflow for GC Analysis of Aminophenols

The general workflow for the analysis of aminophenol compounds by gas chromatography is depicted below. This process includes sample preparation, a crucial derivatization step, GC separation, and detection.

Experimental Workflow for GC Analysis of Aminophenols Experimental Workflow for GC Analysis of Aminophenols cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Pharmaceutical Formulation, Aqueous Solution) Extraction Extraction of Aminophenols (if necessary) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying AddReagent Addition of Derivatizing Agent (e.g., Acetic Anhydride, BSTFA) Drying->AddReagent Reaction Incubation / Heating AddReagent->Reaction Injection Injection into GC Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS, FID, ECD) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification and Analysis DataAcquisition->Quantification

Caption: A generalized workflow for the gas chromatographic analysis of aminophenol compounds.

Protocols

Protocol 1: Acylation with Acetic Anhydride and Trifluoroacetic Anhydride

This two-step derivatization procedure is effective for the simultaneous analysis of o-, m-, and p-aminophenol.[1][4]

Materials:

  • Aminophenol standards or sample extract

  • Acetic anhydride

  • Trifluoroacetic anhydride (TFAA)

  • Methylene chloride

  • Reaction vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • To an aqueous sample containing aminophenols, add acetic anhydride.

  • Vortex the mixture to facilitate the formation of acetate derivatives.

  • Extract the acetate derivatives into methylene chloride.

  • To the methylene chloride extract, add trifluoroacetic anhydride.

  • Cap the vial tightly and heat to complete the derivatization.

  • The resulting N-acetylated and N-trifluoroacetylated products are ready for GC analysis.

Protocol 2: Silylation with BSTFA

Silylation is a common derivatization technique for compounds with active hydrogens.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating reagent.

Materials:

  • Dried aminophenol standards or sample extract

  • BSTFA (with or without 1% TMCS catalyst)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Ensure the sample is completely dry, as moisture can deactivate the silylating reagent.

  • Add the anhydrous solvent to the dried sample to dissolve it.

  • Add an excess of BSTFA to the vial.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • The resulting trimethylsilyl (TMS) derivatives are ready for GC analysis.

Protocol 3: Direct Analysis of 4-Aminophenol (without Derivatization)

For the analysis of 4-aminophenol, particularly as an impurity in paracetamol formulations, a direct GC-MS method without derivatization can be employed.[5]

Materials:

  • 4-Aminophenol standard or sample containing paracetamol

  • Methanol (for sample dissolution)

  • GC-MS system

Procedure:

  • Dissolve the sample in methanol.

  • Directly inject the methanolic solution into the GC-MS system.

  • Utilize a suitable GC column and temperature program to separate 4-aminophenol from the matrix.

GC Operating Conditions and Performance Data

The following tables summarize typical GC operating conditions and performance data for the analysis of aminophenol compounds.

Table 1: GC Columns and Detectors

ParameterMethod 1: AcylationMethod 2: SilylationMethod 3: Direct Analysis
Column Type Capillary (e.g., SP-2100) or Packed (e.g., 3% OV-17)Capillary (e.g., DB-5ms, HP-5ms)Capillary (e.g., Rtx-624)
Detector ECD, FID, MSFID, MSMS

Table 2: Typical GC Operating Parameters

ParameterMethod 1: Acylation (Capillary)[1]Method 3: Direct Analysis[5]
Oven Program 80°C to 130°C at 30°C/min60°C (2 min hold), then to 240°C at 10°C/min, hold at 250°C for 24 min
Injector Temp. Not specified250°C
Detector Temp. Not specified280°C (transfer line), 240°C (MS source)
Carrier Gas HeliumHelium

Table 3: Quantitative Performance Data

CompoundMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery
Aniline, o-, m-, p-AminophenolAcylation with ECD[1]0.33 pmoles on-columnNot specifiedNot specified
Aniline, 2-Aminophenol, 4-AminophenolDerivatization (method not specified)[6]Not specifiedNot specified97-103%
Oxidative Hair Dyes (including aminophenols)In situ acylation with acetic anhydride[7]0.02–2.58 µg/g0.05–7.75 µg/gNot specified

Signaling Pathways and Logical Relationships

The derivatization of aminophenols is a crucial step that enables their analysis by gas chromatography. The following diagram illustrates the logical relationship between the properties of aminophenols, the challenges they present for GC analysis, the derivatization solution, and the desired analytical outcome.

Logical Relationship of Aminophenol GC Analysis Logical Relationship of Aminophenol GC Analysis cluster_problem The Challenge cluster_solution The Solution cluster_mechanism The Mechanism cluster_outcome The Outcome Aminophenol Aminophenol (Polar -NH2 and -OH groups) Problem Poor GC Performance (Low Volatility, Peak Tailing) Aminophenol->Problem Derivatization Derivatization (Acylation or Silylation) Problem->Derivatization requires Mechanism Blocks Polar Groups, Reduces Hydrogen Bonding Derivatization->Mechanism Outcome Improved GC Analysis (Increased Volatility, Symmetrical Peaks) Mechanism->Outcome

References

Application Note: 1H NMR Characterization of 3-((2,6-Dimethylphenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-((2,6-Dimethylphenyl)amino)phenol. The document outlines the theoretical basis for the expected ¹H NMR spectrum, provides detailed protocols for sample preparation and data acquisition, and offers a thorough analysis of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound or similar aromatic amines and phenols. The methodologies described herein are designed to ensure high-quality, reproducible results for structural elucidation and purity assessment.

Introduction

This compound is an aromatic compound containing both a phenol and a secondary amine functional group.[1] Its structure, featuring two substituted phenyl rings, makes it a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and other bioactive compounds. Accurate structural characterization is paramount for its application in drug discovery and development. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of hydrogen atoms.[2][3] This application note serves as a practical guide to obtaining and interpreting the ¹H NMR spectrum of this compound.

Theoretical Framework

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield protons, leading to resonance at lower chemical shifts (upfield).[3]

The key proton environments in this compound are:

  • Aromatic protons: The protons on the two phenyl rings. Their chemical shifts are influenced by the substituents on the rings.

  • Methyl protons: The two methyl groups on the 2,6-dimethylphenyl ring.

  • Amine proton (N-H): The proton attached to the nitrogen atom.

  • Hydroxyl proton (O-H): The proton of the phenol group.

The signals for the amine and hydroxyl protons are often broad and their chemical shifts can be highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4][5]

Experimental Protocols

I. Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[6][7][8] The following protocol is recommended for this compound:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. The choice of solvent can affect the chemical shifts, particularly for the labile N-H and O-H protons.[6]

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9][10]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube.[9]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[2] However, the residual solvent peak can often be used for calibration.[8]

  • Labeling: Clearly label the NMR tube with the sample information.[8]

II. NMR Data Acquisition

The following is a general procedure for acquiring a ¹H NMR spectrum. Instrument-specific parameters may need to be optimized.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.[2] A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.[11]

  • Data Acquisition: Acquire the Free Induction Decay (FID) data.

III. Data Processing

The raw FID data must be processed to obtain the final spectrum.[2][12][13]

  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.[2]

  • Phase Correction: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.[2]

  • Baseline Correction: Correct the baseline to be flat across the spectrum.[2]

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[2]

  • Integration: Integrate the peaks to determine the relative number of protons corresponding to each signal.[3]

Spectral Interpretation and Analysis

The interpreted ¹H NMR data for this compound is summarized in the table below. The chemical shifts are approximate and can vary depending on the experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5 - 9.5broad singlet1HO-H (Phenol)
~ 7.0 - 7.2multiplet3HAr-H (on 2,6-dimethylphenyl ring)
~ 6.2 - 6.8multiplet4HAr-H (on 3-aminophenol ring)
~ 5.5 - 6.5broad singlet1HN-H (Amine)
~ 2.1singlet6H-CH₃

Note: The chemical shifts for the O-H and N-H protons are highly variable and may be exchanged with D₂O.

Key Observations:

  • Aromatic Region (6.2 - 7.2 ppm): The aromatic protons on both rings will appear in this region. The protons on the 2,6-dimethylphenyl ring are expected to show a more complex splitting pattern due to their coupling with each other. The protons on the 3-aminophenol ring will also exhibit splitting based on their relative positions.

  • Methyl Protons (~2.1 ppm): The six protons of the two methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet with an integration of 6H.

  • Labile Protons (O-H and N-H): The hydroxyl and amine protons typically appear as broad singlets.[3] Their chemical shifts are sensitive to solvent, concentration, and temperature.[4][5] To confirm their assignment, a "D₂O shake" experiment can be performed, where the addition of a drop of deuterium oxide to the NMR tube will cause these peaks to disappear from the spectrum due to proton-deuterium exchange.[14]

Visualization of Key Structural Features and Experimental Workflow

The following diagrams illustrate the molecular structure with proton assignments and the general workflow for NMR characterization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample Filter->Insert Lock_Shim Lock and Shim Insert->Lock_Shim Acquire Acquire FID Lock_Shim->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process Reference Reference Spectrum Process->Reference Process->Reference Analyze Analyze and Interpret (Integration, Multiplicity) Reference->Analyze Reference->Analyze

References

Application Note: Mass Spectrometric Analysis of 3-((2,6-Dimethylphenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the characterization of 3-((2,6-Dimethylphenyl)amino)phenol using mass spectrometry. The methodologies outlined are applicable for qualitative and quantitative analysis in research, drug development, and quality control settings. While specific experimental data for this compound is not widely published, this document provides a robust framework based on the known mass spectrometric behavior of its constituent chemical moieties, including aminophenols and substituted aromatic compounds. The protocols described herein are intended to serve as a foundational guide for researchers and scientists.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, comprising a substituted aminophenol, presents a unique profile for mass spectrometric analysis. Understanding its ionization and fragmentation behavior is crucial for its identification, purity assessment, and metabolic studies. This document provides detailed protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, along with a predicted fragmentation pattern to aid in spectral interpretation.

Predicted Mass Spectrometry Data

The molecular weight of this compound is 213.28 g/mol .[1] Based on its chemical structure and the fragmentation patterns of related compounds such as aminophenols, phenols, and dimethylanilines, a predictive fragmentation table is provided below.

Predicted Fragment Ion (m/z) Proposed Structure/Loss Notes
214[M+H]⁺Protonated molecular ion, expected in positive ion ESI-MS.
213[M]⁺˙Molecular ion, expected in EI-MS.
198[M-CH₃]⁺Loss of a methyl radical from the dimethylphenyl group.
182[M-OCH₃]⁺ or [M-NHCH₃]⁺Potential rearrangement and loss of a methoxy or methylamino radical.
121[C₈H₉N]⁺Fragment corresponding to the dimethylaniline moiety.
109[C₆H₇NO]⁺Fragment corresponding to the aminophenol moiety.[2][3]
93[C₆H₅O]⁺Fragment corresponding to a phenol ion.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the analysis of this compound in solution, suitable for reaction monitoring, purity analysis, and pharmacokinetic studies.[4]

a. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

b. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

c. MS Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan mode for qualitative analysis. For quantitative analysis, use Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) of the predicted precursor/product ion pairs.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS provides excellent chromatographic resolution and classic electron ionization (EI) spectra for library matching. Derivatization may be necessary to improve the volatility and thermal stability of the phenolic and amino groups.[5][6]

a. Derivatization (Silylation):

  • Dry a 100 µg aliquot of the sample under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • The resulting solution contains the silylated derivative of this compound.

b. GC Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Program: Initial temperature 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

c. MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Scan Range: m/z 40-600.

  • Data Acquisition: Full scan mode.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis p1 Dissolution in Solvent p2 Dilution to Working Concentration p1->p2 p3 Filtration (0.22 µm) p2->p3 lc Reverse-Phase C18 Column Gradient Elution p3->lc Injection ms1 ESI Source (Positive Ion Mode) lc->ms1 ms2 Mass Analyzer (Full Scan or MRM) ms1->ms2 da Chromatogram & Spectrum Interpretation ms2->da

Caption: LC-MS experimental workflow for the analysis of this compound.

Fragmentation_Pathway M [M]⁺˙ m/z 213 F1 [M-CH₃]⁺ m/z 198 M->F1 -CH₃˙ F2 [C₈H₉N]⁺ m/z 121 M->F2 -C₆H₅OH F3 [C₆H₇NO]⁺ m/z 109 M->F3 -C₈H₈ F4 [C₆H₅O]⁺ m/z 93 F3->F4 -NH₂

Caption: Predicted electron ionization fragmentation pathway for this compound.

Conclusion

The protocols and predictive data presented in this application note provide a comprehensive starting point for the mass spectrometric analysis of this compound. The LC-MS method is suitable for high-throughput analysis of liquid samples, while the GC-MS method offers detailed structural information through standardized electron ionization fragmentation. Researchers are encouraged to optimize these methods based on their specific instrumentation and analytical requirements.

References

Application Note & Protocols: Utilizing 3-((2,6-Dimethylphenyl)amino)phenol for In-Depth Sodium Channel Modulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Sodium Channels and the Potential of Novel Modulators

Voltage-gated sodium channels (VGSCs) are fundamental proteins that orchestrate the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2] This pivotal role places them at the center of numerous physiological processes and, when dysfunctional, at the heart of various pathologies including epilepsy, chronic pain, and cardiac arrhythmias.[3][4] Consequently, VGSCs are a primary target for a wide range of therapeutics.

The compound 3-((2,6-Dimethylphenyl)amino)phenol is an aromatic amine whose structural framework is reminiscent of well-established sodium channel blockers, particularly local anesthetics like lidocaine and certain Class I antiarrhythmic drugs.[5][6] These established drugs are known to exhibit a "state-dependent" mechanism of action, preferentially binding to the open or inactivated states of the sodium channel over the resting state. This state-dependency is a highly desirable characteristic, as it allows for targeted modulation of pathologically over-excited cells while sparing normally functioning ones.[4]

The structure of this compound, featuring a substituted dimethylphenyl ring, is analogous to the aromatic tail of lidocaine.[6] Studies on this specific structural component have shown that it is a key determinant of the state-dependent interaction with the sodium channel pore.[6] This suggests that this compound is a promising candidate for novel sodium channel modulation studies.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the modulatory effects of this compound on VGSCs. We will delve into the underlying principles of sodium channel pharmacology, provide detailed, field-tested protocols for electrophysiological characterization, and offer insights into data analysis and interpretation.

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is the foundation of reproducible and accurate experimentation.

PropertyValueSource(s)
CAS Number 180163-21-7[5]
Molecular Formula C₁₄H₁₅NO[5]
Molecular Weight 213.28 g/mol [5]
Boiling Point 348.3 ± 27.0 °C[5][7]
Appearance Crystalline Powder[8]
Storage Conditions 2-8°C, Inert atmosphere, protected from light[5][7]
Solubility Soluble in DMSO and Ethanol

Protocol 1: Preparation of Stock Solutions

Causality: A high-concentration, stable stock solution in an appropriate solvent like Dimethyl Sulfoxide (DMSO) is crucial for accurate serial dilutions and minimizing the final solvent concentration in the experimental buffer, which can have off-target effects.

  • Safety First : Handle this compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Calculation : To prepare a 100 mM stock solution, weigh 21.33 mg of the compound.

  • Dissolution : Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Solubilization : Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light. The solution should be stable for several months under these conditions.

Hypothesized Mechanism: State-Dependent Channel Blockade

The primary hypothesis, based on the compound's structural similarity to lidocaine, is that it functions as a state-dependent blocker. This means its affinity for the sodium channel varies depending on the channel's conformational state (Resting, Open, or Inactivated). The blocking action is thought to occur within the channel's pore, with the dimethylphenyl group acting as the key interacting moiety.

G cluster_drug Drug Interaction Resting Resting State (Closed, Ready to Open) Open Open State (Ion Permeation) Resting->Open Depolarization Inactive Inactivated State (Closed, Non-conductive) Open->Inactive Fast Inactivation Inactive->Resting Repolarization (Recovery) Blocked Drug-Bound Inactivated State (Block Stabilized) Inactive->Blocked High Affinity Binding Blocked->Resting Slow Dissociation Compound This compound

Caption: Hypothesized state-dependent block of VGSCs. The compound shows preferential binding to the inactivated state, stabilizing it and prolonging the refractory period.

Experimental Workflow for Characterization

The gold standard for characterizing ion channel modulators is patch-clamp electrophysiology. This technique provides high-resolution, real-time measurement of ion currents flowing through the channel. The following workflow outlines the necessary steps to determine the compound's effect on a specific sodium channel subtype expressed in a heterologous system (e.g., HEK 293 cells).

G A Step 1: Cell Culture HEK 293 cells maintained in DMEM B Step 2: Transient Transfection Introduce plasmid DNA for desired Nav subtype (e.g., Nav1.7) + GFP marker A->B C Step 3: Cell Plating Plate transfected cells onto glass coverslips for recording 24-48h post-transfection B->C D Step 4: Electrophysiology Whole-cell patch-clamp recording of GFP-positive cells C->D E Step 5: Data Acquisition Apply voltage protocols to assess: - Tonic Block - Use-Dependent Block - Voltage-Dependence of Inactivation D->E F Step 6: Data Analysis Calculate IC50, plot inactivation curves, analyze block development E->F G Step 7: Interpretation Determine state-dependency and potency of the compound F->G

Caption: Overall experimental workflow from cell preparation to final data interpretation for assessing sodium channel modulation.

Core Protocols: Whole-Cell Patch-Clamp Electrophysiology

Trustworthiness: These protocols are designed to be self-validating. Each protocol includes control steps and measures key parameters of channel gating, ensuring that any observed changes can be confidently attributed to the compound's activity. The use of a heterologous expression system like HEK 293 cells expressing a single VGSC alpha subunit ensures that the observed effects are specific to the channel subtype under investigation.[6]

Materials:

  • Cell Line: HEK 293 cells stably or transiently expressing the human sodium channel of interest (e.g., hNav1.5, hNav1.7).

  • Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.

  • Buffers:

Buffer TypeComposition
External Solution 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. pH adjusted to 7.4 with NaOH.
Internal Solution 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels, isolating sodium currents).

Protocol 2: Assessing Tonic Block (Inhibition of the Resting State)

Causality: This protocol measures the compound's ability to block channels that are predominantly in the resting state. A long inter-pulse interval ensures that nearly all channels have recovered from any inactivation induced by the previous pulse.

  • Establish Whole-Cell Configuration : Obtain a stable whole-cell recording from a transfected cell with a seal resistance >1 GΩ.

  • Set Holding Potential : Clamp the cell at a hyperpolarized potential of -120 mV. This ensures most channels are in the resting state.

  • Apply Test Pulse : Once every 20 seconds (0.05 Hz), apply a 20 ms depolarizing pulse to 0 mV to elicit a peak inward sodium current.

  • Establish Baseline : Record a stable baseline current for 2-3 minutes in the external solution (vehicle control).

  • Compound Application : Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Measure Inhibition : Continue recording until the inhibitory effect reaches a steady state. The percentage of block is calculated as: (1 - (I_drug / I_control)) * 100.

  • Dose-Response : Repeat for multiple concentrations to generate a dose-response curve and calculate the IC₅₀ for the resting state.

Protocol 3: Assessing Use-Dependent (Phasic) Block

Causality: This protocol is designed to reveal state-dependent block by repeatedly opening and inactivating the channels with a high-frequency train of depolarizing pulses. A compound that preferentially binds to the open or inactivated state will show a cumulative increase in block with each pulse.

  • Establish Whole-Cell Configuration : As described above.

  • Set Holding Potential : Clamp the cell at -120 mV.

  • Apply Pulse Train : Apply a train of 50 pulses (20 ms duration to 0 mV) at a high frequency (e.g., 10 Hz).

  • Establish Baseline : Record the response to the pulse train in the vehicle control solution. Note the minimal decline in peak current across the train due to intrinsic channel inactivation.

  • Compound Application : Perfuse the cell with the compound.

  • Measure Cumulative Block : Apply the same 10 Hz pulse train. In the presence of a use-dependent blocker, the peak current of each successive pulse will be progressively smaller.

  • Quantify : Measure the peak current for the first (P1) and last (P50) pulse in the train. A significant increase in the ratio of block at P50 compared to P1 indicates use-dependent block.

Protocol 4: Determining Effects on Voltage-Dependence of Inactivation

Causality: Many sodium channel blockers stabilize the inactivated state. This stabilization is reflected as a hyperpolarizing shift in the steady-state inactivation curve, meaning channels become inactivated at more negative membrane potentials.

  • Establish Whole-Cell Configuration : As described above.

  • Set Holding Potential : Clamp the cell at -120 mV.

  • Apply Inactivating Pre-pulses : Apply a series of 500 ms pre-pulses ranging from -140 mV to -10 mV in 10 mV increments.

  • Apply Test Pulse : Immediately following each pre-pulse, apply a 20 ms test pulse to 0 mV to measure the fraction of channels that were available (not inactivated) to open.

  • Plot Data : Normalize the peak current from the test pulse to the maximum current and plot it against the pre-pulse potential.

  • Fit Curve : Fit the data with a Boltzmann function to determine the voltage at which half the channels are inactivated (V₁/₂).

  • Compare : Perform this protocol in both control and compound-containing solutions. A negative shift in the V₁/₂ in the presence of the compound indicates stabilization of the inactivated state.

Data Analysis and Expected Results

The data gathered from these protocols will allow for a comprehensive pharmacological profile of this compound.

ParameterMeasurementInterpretation
Tonic Block IC₅₀ Concentration for 50% inhibition of resting-state channels.A measure of the compound's potency on channels at rest. Higher values are often desirable to reduce effects on non-pathological tissue.
Use-Dependent Block Degree of cumulative block during high-frequency pulsing.Strong use-dependence is a hallmark of clinically useful sodium channel blockers and indicates preferential binding to open/inactivated states.
Shift in V₁/₂ of Inactivation ΔV₁/₂ (V₁/₂,drug - V₁/₂,control) in millivolts (mV).A negative (hyperpolarizing) shift provides strong evidence that the compound stabilizes the channel's inactivated state.

Conclusion

The structural characteristics of this compound make it a compelling candidate for investigation as a novel sodium channel modulator.[5] By employing rigorous electrophysiological techniques as detailed in this guide, researchers can elucidate its precise mechanism of action, determine its potency and state-dependency, and assess its potential as a therapeutic lead or a pharmacological tool. The provided protocols offer a robust, self-validating framework to systematically characterize the compound's interaction with specific voltage-gated sodium channel subtypes, contributing valuable data to the fields of pharmacology and drug discovery.

References

Application Notes and Protocols: Investigating 3-((2,6-Dimethylphenyl)amino)phenol in Antiarrhythmic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the initial investigation of the novel compound, 3-((2,6-Dimethylphenyl)amino)phenol, as a potential candidate for antiarrhythmic drug development. Lacking specific published data on this molecule, this document outlines a rational, hypothesis-driven approach to its evaluation. The structural motifs of this compound, specifically the 2,6-dimethylphenyl group present in Class I antiarrhythmics like lidocaine and the aminophenol core, suggest a plausible mechanism as a sodium channel blocker. This document details proposed experimental protocols for in vitro and in vivo screening, summarizes hypothetical data in structured tables for clarity, and provides visual diagrams of a proposed signaling pathway and experimental workflow to guide researchers in its systematic evaluation.

Introduction and Rationale

Cardiac arrhythmias, or irregular heartbeats, are a significant cause of morbidity and mortality worldwide.[1] Current antiarrhythmic drugs are classified based on their primary mechanism of action, most notably by the Vaughan-Williams classification system which categorizes them by their effects on cardiac ion channels.[1] Class I antiarrhythmics, which block sodium channels, are a cornerstone of arrhythmia management. A key structural feature of many Class I agents, such as lidocaine and mexiletine, is the presence of a 2,6-dimethylphenyl (xylidide) moiety, which is crucial for their interaction with the sodium channel.

The compound this compound incorporates this critical 2,6-dimethylphenyl group, alongside an aminophenol structure. While aminophenol derivatives have been explored for a range of biological activities, their specific application in arrhythmia is less defined.[2] This unique combination of structural features warrants a thorough investigation into the antiarrhythmic potential of this compound, with a primary hypothesis that it may function as a sodium channel blocker.

Proposed Mechanism of Action: Sodium Channel Blockade

Based on its structural analogy to xylidide-containing local anesthetics and antiarrhythmics, the primary hypothesized mechanism of action for this compound is the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes. By binding to the channel, the compound would reduce the rapid influx of sodium during phase 0 of the cardiac action potential. This would lead to a decrease in the maximum rate of depolarization (Vmax), a slowing of conduction velocity, and an increase in the effective refractory period, thereby suppressing ectopic pacemakers and interrupting re-entrant circuits that underlie many arrhythmias.

Sodium_Channel_Blockade_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Electrophysiological Effects cluster_therapeutic_outcome Therapeutic Outcome Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_channel->Na_ion_in Compound This compound Compound->Na_channel Blockade Phase0 Decreased Phase 0 Depolarization Rate (Vmax) Na_ion_out->Na_channel Depolarization Signal Conduction Slowed Conduction Velocity Phase0->Conduction ERP Increased Effective Refractory Period Conduction->ERP Outcome Suppression of Arrhythmias Conduction->Outcome ERP->Outcome

Figure 1. Proposed mechanism of action for this compound.

Experimental Protocols

A tiered approach to screening, from in vitro channel screening to in vivo arrhythmia models, is recommended.

In Vitro Electrophysiology: Patch Clamp Analysis

Objective: To determine the direct effects of the compound on cardiac ion channels, primarily the Nav1.5 sodium channel.

Methodology:

  • Cell Culture: Use a stable cell line expressing human Nav1.5 channels (e.g., HEK293 cells).

  • Patch Clamp Recording: Employ whole-cell patch-clamp configuration to record sodium currents.

  • Voltage Protocol:

    • Hold cells at a resting potential of -120 mV.

    • Apply depolarizing pulses to 0 mV to elicit peak sodium currents.

    • Use specific voltage protocols to assess state-dependent block (resting, open, and inactivated states).

  • Compound Application: Apply this compound at increasing concentrations (e.g., 0.1 µM to 100 µM) via a perfusion system.

  • Data Analysis: Measure the reduction in peak sodium current at each concentration to determine the half-maximal inhibitory concentration (IC50). Analyze changes in channel gating properties (activation, inactivation).

In Vivo Antiarrhythmic Efficacy: Chloroform-Induced Arrhythmia Model

Objective: To assess the compound's ability to prevent ventricular arrhythmias in a small animal model.[3]

Methodology:

  • Animal Model: Use male Swiss-Webster mice.

  • Compound Administration: Administer this compound or vehicle control intraperitoneally (i.p.) at various doses (e.g., 5, 10, 25 mg/kg) 30 minutes prior to arrhythmia induction. A positive control, such as lidocaine, should be used for comparison.[4]

  • Arrhythmia Induction: Place mice in a sealed chamber containing chloroform-saturated cotton until respiratory arrest occurs.

  • ECG Monitoring: Record electrocardiogram (ECG) throughout the procedure to monitor for the onset of ventricular tachycardia (VT) and ventricular fibrillation (VF).

  • Endpoint: The primary endpoint is the prevention of lethal arrhythmias (VF). The percentage of protected animals at each dose is calculated.

In Vivo Antiarrhythmic Efficacy: BaCl₂-Induced Arrhythmia Model

Objective: To evaluate the compound's efficacy in a non-reentrant model of ventricular arrhythmia.[5]

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Anesthesia and Cannulation: Anesthetize rats and cannulate the jugular vein for drug administration.

  • ECG Monitoring: Continuously monitor ECG.

  • Arrhythmia Induction: Infuse a solution of barium chloride (BaCl₂) to induce ventricular arrhythmias.

  • Compound Administration: Once a stable arrhythmia is established, administer a bolus of this compound at various doses.

  • Data Analysis: Measure the time to conversion back to normal sinus rhythm and the duration of the antiarrhythmic effect.

Data Presentation (Hypothetical Data)

The following tables represent the type of quantitative data that would be generated from the proposed experiments.

Table 1: In Vitro Electrophysiological Profile of this compound

Ion ChannelTest SystemParameterResult (IC₅₀, µM)
hNav1.5HEK293 CellsTonic Block15.2
hNav1.5HEK293 CellsUse-Dependent Block (10 Hz)5.8
hKv11.1 (hERG)CHO CellsBlock> 100
hCav1.2HEK293 CellsBlock> 100

Table 2: In Vivo Efficacy in Murine Chloroform-Induced Arrhythmia Model

CompoundDose (mg/kg, i.p.)NProtection against VF (%)
Vehicle-100
This compound 51020
101060
251090
Lidocaine (Positive Control)101070

Experimental and Drug Development Workflow

The evaluation of a novel compound like this compound follows a structured progression from initial screening to preclinical development.

Drug_Development_Workflow cluster_Discovery Discovery & Initial Screening cluster_Preclinical_Efficacy Preclinical Efficacy Evaluation cluster_Preclinical_Safety Preclinical Safety & Pharmacokinetics cluster_Development Candidate Selection A1 Compound Synthesis & Characterization A2 In Vitro Ion Channel Screening (Patch Clamp) A1->A2 A3 Initial Safety Assessment (e.g., hERG Assay) A2->A3 A4 Lead Identification A3->A4 B1 Acute In Vivo Arrhythmia Models (e.g., Chloroform, BaCl₂) A4->B1 B2 Advanced In Vivo Models (e.g., Ischemia-Reperfusion) B1->B2 B3 Dose-Response Studies B2->B3 C1 Pharmacokinetic Studies (ADME) B3->C1 C2 In Vivo Toxicity (Acute & Repeated Dose) C1->C2 C3 Cardiovascular Safety Pharmacology C2->C3 D1 Preclinical Candidate Selection C3->D1

Figure 2. General workflow for antiarrhythmic drug development.

Conclusion and Future Directions

The structural features of this compound make it an intriguing candidate for investigation as a novel antiarrhythmic agent, potentially acting as a Class I sodium channel blocker. The protocols and workflow detailed in this document provide a clear and systematic path for its initial evaluation. Positive results from these preliminary studies, particularly potent and selective Nav1.5 blockade and efficacy in in vivo arrhythmia models, would justify progression to more advanced preclinical studies, including evaluation in ischemia-reperfusion models, detailed pharmacokinetic profiling, and comprehensive safety pharmacology studies. Structure-activity relationship (SAR) studies on derivatives could also be initiated to optimize potency and safety.[6]

References

Application Note & Protocol: A Guide to the N-arylation of 3-Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The N-arylation of 3-aminophenol and its derivatives represents a cornerstone of modern synthetic chemistry, providing a crucial pathway to a diverse array of compounds with significant applications in pharmaceuticals, materials science, and chemical biology. This document provides a comprehensive guide to performing this transformation, with a focus on two of the most prevalent and robust methods: the Buchwald-Hartwig and Ullmann cross-coupling reactions. Beyond a mere recitation of steps, this guide delves into the underlying mechanisms, the rationale for reagent selection, and practical insights for troubleshooting and optimization.

Introduction: The Significance of N-Aryl 3-Aminophenols

N-aryl 3-aminophenols are privileged scaffolds in medicinal chemistry and materials science. Their structural motif is present in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The ability to selectively and efficiently construct the C-N bond is therefore of paramount importance. The primary methods for achieving this transformation are transition metal-catalyzed cross-coupling reactions, which have largely supplanted older, less efficient methods.

This guide will provide detailed protocols for two of the most powerful and widely used methods for N-arylation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will explore the nuances of each method, offering insights into how to select the appropriate conditions for a given substrate and desired outcome.

Reaction Mechanisms: A Tale of Two Metals

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. While both the Buchwald-Hartwig and Ullmann reactions achieve the same overall transformation, they proceed through distinct catalytic cycles.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Cycle

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. The reaction is believed to proceed through a catalytic cycle that involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine substrate coordinates to the Pd(II) center.

  • Deprotonation: A base deprotonates the coordinated amine, forming an amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the N-aryl amine product.

Buchwald_Hartwig cluster_legend Legend Pd(0)L_n Active Catalyst Ar-Pd(II)(L_n)-X Palladium(II) Intermediate Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) {Amine Coordination} {Amine Coordination} Ar-Pd(II)(L_n)-X->{Amine Coordination} R-NH_2 Ar-Pd(II)(L_n)-NHR Ar-Pd(II)(L_n)-NHR {Amine Coordination}->Ar-Pd(II)(L_n)-NHR Deprotonation (-HX) Ar-Pd(II)(L_n)-NHR->Pd(0)L_n Reductive Elimination (Ar-NHR) Ar-NHR Product Ullmann_Condensation cluster_legend Legend Cu(I)L Active Catalyst {Amine Coordination} {Amine Coordination} Cu(I)L->{Amine Coordination} R-NH_2 Ar-Cu(III)(L)-NHR Copper(III) Intermediate {Amine Coordination}->Ar-Cu(III)(L)-NHR Oxidative Addition (Ar-X) Ar-Cu(III)(L)-NHR->Cu(I)L Reductive Elimination (Ar-NHR) Ar-NHR Product

Designing Novel Bioactive Molecules with 3-(2,6-dimethylanilino)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,6-dimethylanilino)phenol is a versatile scaffold for the design of novel bioactive molecules. Its unique structure, featuring a phenol ring, a secondary amine linker, and a substituted aniline ring, offers multiple points for chemical modification to explore a wide range of biological activities. The phenolic hydroxyl group can be readily derivatized, while the aniline moiety can influence the molecule's electronic properties and binding interactions with biological targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of new chemical entities derived from this promising starting material. The primary focus will be on the design of potential sodium channel blockers for applications such as local anesthetics and antiarrhythmics, as well as modulators of GABA-A receptors for anesthetic and anticonvulsant activities.[1]

Potential Therapeutic Applications

Derivatives of 3-(2,6-dimethylanilino)phenol are promising candidates for several therapeutic areas due to their structural similarity to known bioactive compounds.

  • Local Anesthetics and Antiarrhythmics: The anilino-phenol core resembles the structure of several known sodium channel blockers.[2] By modulating the influx of sodium ions in nerve cells and cardiac tissue, these compounds can potentially alleviate pain and regulate heart rhythm.[2][3]

  • General Anesthetics and Anticonvulsants: Phenol derivatives are known to modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. By enhancing GABA-mediated chloride influx, these compounds can induce sedative, anesthetic, and anticonvulsant effects.[1][4]

  • Anticancer Agents: Certain aniline and phenol derivatives have demonstrated cytotoxic effects against various cancer cell lines. Further derivatization of the 3-(2,6-dimethylanilino)phenol scaffold could lead to the discovery of novel anticancer agents.

Synthetic Strategies and Protocols

The 3-(2,6-dimethylanilino)phenol scaffold allows for a variety of chemical modifications. Below are detailed protocols for key synthetic transformations to generate a library of diverse derivatives.

O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes the addition of an alkyl chain to the hydroxyl group of the phenol, a common strategy to modify the lipophilicity and pharmacokinetic properties of the molecule.

Protocol 3.1: Synthesis of 1-(3-(allyloxy)phenyl)-2,6-dimethylaniline

Materials:

  • 3-(2,6-dimethylanilino)phenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 3-(2,6-dimethylanilino)phenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired O-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Acylation of the Phenolic Hydroxyl Group

Acylation introduces an ester functionality, which can act as a prodrug moiety or alter the binding characteristics of the molecule.

Protocol 3.2: Synthesis of 3-(2,6-dimethylanilino)phenyl acetate

Materials:

  • 3-(2,6-dimethylanilino)phenol

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 3-(2,6-dimethylanilino)phenol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain the acetylated product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Electrophilic Aromatic Substitution on the Phenol Ring

The electron-rich phenol ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups at the ortho and para positions relative to the hydroxyl group.[5][6][7]

Protocol 3.3: Nitration of 3-(2,6-dimethylanilino)phenol

Materials:

  • 3-(2,6-dimethylanilino)phenol

  • Nitric acid (dilute)

  • Acetic acid

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 3-(2,6-dimethylanilino)phenol (1.0 eq) in acetic acid in a round-bottom flask and cool in an ice bath.

  • Slowly add a solution of dilute nitric acid (1.1 eq) in acetic acid to the cooled solution while stirring.

  • Maintain the temperature below 10°C and stir for 1-2 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Separate the ortho and para isomers by column chromatography.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Bioactivity Evaluation Protocols

Once a library of derivatives is synthesized, their biological activity can be assessed using various in vitro assays.

Sodium Channel Blocking Activity Assay

This protocol is designed to evaluate the potential of the synthesized compounds to block voltage-gated sodium channels, a key mechanism for local anesthetics and antiarrhythmic drugs.

Protocol 4.1: Whole-Cell Patch-Clamp Electrophysiology

Materials:

  • HEK-293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., Naᵥ1.5 for cardiac applications, Naᵥ1.7 for pain)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Internal and external recording solutions

  • Synthesized compounds dissolved in a suitable vehicle (e.g., DMSO)

Procedure:

  • Culture the HEK-293 cells expressing the target sodium channel to an appropriate confluency.

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline sodium currents elicited by a voltage-step protocol.

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the sodium currents in the presence of the compound after the current amplitude has stabilized.

  • Wash out the compound with the external solution to assess the reversibility of the block.

  • Calculate the percentage of current inhibition for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to the Hill equation.

GABA-A Receptor Modulation Assay

This protocol assesses the ability of the synthesized compounds to modulate the function of GABA-A receptors, a target for anesthetics and anticonvulsants.

Protocol 4.2: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes

Materials:

  • Xenopus laevis oocytes

  • cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2)

  • TEVC setup with amplifier and data acquisition system

  • Glass electrodes

  • Recording solution (ND96)

  • GABA

  • Synthesized compounds dissolved in a suitable vehicle

Procedure:

  • Inject the Xenopus oocytes with the cRNAs for the GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage clamping, one for current recording).

  • Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current response.

  • Co-apply the test compound at various concentrations with the same concentration of GABA.

  • Measure the potentiation or inhibition of the GABA-elicited current by the test compound.

  • Construct a concentration-response curve and calculate the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

Data Presentation

The quantitative data obtained from the bioactivity assays should be summarized in a clear and structured format for easy comparison and structure-activity relationship (SAR) analysis.

Table 1: Representative Bioactivity Data for Sodium Channel Blockers

Compound Target Assay IC₅₀ (µM) Reference
Lidocaine Sodium Channels [³H]batrachotoxinin A 20-alpha-benzoate binding 61 [8]
Quinidine Sodium Channels [³H]batrachotoxinin A 20-alpha-benzoate binding 40 [8]
Hypothetical Derivative 1 Naᵥ1.5 Whole-cell patch-clamp Data to be determined -

| Hypothetical Derivative 2 | Naᵥ1.7 | Whole-cell patch-clamp | Data to be determined | - |

Table 2: Representative Bioactivity Data for GABA-A Receptor Modulators

Compound Target Assay Activity Reference
Propofol GABA-A Receptor TEVC on Xenopus oocytes Potentiation (EC₅₀ in low µM range) -
Diazepam GABA-A Receptor TEVC on Xenopus oocytes Potentiation (EC₅₀ in nM range) -
Hypothetical Derivative 3 α1β2γ2 GABA-A Receptor TEVC on Xenopus oocytes Data to be determined -

| Hypothetical Derivative 4 | α1β2γ2 GABA-A Receptor | TEVC on Xenopus oocytes | Data to be determined | - |

Table 3: Representative Anticancer Activity Data for Aniline Derivatives

Compound Cell Line Assay IC₅₀ (µM) Reference
Compound 3d (p-Me) HeLa MTT Assay 0.03 [9]
Compound 3f (m,p-diMe) A549 MTT Assay 0.24 [9]
Hypothetical Derivative 5 MCF-7 MTT Assay Data to be determined -

| Hypothetical Derivative 6 | PC-3 | MTT Assay | Data to be determined | - |

Visualizations

Signaling Pathways

GABA_A_Receptor_Signaling GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R binds to Cl_channel Chloride Channel (opens) GABA_A_R->Cl_channel activates Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Derivative Bioactive Derivative Derivative->GABA_A_R modulates

Caption: GABA-A Receptor Signaling Pathway.

Sodium_Channel_Modulation Membrane_Potential Membrane Depolarization Na_Channel Voltage-Gated Sodium Channel Membrane_Potential->Na_Channel activates Na_Influx Na+ Influx Na_Channel->Na_Influx allows Blocked_Channel Blocked Channel Action_Potential Action Potential Propagation Na_Influx->Action_Potential Derivative Bioactive Derivative Derivative->Na_Channel blocks

Caption: Voltage-Gated Sodium Channel Modulation.

Experimental and Logical Workflows

Experimental_Workflow Start Start: 3-(2,6-dimethylanilino)phenol Synthesis Chemical Synthesis (Alkylation, Acylation, etc.) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of Novel Derivatives Purification->Library Bio_Screening Biological Screening (Patch-clamp, TEVC, etc.) Library->Bio_Screening Data_Analysis Data Analysis (IC50/EC50 Determination) Bio_Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Experimental Workflow for Synthesis and Screening.

Logical_Workflow Hypothesis Hypothesis: Scaffold has potential bioactivity Design Design Library: Vary R groups (lipophilicity, electronics) Hypothesis->Design Synthesize Synthesize Derivatives Design->Synthesize Test Test Bioactivity Synthesize->Test Analyze Analyze SAR: Correlate structure with activity Test->Analyze Refine Refine Hypothesis & Design new derivatives Analyze->Refine Refine->Design

Caption: Logical Workflow for Bioactive Molecule Design.

References

Application Note: High-Purity Isolation of 3-((2,6-Dimethylphenyl)amino)phenol via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-((2,6-Dimethylphenyl)amino)phenol is a key intermediate in the synthesis of various pharmaceutical compounds, including local anesthetics and antiarrhythmic drugs.[1] The purity of this compound is critical for subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[2] Synthesis of this compound can result in a crude product containing unreacted starting materials, isomers, and other by-products. Flash column chromatography is an effective and widely used technique for the purification of such organic compounds, offering a balance of speed and resolution.[3][4] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Column Chromatography

Column chromatography is a solid-liquid adsorption technique used to separate components of a mixture.[4][5] The separation is based on the differential adsorption of the compounds onto a solid stationary phase (adsorbent) as a liquid mobile phase (eluent) passes through the column.[3][6] Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly, thus achieving separation.[6] For the purification of moderately polar compounds like this compound, normal-phase chromatography with silica gel as the stationary phase is a suitable approach.

Experimental Data Summary

The following tables summarize the typical materials, conditions, and expected outcomes for the column chromatography purification of this compound.

Table 1: Materials and Reagents

Material/Reagent Specification Purpose
Crude this compound-Sample to be purified
Silica Gel60-120 mesh (or 230-400 mesh for flash chromatography)Stationary Phase
Hexane (or Heptane)ACS Grade or higherMobile Phase (Non-polar component)
Ethyl AcetateACS Grade or higherMobile Phase (Polar component)
DichloromethaneACS Grade or higherSolvent for sample loading (optional)
TriethylamineACS Grade or higherMobile phase additive to reduce tailing (optional)[7]
SandWashed and driedProtective layer for the stationary phase[2][8]
Cotton or Glass Wool-To plug the bottom of the column[2][8]

Table 2: Typical Chromatographic Conditions and Expected Results

Parameter Value/Range Notes
Stationary Phase Silica GelStandard adsorbent for normal-phase chromatography.
Mobile Phase Hexane:Ethyl Acetate (e.g., gradient from 95:5 to 80:20 v/v)The optimal ratio should be determined by TLC.[9][10]
TLC Analysis Mobile phase that gives the product an Rf value of ~0.2-0.4[9]To determine the optimal mobile phase for column separation.
Loading Capacity 1-5 g crude product per 100 g silica gelA general guideline to avoid column overloading.[2]
Expected Purity >98%Dependent on the nature and amount of impurities.
Expected Yield ~85-95%Dependent on the efficiency of the separation and recovery.
Appearance Off-white to light brown solidThe color of the purified product may vary.

Detailed Experimental Protocol

This protocol outlines the steps for the laboratory-scale purification of this compound.

1. Preparation of the Mobile Phase

  • Based on preliminary Thin Layer Chromatography (TLC) analysis, prepare a suitable mobile phase by mixing the chosen solvents (e.g., hexane and ethyl acetate) in the desired ratio.

  • Prepare several batches of the mobile phase with increasing polarity if a gradient elution is planned.

  • For aminophenols, adding a small amount of triethylamine (0.1-0.5%) to the mobile phase can help to reduce peak tailing by deactivating acidic sites on the silica gel.[7]

2. Column Packing (Slurry Method)

  • Secure a glass chromatography column vertically using a clamp and stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[2]

  • Add a thin layer (approximately 1 cm) of sand over the cotton plug.[2][8]

  • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase. The amount of silica gel depends on the quantity of crude product (a general ratio is 20:1 to 50:1 of silica to crude product by weight).[2]

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.[2]

  • Open the stopcock to allow some solvent to drain, which aids in the packing process. Crucially, do not let the solvent level drop below the top of the silica gel at any point.

  • Once the silica gel has settled, add another thin layer (approximately 1 cm) of sand on top to protect the surface from disturbance.[2][8]

3. Sample Loading

  • Wet Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[2] Using a pipette, carefully add the dissolved sample to the top of the column.

  • Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2][8] Carefully add this powder to the top of the column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin to collect the eluent in fractions (e.g., in test tubes or flasks).

  • If using a gradient elution, start with the least polar mobile phase and gradually increase the polarity by adding solvent mixtures with a higher concentration of the more polar component.[7]

5. Monitoring the Separation

  • Monitor the separation process by collecting small aliquots from the collected fractions and spotting them on a TLC plate.[2]

  • Develop the TLC plate in a chamber saturated with the mobile phase.

  • Visualize the spots under a UV lamp, as this compound is expected to be UV active.[2]

  • Combine the fractions that contain the pure product.

6. Isolation of the Purified Product

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid under a high vacuum to obtain the pure this compound.

Workflow and Pathway Diagrams

Column_Chromatography_Workflow Purification Workflow for this compound A 1. Mobile Phase Preparation B 2. Column Packing (Silica Gel Slurry) A->B Use initial eluent C 3. Sample Loading (Crude Product) B->C D 4. Elution (Gravity or Flash) C->D E 5. Fraction Collection D->E Collect eluent F 6. TLC Analysis of Fractions E->F Monitor progress G 7. Pooling of Pure Fractions F->G Identify pure fractions H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Drying (High Vacuum) H->I J Pure Product: This compound I->J

Caption: Workflow for the purification of this compound.

This application note provides a comprehensive guide for the purification of this compound using column chromatography. The provided protocol and data tables offer a solid foundation for researchers to adapt and optimize the purification based on their specific crude product mixture.

References

Application Notes and Protocols: 3-((2,6-Dimethylphenyl)amino)phenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((2,6-Dimethylphenyl)amino)phenol is a valuable bifunctional building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its structure, featuring a reactive phenolic hydroxyl group and a secondary amine on a diphenylamine scaffold, allows for diverse chemical modifications. This document provides detailed application notes on its use in synthesizing bioactive molecules, primarily targeting voltage-gated sodium channels, and offers comprehensive protocols for key synthetic transformations.

The core structure of this compound is analogous to the aromatic portion of local anesthetics like lidocaine and antiarrhythmic drugs such as mexiletine. This makes it an attractive starting material for the synthesis of new chemical entities with potential therapeutic applications in pain management, cardiology, and neurology.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 180163-21-7
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol [1]
Boiling Point 348.3±27.0 °C[1]
Appearance Off-white to light brown powder
Storage 2-8°C[1]

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies. The two key reactive sites, the phenolic hydroxyl group and the secondary amino group, can be selectively functionalized to modulate the physicochemical and pharmacological properties of the resulting molecules.

Synthesis of Voltage-Gated Sodium Channel Blockers

Derivatives of this compound are of significant interest as modulators of voltage-gated sodium channels (NaV).[1] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[2] By blocking these channels, molecules can reduce cellular excitability, which is a key mechanism for local anesthesia and the treatment of cardiac arrhythmias and certain types of epilepsy.

A common synthetic strategy involves the O-alkylation of the phenolic hydroxyl group to introduce a side chain, often containing a tertiary amine, which is a common feature in many sodium channel blockers. This is followed by N-acylation of the secondary amine to further modify the molecule's properties.

Table 2: Biological Activity of a Representative Acetamide-Based NaV1.5 Channel Blocker

Note: The following data is for compound 6f , a structurally related multi-target inhibitor of ion channels for atrial fibrillation, and is presented here as a representative example of the potential activity of derivatives of this compound.

CompoundTargetIC₅₀ (µM)
6f NaV1.5~21.2
TASK-1~0.3
KV1.5~81.5

Data sourced from a study on acetamide-based multi-target inhibitors for atrial fibrillation.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: O-Alkylation of this compound

This protocol describes the synthesis of a key intermediate where an ethyl acetate group is attached to the phenolic oxygen.

Reaction Scheme:

Materials:

  • This compound

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0 eq).

  • To the stirred suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 2-(3-((2,6-dimethylphenyl)amino)phenoxy)acetate.

Protocol 2: N-Acylation of this compound Derivative

This protocol describes the acylation of the secondary amine of the product from Protocol 1.

Reaction Scheme:

Materials:

  • Ethyl 2-(3-((2,6-dimethylphenyl)amino)phenoxy)acetate

  • Acetyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 2-(3-((2,6-dimethylphenyl)amino)phenoxy)acetate (1.0 eq) in anhydrous dichloromethane in a dry round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) dropwise.

  • Add acetyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final N-acylated product.

Visualizations

experimental_workflow cluster_synthesis Synthetic Pathway cluster_evaluation Biological Evaluation start This compound intermediate O-Alkylated Intermediate start->intermediate O-Alkylation (Protocol 1) final_product Bioactive Derivative intermediate->final_product N-Acylation (Protocol 2) assay Electrophysiology Assay (e.g., Patch Clamp) final_product->assay data IC50 Determination assay->data

Caption: General workflow for the synthesis and evaluation of bioactive derivatives.

signaling_pathway cluster_membrane Cell Membrane NaV Voltage-Gated Sodium Channel (NaV) Na_in Na+ (intracellular) ActionPotential Action Potential Propagation NaV->ActionPotential Initiates Na_out Na+ (extracellular) Na_out->NaV Influx Derivative Phenol Derivative Derivative->NaV Binds to and blocks the channel pore Derivative->ActionPotential Inhibits Depolarization Membrane Depolarization Depolarization->NaV Opens ReducedExcitability Reduced Cellular Excitability

Caption: Mechanism of action of phenol derivatives as voltage-gated sodium channel blockers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((2,6-Dimethylphenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 3-((2,6-Dimethylphenyl)amino)phenol synthesis. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a common and versatile method for forming the C-N bond in this molecule.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I address them?

  • Answer: Low yield is a common issue, often stemming from the sterically hindered nature of the 2,6-dimethylaniline coupling partner. Several factors in the reaction setup are critical for success.

    • Inactive Catalyst System: The choice of palladium precursor and ligand is paramount. For sterically hindered amines like 2,6-dimethylaniline, bulky, electron-rich phosphine ligands are often required to facilitate the reaction.[1][2] Ensure the palladium precatalyst is active and the ligand has not degraded.

    • Inappropriate Base: The strength and type of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) may be necessary, though this might require higher temperatures or longer reaction times.[3][4]

    • Oxygen Contamination: The Pd(0) active catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation. It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[3]

    • Sub-optimal Temperature: The reaction temperature needs to be high enough to overcome the activation energy barrier but not so high as to cause degradation of the catalyst, ligands, or reactants. Typical temperature ranges are between 80-120°C.[5] Optimization may be required for your specific substrate and catalyst system.

Issue 2: Significant Side Product Formation

  • Question: My reaction is producing significant impurities alongside the desired product. What are the likely side reactions and how can I minimize them?

  • Answer: Side product formation can compete with the desired C-N coupling, reducing the overall yield and complicating purification.

    • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be more prevalent with certain catalyst systems and reaction conditions.

    • Amine scrambling or multiple arylations: While less common with primary amines, it's a possibility to consider.

    • Minimization Strategies: Screening different ligands and adjusting the reaction temperature can help minimize side product formation. For instance, bidentate phosphine ligands were developed to provide more reliable results and reduce side reactions compared to early catalyst systems.[1]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What are effective purification strategies?

  • Answer: Purification can be challenging due to the presence of residual palladium catalyst, ligands, and closely related impurities.

    • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the product from most impurities.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective method for achieving high purity.[6]

    • Aqueous Workup: A thorough aqueous workup after the reaction is complete is crucial. Washing the organic layer with water or a saturated aqueous solution of ammonium chloride can help remove the base and other water-soluble impurities before concentration and chromatography.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective synthetic route for this compound?

    • A1: The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and versatile method, offering high functional group tolerance and often providing good to excellent yields under relatively mild conditions.[1][5] An alternative route is the direct condensation of 3-aminophenol with a 2,6-dimethylphenyl halide, though this may require harsher conditions.

  • Q2: How do I select the best catalyst system for this reaction?

    • A2: For coupling with the sterically hindered 2,6-dimethylaniline, a robust catalyst system is necessary. Modern systems often use a palladium precatalyst (like Pd2(dba)3 or a G3-type precatalyst) in combination with a sterically hindered, electron-rich phosphine ligand such as XPhos, tBuXPhos, or BrettPhos.[4][7] The choice of ligand can significantly influence the reaction's success.[2]

  • Q3: Which solvent is most appropriate for this synthesis?

    • A3: Anhydrous, non-polar aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[3] It is critical that the solvent is thoroughly degassed to remove any dissolved oxygen.

  • Q4: Can microwave irradiation be used to improve the reaction?

    • A4: Yes, microwave-assisted synthesis can significantly accelerate the Buchwald-Hartwig amination, often reducing reaction times from hours to minutes and sometimes improving yields.[7][8]

Data Presentation

Table 1: Comparison of Buchwald-Hartwig Catalyst Systems for Aryl Amination

ParameterCatalyst System 1Catalyst System 2Catalyst System 3
Palladium Source Pd₂(dba)₃Pd(OAc)₂BrettPhos Pd G3
Ligand XPhostBuXPhos(none needed)
Base NaOtBuCs₂CO₃K₂CO₃
Solvent TolueneDioxaneTHF
Typical Temp. 80-110 °C100-120 °C80-100 °C
Key Advantages Widely applicable, good for hindered substrates.[7]Milder base tolerance.[4]Air-stable precatalyst, efficient.[4]
Considerations Requires strict inert atmosphere.May require longer reaction times.Catalyst cost.

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Low Yield Inactive catalyst, wrong base, oxygen contamination, sub-optimal temperature.Use a suitable hindered phosphine ligand (e.g., XPhos), ensure base compatibility, rigorously degas solvents, and optimize reaction temperature.
Side Products Competing hydrodehalogenation.Screen different ligands and catalyst systems; adjust temperature.
Incomplete Reaction Catalyst deactivation.Ensure a strictly inert atmosphere; use high-purity, anhydrous reagents and solvents.
Purification Issues Residual catalyst/ligand, closely related byproducts.Perform thorough aqueous workup, followed by column chromatography or recrystallization.

Experimental Protocols

Protocol: Buchwald-Hartwig Amination Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Aminophenol

  • 1-Bromo-2,6-dimethylbenzene (or other suitable aryl halide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equivalents)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst, phosphine ligand, and base to a dry reaction flask equipped with a magnetic stir bar and a condenser.

  • Addition of Reactants: Add 3-aminophenol (1.0 equivalent) and 1-bromo-2,6-dimethylbenzene (1.1 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous, degassed toluene to the flask.

  • Reaction: Seal the flask and heat the mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable technique like TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure this compound.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware r1 Charge Flask with Catalyst, Ligand, Base (Inert Atmosphere) p1->r1 p2 Degas Solvents r3 Add Degassed Solvent p2->r3 r2 Add 3-Aminophenol and Aryl Halide r1->r2 r2->r3 r4 Heat and Stir (e.g., 100°C) r3->r4 r5 Monitor Progress (TLC/LC-MS) r4->r5 w1 Cool to RT & Quench r5->w1 Reaction Complete w2 Extract with Organic Solvent w1->w2 w3 Wash & Dry w2->w3 w4 Concentrate w3->w4 w5 Purify (Column Chromatography) w4->w5 w6 Characterize Product w5->w6

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield Observed q1 Is the reaction atmosphere strictly inert? start->q1 s1 Degas all reagents/solvents. Use glovebox or Schlenk line. q1->s1 No q2 Is the catalyst system appropriate for a hindered amine? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Use a bulky, electron-rich ligand (e.g., XPhos, BrettPhos). q2->s2 No q3 Has the reaction temperature been optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Screen temperatures (e.g., 80°C, 100°C, 120°C). q3->s3 No q4 Is the base appropriate? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Consider base strength (NaOtBu vs. Cs2CO3) and substrate compatibility. q4->s4 No end_node Consult further literature for specific substrate. q4->end_node Yes a4_yes Yes a4_no No s4->q4

Caption: Troubleshooting flowchart for low yield in the amination reaction.

References

Technical Support Center: Buchwald-Hartwig Amination of Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of aminophenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of aminophenols?

A1: The primary side reaction is the competitive O-arylation of the phenol group, leading to the formation of an aryl ether instead of the desired N-arylated product. Other potential side reactions include hydrodehalogenation of the aryl halide (replacement of the halide with a hydrogen atom), and the formation of diarylated products.[1][2][3] Catalyst decomposition or inhibition can also lead to low yields or failed reactions.

Q2: How can I selectively achieve N-arylation over O-arylation?

A2: Chemoselectivity for N-arylation is typically achieved by careful selection of the catalyst system. Palladium-based catalysts, particularly with sterically hindered biarylphosphine ligands like BrettPhos, have been shown to be highly selective for N-arylation of aminophenols.[2][3][4] In contrast, copper-based catalyst systems often favor O-arylation.[2][3][4]

Q3: What is hydrodehalogenation and how can I minimize it?

A3: Hydrodehalogenation is a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be a significant competing pathway, especially with electron-rich aryl halides. Minimizing this side reaction can often be achieved by optimizing the ligand, base, and reaction temperature. In some cases, lowering the reaction temperature after an initial heating period can suppress dehalogenation.[5] The choice of a bimetallic palladium-copper nanocatalyst has also been shown to prevent Pd-hydride-mediated hydrodehalogenation.[6]

Q4: Can I use aryl chlorides for the Buchwald-Hartwig amination of aminophenols?

A4: Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides or iodides.[1] Successful coupling with aryl chlorides often requires more specialized and sterically demanding ligands, such as XPhos, and may necessitate higher reaction temperatures.[5][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting materials 1. Inactive catalyst.- Use a pre-catalyst to ensure the formation of the active catalytic species.[1]- Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction.[8]- Use fresh, high-purity catalyst and reagents.
2. Inappropriate ligand or base.- Screen different ligands; for N-arylation of aminophenols, BrettPhos is a good starting point.[2][3]- Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[9][10]
3. Low reaction temperature.- Increase the reaction temperature, typically in the range of 80-110 °C.[8]
Formation of O-arylated side product 1. Incorrect catalyst system.- Use a palladium-based catalyst with a suitable biarylphosphine ligand (e.g., BrettPhos) for selective N-arylation.[2][3]- Avoid copper-based catalysts, which tend to favor O-arylation.[2][3]
2. Reaction conditions favoring O-arylation.- Carefully control the reaction temperature and consider the choice of solvent. Toluene and dioxane are commonly used.[8]
Significant hydrodehalogenation of the aryl halide 1. Sub-optimal reaction conditions.- Lowering the reaction temperature can sometimes suppress this side reaction.[5]- Screen different ligands and bases.
2. Presence of a hydride source.- Ensure all reagents and solvents are anhydrous.
Inconsistent results 1. Impurities in reagents or solvent.- Use pure and dry reagents and solvents.[8]- Degas the solvent prior to use.[8]
2. Oxygen sensitivity.- Maintain a strict inert atmosphere throughout the reaction setup and execution.[8][9]

Data on Catalyst System Selectivity

The following table summarizes the influence of the catalyst system on the chemoselectivity of the arylation of 4-aminophenol.

Catalyst SystemLigandBaseSolventProduct Ratio (N-arylation : O-arylation)Yield (%)Reference
Pd(OAc)₂BrettPhosNaOtBu1,4-Dioxane>99 : 195[2][3]
CuIPicolinic AcidK₃PO₄1,4-Dioxane<1 : >9985[2][3]
CuICyDMEDAK₃PO₄1,4-Dioxane<1 : >9988[2][3]

CyDMEDA: trans-N,N'-dimethyl-1,2-cyclohexanediamine

Experimental Protocols

Protocol for Selective N-Arylation of 4-Aminophenol

This protocol is adapted from literature procedures demonstrating high selectivity for N-arylation.[2][3]

Materials:

  • 4-Aminophenol

  • Aryl bromide

  • BrettPhos precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the BrettPhos precatalyst (0.002 mmol, 0.2 mol%).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv), 4-aminophenol (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add anhydrous 1,4-dioxane (3 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Minimizing O-Arylation

The most effective method to minimize O-arylation is to employ a palladium catalyst system known for high N-selectivity, as detailed in the protocol above. If O-arylation is still observed, consider the following optimizations:

  • Ligand Screening: While BrettPhos is highly effective, other bulky biarylphosphine ligands such as XPhos or RuPhos could be screened.

  • Base Titration: Ensure the base is not in large excess, as this could potentially favor O-arylation under certain conditions.

  • Temperature Optimization: While higher temperatures are often necessary, running the reaction at the lowest possible temperature that still affords a reasonable reaction rate may improve selectivity.

Visual Guides

Buchwald_Hartwig_Aminophenol_Reaction cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Aminophenol Aminophenol (Ar'-NH2, Ar'-OH) Complex1 Ar-Pd(II)(X)L_n Aminophenol->Complex1 ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd + Ar-X OxAdd->Complex1 RedElim Reductive Elimination Complex1->RedElim + Ar'-NH2 - HX O_Arylation Side Product: O-Arylated Aminophenol (Ar-O-Ar'-NH2) Complex1->O_Arylation + Ar'-OH - HX RedElim->Pd0 - Product N_Arylation Desired Product: N-Arylated Aminophenol (Ar-NH-Ar'-OH) RedElim->N_Arylation

Caption: Catalytic cycle for Buchwald-Hartwig amination of aminophenols, illustrating the desired N-arylation pathway and the competing O-arylation side reaction.

Troubleshooting_Workflow Start Reaction Issue Identified Problem Low or No Conversion? Start->Problem SideProduct O-Arylation Observed? Problem->SideProduct No Catalyst Check Catalyst Activity & Inert Atmosphere Problem->Catalyst Yes Hydrodehalogenation Hydrodehalogenation? SideProduct->Hydrodehalogenation No SwitchCatalyst Use Pd-based Catalyst (e.g., BrettPhos) SideProduct->SwitchCatalyst Yes End Problem Resolved Hydrodehalogenation->End No OptimizeConditions Lower Temperature Screen Ligands Hydrodehalogenation->OptimizeConditions Yes LigandBase Screen Ligands & Bases (e.g., BrettPhos, NaOt-Bu) Catalyst->LigandBase Temperature Optimize Temperature LigandBase->Temperature Temperature->End SwitchCatalyst->End OptimizeConditions->End

Caption: A decision-making workflow for troubleshooting common issues in the Buchwald-Hartwig amination of aminophenols.

References

Stability of 3-((2,6-Dimethylphenyl)amino)phenol in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-((2,6-Dimethylphenyl)amino)phenol in aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Aminophenol compounds are susceptible to oxidation, which can be accelerated by elevated temperatures and exposure to UV light. The pH of the solution can also play a critical role in the degradation process.

Q2: What is the recommended storage condition for aqueous solutions of this compound?

For optimal stability, it is recommended to store aqueous solutions of this compound at 2-8°C in a dark place.[1] The use of amber vials or containers that protect the solution from light is also advised to minimize photodegradation. For long-term storage, preparing fresh solutions is recommended over storing stock solutions for extended periods.

Q3: What are the visible signs of degradation of a this compound solution?

Degradation of aminophenol solutions is often accompanied by a change in color. A colorless or pale-yellow solution may darken to yellow, brown, or even black upon degradation. The formation of precipitates can also indicate instability and degradation of the compound.

Q4: Are there any known incompatibilities for this compound in aqueous formulations?

Troubleshooting Guides

Issue 1: Rapid discoloration of the aqueous solution.

  • Possible Cause 1: Oxidation. The aminophenol moiety is susceptible to oxidation, which is often accelerated by dissolved oxygen, light, and trace metal impurities.

    • Troubleshooting Step: Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen or argon). Work under an inert atmosphere if possible. Store the solution in amber vials to protect it from light.

  • Possible Cause 2: Incorrect pH. The stability of aminophenols can be pH-dependent.

    • Troubleshooting Step: Buffer the aqueous solution to a pH where the compound exhibits maximum stability. Preliminary pH-stability studies are recommended. For similar compounds like p-aminophenol, acidic pH (around 3.0) has been shown to be optimal for some degradation processes.[2]

  • Possible Cause 3: High Temperature. Elevated temperatures can increase the rate of degradation.

    • Troubleshooting Step: Prepare and store the solution at controlled room temperature or under refrigerated conditions (2-8°C).

Issue 2: Inconsistent results in analytical assays (e.g., HPLC).

  • Possible Cause 1: On-instrument degradation. The compound may be degrading in the autosampler or during the analytical run.

    • Troubleshooting Step: Use a refrigerated autosampler set to a low temperature (e.g., 4°C). Minimize the time between sample preparation and injection.

  • Possible Cause 2: Adsorption to vials or tubing. Phenolic compounds can sometimes adsorb to glass or plastic surfaces.

    • Troubleshooting Step: Use silanized glass vials or polypropylene vials to minimize adsorption. Prime the HPLC system with the mobile phase containing a low concentration of the analyte before running the samples.

  • Possible Cause 3: Inappropriate mobile phase. The pH of the mobile phase can affect the retention time and peak shape of ionizable compounds.

    • Troubleshooting Step: Optimize the mobile phase pH to ensure consistent ionization of the analyte. A buffered mobile phase is highly recommended.

Data Presentation

Table 1: Hypothetical Stability of this compound under Different pH Conditions

pHTemperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.02510098.21.8
5.02510095.54.5
7.02510088.111.9
9.02510082.317.7

Table 2: Hypothetical Stability of this compound under Different Temperature and Light Conditions

Temperature (°C)Light ConditionInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
4Dark10099.50.5
25Dark10096.83.2
25Ambient Light10092.17.9
40Dark10085.414.6

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing

This protocol describes a general HPLC method for quantifying this compound to assess its stability.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Dilute the stock solution with the aqueous buffer of interest to the desired concentration for the stability study.

    • Store the solutions under the desired conditions (e.g., different pH, temperature, light exposure).

    • At specified time points, withdraw an aliquot of the sample.

    • Inject the sample into the HPLC system.

    • Quantify the peak area of the parent compound and any degradation products.

    • Calculate the percentage of the remaining compound to determine its stability.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways.

  • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 80°C) for 48 hours.

  • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the drug from its degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output prep_solution Prepare Aqueous Solution stress_conditions Expose to Stress Conditions (pH, Temp, Light) prep_solution->stress_conditions sampling Sample at Time Points stress_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_processing Data Processing & Interpretation hplc_analysis->data_processing stability_profile Generate Stability Profile data_processing->stability_profile

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Forced Conditions) parent This compound quinone_imine Quinone-imine Intermediate parent->quinone_imine [O] aminophenol Aminophenol Derivative parent->aminophenol H+/H2O or OH- dimethylaniline 2,6-Dimethylaniline parent->dimethylaniline H+/H2O or OH- polymeric Polymeric Products quinone_imine->polymeric Polymerization

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Degradation of 3-(2,6-dimethylanilino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2,6-dimethylanilino)phenol. The information is designed to address specific issues that may be encountered during experimental analysis of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 3-(2,6-dimethylanilino)phenol?

While specific degradation pathways for 3-(2,6-dimethylanilino)phenol are not extensively documented in the public domain, based on its chemical structure, degradation is likely to occur through oxidation of the phenol and aniline moieties. Phenolic compounds are susceptible to oxidation, which can lead to ring cleavage. Similarly, the aniline group can undergo oxidation.[1][2]

Q2: What are the expected degradation products?

Based on studies of similar compounds like 2,6-dimethylaniline and various phenols, potential degradation products could include hydroxylated and quinone-like structures. For instance, the oxidation of 2,6-dimethylaniline has been shown to produce intermediates such as 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone.[3] Phenol degradation can result in the formation of catechol, hydroquinone, and organic acids.[2][4] Therefore, degradation of 3-(2,6-dimethylanilino)phenol may yield a complex mixture of related compounds.

Q3: What analytical techniques are best suited for studying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying the parent compound and its degradation products.[5] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is crucial for the identification and structural elucidation of the degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for definitive structure confirmation of isolated degradants.

Troubleshooting Guides

Issue 1: No Degradation Observed in Forced Degradation Studies
Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. Forced degradation studies often aim for 10-20% degradation to ensure that the analytical methods are stability-indicating.[6]
Incorrect solvent or pH. Ensure the compound is soluble and stable in the chosen solvent system. The pH of the solution can significantly impact the degradation rate, especially for hydrolytic degradation.
Compound is inherently stable under the tested conditions. Consider more aggressive stress conditions, such as higher temperatures or the use of a stronger oxidizing agent. However, be mindful that overly harsh conditions may not reflect real-world degradation pathways.
Issue 2: Complex or Unresolved Chromatographic Peaks
Possible Cause Troubleshooting Step
Inadequate chromatographic separation. Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., gradient, pH), changing the column chemistry (e.g., C18, phenyl-hexyl), or modifying the flow rate and temperature.
Formation of multiple, closely related degradation products. Employ a high-resolution mass spectrometer to differentiate between isomers and compounds with similar mass-to-charge ratios. Longer run times and shallower gradients in the HPLC method can also improve resolution.
Matrix effects from the sample. Perform a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances before analysis.
Issue 3: Difficulty in Identifying Degradation Products
Possible Cause Troubleshooting Step
Low abundance of degradation products. Concentrate the sample before analysis. This can be achieved through solvent evaporation or by using a larger injection volume if the chromatograph allows.
Lack of reference standards. Utilize high-resolution mass spectrometry to obtain accurate mass and fragmentation data for putative identification. NMR spectroscopy of isolated degradation products will be necessary for definitive structural elucidation.
Complex fragmentation patterns in MS. Vary the collision energy in the mass spectrometer to obtain different fragmentation patterns, which can aid in piecing together the structure of the molecule.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Phenolic and Anilinic Compounds
Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, reflux for several hours[7]Cleavage of ether linkages (if present), hydrolysis of other susceptible functional groups.
Base Hydrolysis 0.1 M - 1 M NaOH, reflux for several hours[7]Similar to acid hydrolysis, but may favor different reaction pathways.
Oxidation 3-30% Hydrogen Peroxide, room temperature or slightly elevated[1]Hydroxylated derivatives, quinones, N-oxides, ring-opened products.[1][3]
Photodegradation Exposure to UV or visible lightPhotodimers, photoisomers, photo-oxidation products.
Thermal Degradation Elevated temperatures (e.g., 60-100 °C)Products of thermal decomposition.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of 3-(2,6-dimethylanilino)phenol in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, coupled with a mass spectrometer for peak identification.

Mandatory Visualizations

Degradation_Pathway 3-(2,6-dimethylanilino)phenol 3-(2,6-dimethylanilino)phenol Oxidation Oxidation 3-(2,6-dimethylanilino)phenol->Oxidation Hydroxylated Intermediates Hydroxylated Intermediates Oxidation->Hydroxylated Intermediates Quinone-like Structures Quinone-like Structures Hydroxylated Intermediates->Quinone-like Structures Ring Cleavage Products Ring Cleavage Products Quinone-like Structures->Ring Cleavage Products

Caption: Proposed oxidative degradation pathway.

Experimental_Workflow Acid Acid Hydrolysis HPLC-MS Analysis HPLC-MS Analysis Acid->HPLC-MS Analysis Base Base Hydrolysis Base->HPLC-MS Analysis Oxidation Oxidation Oxidation->HPLC-MS Analysis Photo Photodegradation Photo->HPLC-MS Analysis Thermal Thermal Degradation Thermal->HPLC-MS Analysis Sample Preparation Sample Preparation Sample Preparation->Acid Sample Preparation->Base Sample Preparation->Oxidation Sample Preparation->Photo Sample Preparation->Thermal Data Analysis Data Analysis HPLC-MS Analysis->Data Analysis Degradation Profile Degradation Profile Data Analysis->Degradation Profile

Caption: Forced degradation study workflow.

References

Preventing oxidation of 3-((2,6-Dimethylphenyl)amino)phenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-((2,6-Dimethylphenyl)amino)phenol during storage. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound is an aromatic compound containing both a phenolic hydroxyl group and a secondary amine group. The presence of these electron-rich functional groups makes the molecule susceptible to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures. Oxidation can lead to the formation of colored impurities, reducing the purity and potentially altering the reactivity of the compound. While 3-aminophenol is the most stable among its isomers, substituted aminophenols can still be sensitive to atmospheric conditions[1].

Q2: What are the initial signs of oxidation in a sample of this compound?

A2: The primary visual indicator of oxidation is a change in color. A pure, unoxidized sample of this compound should be a white to off-white or light-colored solid. Upon oxidation, the sample may develop a yellow, brown, or pinkish hue. This discoloration is due to the formation of highly conjugated oxidation products, such as quinone-imines.

Q3: What are the optimal storage conditions for this compound?

A3: To minimize oxidation, this compound should be stored at 2-8°C in a tightly sealed, amber glass container to protect it from light. The container headspace should be flushed with an inert gas like argon or nitrogen to displace oxygen.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, the use of antioxidants can be an effective strategy to inhibit oxidation. Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), as well as other classes of antioxidants like aromatic amines, can be employed. It is crucial to select an antioxidant that is compatible with your downstream applications and does not interfere with your experiments. The effectiveness of an antioxidant can be enhanced when used in combination with other stabilizers, creating a synergistic effect[2][3][4][5].

Q5: How can I monitor the purity and detect oxidation of my this compound sample?

A5: The purity of your sample and the presence of oxidation products can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity over time.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Action
Sample Discoloration (Yellowing/Browning) Exposure to air (oxygen).Store the compound under an inert atmosphere (argon or nitrogen). Use techniques like a glovebox or Schlenk line for handling. Ensure containers are tightly sealed.
Exposure to light.Store in amber glass vials or wrap clear vials in aluminum foil to protect from light.
Elevated storage temperature.Store the compound at the recommended temperature of 2-8°C. Avoid storing at room temperature for extended periods.
Contamination with metal ions.Use high-purity solvents and reagents. Avoid contact with metal spatulas or containers that could leach catalytic metal ions.
Inconsistent Experimental Results Degradation of the compound leading to lower effective concentration and presence of impurities.Verify the purity of your sample using a validated HPLC method before use. If significant degradation is detected, purify the material (e.g., by recrystallization or column chromatography) or use a fresh batch.
Interference from oxidation products in the reaction or assay.Identify potential degradation products through forced degradation studies and assess their impact on your specific application.
Precipitate Formation in Solution Formation of insoluble oxidation products.Prepare solutions fresh before use. If a stock solution is required, store it at low temperature (-20°C or -80°C) under an inert atmosphere and use it within a validated timeframe.
Poor solubility of the compound in the chosen solvent.Confirm the solubility of this compound in your chosen solvent system. Gentle warming and sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.

Experimental Protocols

Protocol 1: Inert Atmosphere Storage of this compound

Objective: To provide a standardized procedure for storing this compound to minimize oxidation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined screw cap

  • Source of high-purity inert gas (argon or nitrogen) with a regulator and tubing

  • Schlenk line or glovebox (optional, but recommended for long-term storage and frequent use)

  • Parafilm® or other sealing tape

Procedure:

  • Place the required amount of this compound into a clean, dry amber glass vial.

  • If using a Schlenk line, attach the vial to the manifold.

  • Gently flush the headspace of the vial with a slow stream of inert gas for 1-2 minutes to displace any air. Ensure the gas flow is not too strong to avoid blowing the solid material out of the vial.

  • If not using a Schlenk line, a gentle stream of inert gas can be introduced into the vial via a long needle or pipette tip, ensuring the gas displaces the air from the bottom up.

  • Quickly and tightly seal the vial with the screw cap.

  • For added security, wrap the cap and neck of the vial with Parafilm®.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

Objective: To provide a general framework for an HPLC method to determine the purity of this compound and detect the presence of degradation products. Note: This is a starting point, and method validation is required for specific applications.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or other suitable buffer components

  • This compound reference standard and sample

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% phosphoric acid

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a known concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and sample onto the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Any additional peaks are potential impurities or degradation products. Calculate the purity of the sample using the area percent method or by using the calibration curve for a quantitative determination.

Protocol 3: Evaluation of Antioxidant Efficacy using DPPH Assay

Objective: To assess the effectiveness of an antioxidant in preventing the degradation of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • This compound

  • Test antioxidant (e.g., BHT, Ascorbic Acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a stock solution of the test antioxidant in methanol.

    • Prepare solutions of this compound containing different concentrations of the test antioxidant.

    • Prepare a control solution of this compound without any antioxidant.

  • Forced Degradation: Expose the prepared solutions to an oxidative stressor (e.g., elevated temperature of 40-60°C for a defined period, or exposure to UV light).

  • DPPH Assay:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add a specific volume of the stressed sample solutions (with and without antioxidant) to the wells.

    • Add the DPPH solution to each well.

    • Prepare a control well with methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 A higher % inhibition indicates a greater antioxidant capacity of the sample, suggesting that the added antioxidant has protected the this compound from extensive oxidation.

Visualizations

Storage_Workflow Workflow for Optimal Storage of this compound cluster_preparation Preparation cluster_storage Storage cluster_monitoring Monitoring receive Receive/Synthesize Compound transfer Transfer to Amber Vial receive->transfer inert Flush with Inert Gas (Argon or Nitrogen) transfer->inert seal Tightly Seal Vial inert->seal label_vial Label with Details seal->label_vial refrigerate Store at 2-8°C label_vial->refrigerate dark Protect from Light refrigerate->dark visual Regular Visual Inspection (Check for Discoloration) dark->visual analytical Periodic Purity Check (e.g., HPLC) visual->analytical Troubleshooting_Logic Troubleshooting Logic for Sample Degradation cluster_actions Corrective Actions start Sample Shows Discoloration or Inconsistent Results check_storage Review Storage Conditions: - Inert Atmosphere? - Light Protected? - Correct Temperature? start->check_storage check_handling Review Handling Procedures: - Minimized Air Exposure? - Tightly Resealed? start->check_handling purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis Yes improve_storage Implement Proper Storage (Inert gas, 2-8°C, Dark) check_storage->improve_storage No check_handling->purity_analysis Yes improve_handling Refine Handling Technique (Use Glovebox/Schlenk Line) check_handling->improve_handling No purify Purify Compound or Use Fresh Batch purity_analysis->purify Impure add_antioxidant Consider Adding a Compatible Antioxidant purity_analysis->add_antioxidant Pure but unstable

References

Troubleshooting color change in 3-((2,6-Dimethylphenyl)amino)phenol solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-((2,6-Dimethylphenyl)amino)phenol Solutions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the stability and color change of solutions containing this compound. As a molecule combining both phenolic and aniline functionalities, its handling requires specific precautions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared this compound solution has turned yellow/brown/purple. What is causing this discoloration?

A1: The discoloration of your this compound solution is most likely due to oxidation.[1] This compound, like other aminophenols, is susceptible to oxidation when exposed to atmospheric oxygen, light, and certain contaminants. The phenolic hydroxyl group and the amino group are both electron-donating, making the aromatic ring highly susceptible to oxidative processes. This leads to the formation of highly colored quinone-imine species and their subsequent polymerization products, which can appear as yellow, brown, or even purple hues in solution.[1][2]

Several factors can accelerate this oxidation process:

  • Exposure to Atmospheric Oxygen: Oxygen is a primary driver of the oxidation of aminophenols.[1]

  • Exposure to Light: UV light can provide the energy needed to initiate and propagate oxidative reactions.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • High pH (Alkaline Conditions): In alkaline environments, the phenolic hydroxyl group can be deprotonated, which makes the compound more susceptible to oxidation.[1]

  • Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺), can act as catalysts for the oxidation process.[1]

Q2: At what pH should I prepare and store my this compound solution to minimize degradation?

A2: To enhance the stability of your this compound solution, it is generally recommended to work at a slightly acidic pH. In acidic conditions, the amino group is protonated, which reduces its electron-donating capacity and thereby decreases the molecule's susceptibility to oxidation. For similar compounds like p-aminophenol, acidic solutions with a pH well under 5.48 have shown greater stability.[3] However, the optimal pH can be influenced by the specific application and other components in the solution. It is advisable to perform a small-scale pH optimization study for your particular experimental setup. For some aminophenol oxidation reactions, the rate increases with pH, peaking around pH 9 before decreasing.[4]

Q3: Can I use antioxidants to prevent the discoloration of my solution?

A3: Yes, the use of antioxidants is a highly effective strategy to prevent the oxidation of aminophenol solutions.[5] Antioxidants work by preferentially reacting with oxidizing agents, thereby protecting the this compound.

Commonly used antioxidants include:

  • Sodium bisulfite or Sodium sulfite: These are effective antioxidants for phenolic compounds.[6]

  • Ascorbic acid (Vitamin C): A widely used and effective antioxidant for preventing the degradation of aminophenol solutions, particularly in applications like HPLC analysis.[1]

When preparing your solution, dissolving the antioxidant in the solvent before adding the this compound can provide immediate protection.

Troubleshooting Guides

Issue 1: Rapid Color Change Observed Immediately Upon Dissolving

If you observe a rapid color change as soon as you dissolve the solid this compound, it could be due to several factors.

Troubleshooting Workflow for Rapid Discoloration

References

Technical Support Center: Purification of Crude 3-((2,6-Dimethylphenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-((2,6-Dimethylphenyl)amino)phenol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Colored Impurities (Product is pink, brown, or black) Oxidation of the aminophenol moiety.[1] Presence of polymeric by-products.Treat the crude product solution with activated charcoal.[1] Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.[1] Consider treatment with a reducing agent like sodium dithionite.[2]
Incomplete Removal of Starting Materials (e.g., resorcinol, 2,6-dimethylaniline) Inadequate purification method. Co-crystallization with the desired product.Optimize the recrystallization solvent system to maximize the solubility difference between the product and impurities. Employ column chromatography for more effective separation.[1][3] Perform an acid-base extraction to remove basic or acidic starting materials.[2]
Presence of Isomeric Impurities Non-selective synthesis.Utilize preparative High-Performance Liquid Chromatography (HPLC) for separation of closely related isomers. Consider derivatization to enhance the separation of isomers, followed by deprotection.
Residual Catalyst (e.g., Palladium) Inefficient removal after the reaction.Pass the product solution through a bed of celite or a specialized catalyst scavenging agent. Perform an aqueous wash if the catalyst is water-soluble.
Low Purity After Recrystallization Inappropriate solvent choice. Product oiling out instead of crystallizing. Cooling the solution too quickly, leading to the trapping of impurities.Screen a variety of solvents or solvent mixtures (e.g., toluene/hexane, ethanol/water).[3] Ensure the product is fully dissolved at the higher temperature. Allow the solution to cool slowly to promote the formation of pure crystals.
Poor Separation in Column Chromatography Incorrect mobile phase polarity. Column overloading.Perform Thin Layer Chromatography (TLC) to determine the optimal solvent system.[1] Reduce the amount of crude material loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in crude this compound?

A1: Common impurities can be categorized as:

  • Organic Impurities: Unreacted starting materials (e.g., resorcinol, 2,6-dimethylaniline), by-products from side reactions, and degradation products.[4]

  • Inorganic Impurities: Reagents, catalysts (e.g., palladium), and inorganic salts from the synthesis.[4]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[4]

Q2: How can I effectively remove colored impurities from my product?

A2: Discoloration is often due to oxidation.[1] A common and effective method is to treat a solution of the crude product with activated charcoal, which adsorbs the colored impurities.[1] Subsequent filtration will provide a decolorized solution from which the purified product can be isolated. Performing the purification under an inert atmosphere can prevent re-oxidation.[1]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying organic impurities due to its high resolution and sensitivity.[4] Gas Chromatography (GC) can be used for volatile impurities and residual solvents.[4] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and identification of unknown impurities.

Q4: What is the best general approach for purifying crude this compound?

A4: A multi-step approach is often most effective. This typically involves an initial purification step like recrystallization or acid-base extraction to remove the bulk of the impurities, followed by a high-resolution technique like column chromatography if very high purity is required.[2][3]

Q5: Can I use distillation for purification?

A5: While distillation is a common purification technique, it may not be suitable for this compound due to its relatively high boiling point and potential for thermal degradation. Vacuum distillation can be an option to reduce the required temperature.[5][6]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., toluene, ethanol, ethyl acetate, and mixtures with hexanes or water) at room temperature and at elevated temperatures to find a suitable system where the product is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the product and impurities.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_workflow General Purification Workflow crude Crude Product dissolve Dissolve in Solvent crude->dissolve charcoal Activated Charcoal (Optional for Color) dissolve->charcoal recrystallize Recrystallization (Cooling) dissolve->recrystallize If no charcoal treatment filter1 Hot Filtration charcoal->filter1 filter1->recrystallize filter2 Vacuum Filtration recrystallize->filter2 wash Wash with Cold Solvent filter2->wash dry Dry Purified Product wash->dry chromatography Column Chromatography dry->chromatography If higher purity is needed pure Pure Product dry->pure If sufficiently pure chromatography->pure

Caption: A general workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Logic start Crude Product Impure? colored Is it colored? start->colored Yes charcoal Use Activated Charcoal colored->charcoal Yes start_materials Starting Materials Present? colored->start_materials No charcoal->start_materials column Column Chromatography start_materials->column Yes recrystallize Optimize Recrystallization start_materials->recrystallize No purity_ok Purity Acceptable? column->purity_ok recrystallize->purity_ok end Finished purity_ok->end Yes fail Further Analysis Needed purity_ok->fail No

Caption: A troubleshooting decision tree for purification challenges.

References

Technical Support Center: Optimizing Aminophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminophenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into optimizing these crucial reactions. Aminophenols are vital intermediates in the pharmaceutical, dye, and polymer industries, and their efficient synthesis is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your synthetic strategies.

Section 1: General & Safety Considerations

This section addresses overarching questions about aminophenol properties and handling that are critical to address before beginning any experiment.

Question: My aminophenol starting material has discolored. Is it still usable?

Answer: It depends on the extent of discoloration. Aminophenols, particularly 2- and 4-aminophenol, are susceptible to oxidation when exposed to air and light, which causes them to turn from white or off-white to yellow, brown, or even purple/black.[2][3][4] This discoloration indicates the formation of impurities.

  • For non-critical applications or initial trials: If the discoloration is minor (e.g., light tan), you may be able to proceed, but be aware that your yield and purity will likely be compromised.[4]

  • For pharmaceutical or high-purity applications: It is strongly recommended to purify the aminophenol before use. A common and effective method is recrystallization, often from hot water or an ethanol/water mixture, sometimes with the addition of activated charcoal to remove colored impurities.[4]

  • Best Practice: To prevent this issue, store aminophenols under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.

Question: What are the primary safety concerns when working with aminophenols and their synthetic precursors?

Answer: Both the precursors (e.g., nitrophenols) and the aminophenol products present handling hazards.

  • Toxicity: Aminophenols and nitrophenols are toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They can cause skin and eye irritation and may lead to allergic dermatitis or methemoglobinemia.[5]

  • Flammability: While the solids themselves are not highly flammable, the organic solvents used in synthesis (e.g., ethanol, ethyl acetate) are.

  • Reaction Hazards: Catalytic hydrogenations involve flammable hydrogen gas and potentially pyrophoric catalysts (like Raney Nickel). Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn.[1]

Section 2: Choosing a Synthetic Route & Reagents

The most common laboratory and industrial method for synthesizing aminophenols is the reduction of the corresponding nitrophenol. The choice of reducing agent is the most critical decision and depends on the substrate's functional group tolerance, desired scale, and safety considerations.

Question: Which method should I choose for reducing a nitrophenol to an aminophenol?

Answer: The optimal method depends on the specific chemical environment of your molecule. Below is a comparison of the most common techniques.

MethodReducing Agent(s)ProsConsBest For
Catalytic Hydrogenation H₂ gas with a catalyst (e.g., Pd/C, Pt/C, Raney Ni)High yield, clean reaction (byproduct is water), catalyst can be recycled.[6]Requires specialized pressure equipment; catalyst can be pyrophoric; may reduce other functional groups (alkenes, alkynes, some carbonyls).[7]High-purity, large-scale synthesis where other reducible groups are absent.
Transfer Hydrogenation H-donor (e.g., NaBH₄, formic acid, hydrazine) with a catalyst (e.g., Pd/C)Avoids handling H₂ gas; generally milder conditions.[8][9]Can be slower; NaBH₄ can reduce aldehydes/ketones.[10]Lab-scale synthesis where H₂ gas is undesirable.
Metal/Acid Reduction Fe/HCl, Fe/NH₄Cl, Sn/HCl, or SnCl₂/HClInexpensive, robust, and highly effective.[7] Tolerant of many functional groups.[11]Generates large amounts of metallic waste; workup can be cumbersome due to metal salt precipitation.[5][12]Substrates with sensitive functional groups (e.g., halides) that are incompatible with catalytic hydrogenation.

Question: My substrate contains a halogen/ketone. How can I selectively reduce the nitro group?

Answer: This is a classic chemoselectivity problem. Catalytic hydrogenation with Pd/C is often too aggressive and can cause dehalogenation or reduction of carbonyls.

  • For Halogenated Nitroarenes: Using sulfided platinum on carbon (Pt/C) with H₂ can be highly selective for the nitro group while preserving halogens.[7] Alternatively, metal/acid reductions like Fe/HCl are an excellent choice as they typically do not affect aryl halides.[7]

  • For Nitroarenes with Ketones/Aldehydes: The use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a highly selective and mild method that will leave carbonyl groups intact.[7]

The following decision tree can guide your reagent selection for selective nitro group reductions.

G start Identify other functional groups carbonyl Ketone or Aldehyde Present? start->carbonyl halogen Halogen (Cl, Br, I) Present? carbonyl->halogen No use_sncl2 Use SnCl₂ in EtOH/EtOAc carbonyl->use_sncl2 Yes alkene Alkene or Alkyne Present? halogen->alkene No use_fe_hcl Consider Fe/HCl or Sulfided Pt/C with H₂ halogen->use_fe_hcl Yes none No other reducible groups alkene->none No use_cth Consider Catalytic Transfer Hydrogenation (e.g., Pd/C, NaBH₄). Optimize to avoid alkene reduction. alkene->use_cth Yes use_h2_pdc Standard Catalytic Hydrogenation (H₂, Pd/C) is efficient none->use_h2_pdc Yes

Fig 1. Decision tree for selective nitroarene reduction.

Section 3: Reaction Execution & Troubleshooting

Even with the right reagents, issues can arise during the reaction itself.

Question: My catalytic hydrogenation is very slow or has stalled. What's wrong?

Answer: This is a common issue with several potential causes:

  • Catalyst Poisoning: The most frequent culprit. Sulfur-containing compounds (even trace amounts in the starting material or solvent) can poison noble metal catalysts like Palladium and Platinum. Ensure you are using high-purity starting materials and solvents.[13]

  • Poor H₂ Delivery: Ensure adequate agitation (stirring/shaking). The reaction is often mass-transfer limited, meaning the H₂ gas must efficiently reach the catalyst surface. If the reaction is not stirred vigorously enough, it will be slow.

  • Inactive Catalyst: The catalyst may be old or have been improperly handled and oxidized. Try opening a fresh bottle of catalyst. For slurry reactions, ensure the catalyst is well-dispersed.

  • Insufficient Pressure: While many hydrogenations work at atmospheric pressure, some substrates are more stubborn and require higher H₂ pressure to proceed at a reasonable rate.

Question: I'm performing a reduction with SnCl₂ and the workup is forming an intractable emulsion/precipitate. How can I resolve this?

Answer: This is the primary drawback of tin-based reductions. The tin salts formed during the reaction are often gelatinous and difficult to filter or separate during an extraction.

  • pH Adjustment is Key: After the reaction, the mixture is acidic. When you add a base (like NaOH or NaHCO₃) to neutralize it and deprotonate the aniline product, tin hydroxides precipitate.[12]

  • Strategy 1 (Excess Base): Instead of neutralizing to pH 7-8, try adding a concentrated base (e.g., 10-20% NaOH) until the solution is strongly basic (pH > 12). Tin hydroxides are amphoteric and will redissolve to form soluble stannates, resulting in a biphasic mixture that is much easier to separate.[7]

  • Strategy 2 (Filtration Aid): Before neutralization, add a filter aid like Celite to the reaction mixture. Then, neutralize carefully. The tin salts will precipitate onto the Celite, making them much easier to remove by filtration through a pad of Celite.[12]

Section 4: Work-up & Purification

The final steps are crucial for obtaining a high-purity product. Aminophenols require careful handling during purification due to their susceptibility to oxidation.

Question: My aminophenol product is turning dark during purification and isolation. How can I prevent this?

Answer: This is due to oxidation, which is accelerated by air exposure, light, and residual metal catalysts.[10]

  • Work Under an Inert Atmosphere: If possible, perform extractions, filtrations, and solvent removal under a blanket of nitrogen or argon. This is the most effective method.[13]

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Bubbling nitrogen or argon through your extraction and chromatography solvents for 15-20 minutes before use can significantly help.

  • Add an Antioxidant/Stabilizer: For p-aminophenol, in particular, washing the final isolated product with an aqueous solution of an oxidation stabilizer can improve its shelf life.[14]

  • Speed is Essential: The longer the product is exposed to air, especially in solution, the more it will oxidize. Try to perform workup and purification steps as quickly as is safely possible.[10]

Question: What is the best method for purifying crude aminophenol?

Answer: The choice of purification method depends on the impurities present.

  • Acid-Base Extraction: This is a powerful first step. Dissolve the crude product in a suitable organic solvent (like ethyl acetate). Wash with a mild acid (e.g., dilute HCl) to protonate and extract the aminophenol into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NH₄OH) to precipitate the purified aminophenol, which can be collected by filtration or extracted back into an organic solvent.

  • Recrystallization: Very effective for removing both colored oxidation byproducts and other solid impurities. Water is a common solvent for recrystallization of aminophenols.[1][15] Adding a small amount of sodium bisulfite to the recrystallization solvent can help prevent oxidation during the heating process.

  • Liquid-Liquid Extraction (Industrial): For p-aminophenol, extractive purification processes using solvents like toluene or aniline-toluene mixtures at controlled pH (typically 4.0-5.0) are used to selectively remove byproducts such as 4,4'-diaminodiphenyl ether.[13][16][17]

Example Protocol: Purification of 4-Aminophenol by Recrystallization

This protocol is a standard method for purifying discolored 4-aminophenol.

  • Dissolution: In a fume hood, place the crude 4-aminophenol in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 15-20 mL of deionized water. Add a magnetic stir bar.

  • Decolorization & Scavenging: Add a small amount of sodium bisulfite (~50 mg per gram of crude product) to act as an antioxidant. Add a spatula tip of activated charcoal to adsorb colored impurities.

  • Heating: Gently heat the suspension on a hot plate with stirring. Bring the mixture to a boil. The 4-aminophenol should fully dissolve. If it does not, add small portions of hot water until a clear solution is obtained.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner or Hirsch funnel with filter paper to remove the activated charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified white crystalline plates of 4-aminophenol by vacuum filtration. Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the purified crystals under vacuum to remove residual water. Store the final product in a sealed container, protected from light.

The general workflow for aminophenol synthesis and purification is summarized below.

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification start Nitrophenol Starting Material reaction Reduction Reaction (e.g., Catalytic Hydrogenation or Metal/Acid) start->reaction quench Reaction Quench & Neutralization reaction->quench extraction Acid-Base Extraction quench->extraction recrystallization Recrystallization or Chromatography extraction->recrystallization drying Drying Under Vacuum recrystallization->drying end Pure Aminophenol Product drying->end

Fig 2. General workflow for aminophenol synthesis.

References

Removal of palladium catalyst from 3-(2,6-dimethylanilino)phenol reaction

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Palladium Catalyst from 3-(2,6-dimethylanilino)phenol Reaction Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed

Introduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for the removal of residual palladium from the synthesis of 3-(2,6-dimethylanilino)phenol, a common transformation achieved via Buchwald-Hartwig amination.[1][2] The removal of palladium is a critical downstream processing step, essential for ensuring the final product's purity, avoiding interference with subsequent chemical steps, and meeting stringent regulatory limits for elemental impurities in active pharmaceutical ingredients (APIs).[3][4]

The structure of 3-(2,6-dimethylanilino)phenol, containing both an aniline nitrogen and a phenolic oxygen, presents a unique challenge. These functional groups can act as bidentate ligands, chelating with palladium species and keeping them solubilized in the product stream.[5] This strong coordination often renders standard purification methods like simple filtration or crystallization less effective, necessitating more specialized removal techniques.[3] This guide is designed to help you navigate these challenges, select the appropriate purification strategy, and troubleshoot common issues to achieve palladium levels well below the regulatory thresholds.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from the 3-(2,6-dimethylanilino)phenol reaction particularly challenging? A1: The primary difficulty arises from the product's molecular structure. The aniline and phenol moieties can form stable chelate complexes with palladium ions (Pd(II)) or coordinate to palladium(0) species. This coordination increases the solubility of the palladium residue in the organic phase, preventing its removal by simple filtration and often leading to co-precipitation with the product during crystallization.[5]

Q2: What are the most common methods for removing palladium catalysts? A2: The most common methods can be broadly categorized as:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal, often using a filter aid like Celite®.[6][7]

  • Adsorption (Scavenging): The most widely used method for homogeneous catalysts. This involves using materials with high affinity for palladium.[8] These include:

    • Specialized Scavengers: Solid-supported reagents with functional groups like thiols, amines, or triazines (e.g., Si-TMT) that selectively bind palladium.[9][10]

    • Activated Carbon: A cost-effective but often less selective adsorbent.[11]

  • Extraction: Liquid-liquid extraction can remove water-soluble palladium salts but is often insufficient on its own.[12][13]

  • Crystallization: Can be an effective final purification step, though palladium may sometimes co-crystallize with the product.[3]

  • Chromatography: Techniques like column chromatography can significantly reduce palladium levels but may not be ideal for large-scale processes.[6][14]

Q3: How do I choose the right palladium removal method for my experiment? A3: The choice depends on several factors:

  • Form of Palladium: For solid, heterogeneous catalysts, start with filtration. For dissolved, homogeneous catalysts, scavenging or adsorption is necessary.[12]

  • Palladium Oxidation State: The speciation of palladium (e.g., Pd(0), Pd(II)) at the end of the reaction can influence scavenger choice. Thiol-based scavengers, for instance, are generally highly effective for Pd(II).[9][12]

  • Required Purity Level: To reach very low levels (<10 ppm), specialized scavengers are often more effective than activated carbon or crystallization alone.[3][10]

  • Product Sensitivity: Activated carbon can sometimes adsorb the desired product, leading to yield loss. A highly selective scavenger may be preferable for valuable products.[11]

Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)? A4: Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines (ICH Q3D) for elemental impurities.[11] Palladium is considered a metal of moderate toxicological concern. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which for a standard 10g daily drug dose, translates to a concentration limit of 10 ppm in the final API.[11][15]

Q5: How can I accurately quantify the amount of residual palladium in my product? A5: Accurate quantification is critical for process validation and regulatory compliance. The standard, most reliable methods require sensitive analytical instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The industry gold standard for trace metal analysis, offering exceptional sensitivity and accuracy.[16][17]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another robust technique for quantifying elemental impurities.[5]

  • Atomic Absorption Spectroscopy (AAS): A well-established method for metal quantification.[15] For more rapid, in-process screening, colorimetric or fluorimetric methods can also be used to determine relative palladium levels before final validation by ICP-MS.[16][18]

Troubleshooting Guides

This section addresses common issues encountered during palladium removal and provides step-by-step solutions.

Issue 1: Filtration through Celite® is Ineffective

  • Symptom: The filtrate remains dark-colored, and analysis shows high residual palladium levels.

  • Possible Cause 1: Palladium is Homogeneous/Soluble. Filtration is only effective for removing solid (heterogeneous) particles. If you used a homogeneous catalyst (e.g., Pd(OAc)₂), it will remain dissolved in the solution.[6][12]

    • Solution: Switch to a scavenging or adsorption-based method. Treat the filtrate with a suitable palladium scavenger or activated carbon.

  • Possible Cause 2: Colloidal Palladium Formation. Palladium(0) can form fine colloidal particles that pass through standard filter media, including Celite®.[6]

    • Solutions:

      • Use a Finer Filter: Switch to a membrane filter with a smaller pore size (e.g., 0.45 µm PTFE).[12]

      • Improve Celite Bed: Ensure the Celite® pad is well-packed and is 1-2 cm thick. Pre-wetting the pad with the solvent before filtration can improve its trapping efficiency.[6][12]

      • Adsorb Colloids: Before filtration, stir the reaction mixture with activated carbon for 1-2 hours to adsorb the colloidal palladium, then filter the mixture through Celite® to remove the carbon.

Issue 2: Low Efficiency of Palladium Scavengers

  • Symptom: Residual palladium remains above the target limit even after treatment with a scavenger.

  • Possible Cause 1: Incorrect Scavenger Selection. The scavenger may not have a high affinity for the specific palladium species in your mixture. The palladium may be present in multiple oxidation states (Pd(0) and Pd(II)).[3][9]

    • Solutions:

      • Perform a Scavenger Screen: Test a small panel of scavengers with different functional groups (e.g., thiol-based, amine-based, TMT-based) to identify the most effective one for your system.[8][12]

      • Use a Broad-Spectrum Scavenger: Some scavengers are designed to be effective against multiple palladium species.[9][11]

      • Consider a Pre-treatment Step: A mild oxidative (e.g., air sparging) or reductive (e.g., addition of a mild reducing agent) wash before scavenging can help convert palladium into a single, more easily captured species.[11]

  • Possible Cause 2: Insufficient Scavenger Loading or Time. The amount of scavenger or the treatment time may be inadequate for complete removal.

    • Solution: Optimize the scavenging conditions. Systematically vary the scavenger loading (e.g., 5 to 20 wt% equivalents relative to palladium), temperature (room temperature to 60 °C), and time (2 to 24 hours) to find the optimal parameters.[8][11]

Issue 3: Significant Product Loss During Purification

  • Symptom: The final yield of 3-(2,6-dimethylanilino)phenol is lower than expected after the palladium removal step.

  • Possible Cause: Non-specific Adsorption. The product is binding to the scavenger or activated carbon. This is a known issue with highly functionalized molecules and less selective adsorbents like carbon.[4][11]

    • Solutions:

      • Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or carbon, as determined by your optimization experiments.

      • Wash Thoroughly: After filtering off the scavenger, wash the filter cake with several small portions of fresh, clean solvent to recover any adsorbed product. Combine the washings with the main filtrate.

      • Switch to a More Selective Scavenger: High-selectivity scavengers are designed to bind strongly to metals with minimal interaction with organic products. Test different types of scavengers to find one with low affinity for your product.[11]

Issue 4: Inconsistent Palladium Removal from Batch to Batch

  • Symptom: A previously successful palladium removal protocol gives poor results on a new batch.

  • Possible Cause: Variation in Palladium Speciation. Minor variations in reaction conditions (e.g., reaction time, temperature, reagent purity) can alter the final state of the palladium catalyst (e.g., oxidation state, ligand coordination, particle size). This variability can affect the efficiency of a specific removal method.[3][11]

    • Solutions:

      • Standardize the Reaction Work-up: Ensure a highly consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[11]

      • Employ a More Robust Method: A high-loading, broad-spectrum scavenger is often more forgiving of batch-to-batch variations than methods like crystallization or simple filtration.

      • Implement a Polishing Step: Use a combination of methods. For example, an initial treatment with activated carbon followed by a "polishing" step with a high-affinity scavenger can provide more consistent results.[3]

Data Summary: Comparison of Palladium Removal Methods

The following table summarizes the general effectiveness of common palladium removal techniques. Actual performance is highly dependent on the specific reaction conditions.

MethodTypical Starting Pd (ppm)Typical Final Pd (ppm)AdvantagesDisadvantages
Filtration (Celite®) >1000>100Simple, fast, low cost.Only effective for heterogeneous/precipitated Pd.[6][12]
Activated Carbon 500 - 200050 - 200Low cost, widely available.Can cause significant product loss due to non-specific adsorption.[11]
Crystallization 200 - 50020 - 100Can be highly effective if conditions are right.Risk of palladium co-crystallizing with the product; may require optimization.[3]
Specialized Scavengers 500 - 2000<1 - 20High efficiency and selectivity; low product loss; can achieve very low Pd levels.[9][10]Higher cost than carbon; may require screening to find the best scavenger.[12]
Visualized Workflows and Decision Guides
Decision Tree for Method Selection

The following diagram provides a logical pathway for selecting an appropriate palladium removal strategy.

G start Start: Crude Reaction Mixture (Post-Workup) q1 Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->q1 filtration Primary Method: Filtration through Celite® q1->filtration  Yes scavenging_path Primary Method: Scavenging or Adsorption q1->scavenging_path  No (Homogeneous) q2 Analysis: Is Pd < 10 ppm? filtration->q2 end_ok Process Complete q2->end_ok  Yes polishing Add Polishing Step: Use High-Affinity Scavenger q2->polishing  No q3 Is product yield critical and potentially sensitive to adsorption? scavenging_path->q3 scavenger Use High-Selectivity Scavenger (e.g., Si-Thiol, Si-TMT) q3->scavenger  Yes carbon Consider Activated Carbon (followed by scavenger if needed) q3->carbon  No scavenger->q2 carbon->q2 polishing->q2

Caption: Decision tree for selecting a palladium removal method.

General Workflow for Palladium Scavenging

This diagram illustrates the typical experimental sequence when using a solid-supported scavenger.

G cluster_workflow Scavenging Workflow A 1. Crude Product in Solution B 2. Add Solid-Supported Scavenger A->B C 3. Stir/Heat (2-24h) B->C D 4. Filter to Remove Scavenger-Pd Complex C->D E 5. Wash Scavenger with Fresh Solvent D->E F 6. Combine Filtrates & Concentrate E->F G 7. Analyze for Residual Pd (ICP-MS) F->G

Caption: General workflow for palladium removal using a solid-supported scavenger.

Detailed Experimental Protocols

Protocol 1: Palladium Removal by Filtration through a Celite® Pad

This protocol is intended for the removal of heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution as Pd(0) metal.

  • Prepare the Celite® Pad:

    • Select a Büchner or sintered glass funnel appropriate for the volume of your reaction mixture.

    • Place a piece of filter paper that fits the funnel snugly at the bottom.

    • Add a layer of Celite® (approximately 1-2 cm thick) over the filter paper.

    • Gently press down on the Celite® with a flat object (like a cork ring) to create a level, compact bed.

    • Pre-wet the pad by pouring a small amount of the reaction solvent through it under gentle vacuum. This helps prevent cracks from forming in the pad during filtration.[12]

  • Filter the Reaction Mixture:

    • If the reaction mixture is viscous, dilute it with a suitable solvent to improve flow rate.[12]

    • Slowly pour the reaction mixture onto the center of the Celite® bed, avoiding disturbing the surface.

    • Apply a gentle vacuum to draw the solution through the filter.

  • Wash and Collect:

    • Once all the mixture has passed through, wash the Celite® pad with 2-3 small portions of fresh solvent to ensure complete recovery of the product.

    • Combine the filtrate and the washings. This solution contains your product, now free of heterogeneous palladium.

Protocol 2: Palladium Removal with a Solid-Supported Scavenger

This protocol is for removing soluble, homogeneous palladium species.

  • Select the Scavenger: Choose a scavenger based on preliminary screening or literature precedence. Thiol- or TMT-functionalized silicas are often excellent starting points.[9]

  • Dissolve the Crude Product: After initial work-up, dissolve the crude 3-(2,6-dimethylanilino)phenol in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Add the Scavenger: Add the solid-supported scavenger to the solution. A typical starting amount is 5-10 equivalents relative to the initial mass of palladium used in the reaction.[8]

  • Stir the Mixture: Stir the slurry at room temperature or with gentle heating (e.g., 40-60 °C). The optimal time can range from 2 to 24 hours. Monitor the progress by taking small aliquots, filtering, and analyzing for palladium content if possible.[9]

  • Filter and Wash:

    • Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[11]

    • Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentrate and Analyze: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product. Submit a sample for final palladium analysis via ICP-MS.[16]

References

Technical Support Center: Analysis of 3-((2,6-Dimethylphenyl)amino)phenol by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in 3-((2,6-Dimethylphenyl)amino)phenol using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of this compound.

Problem Potential Cause Suggested Solution
No or Low Signal for the Main Analyte Improper MS settings (ionization mode, source parameters)Ensure the mass spectrometer is in positive electrospray ionization (ESI+) mode, as aromatic amines readily form [M+H]⁺ ions. Optimize source parameters such as capillary voltage, gas flow, and temperature.[1]
Sample degradationPrepare fresh samples and standards. This compound, like many phenols and amines, can be susceptible to oxidation.
LC system issue (no flow, leak)Check the LC pump for pressure and flow rate. Purge the system to remove air bubbles. Inspect for leaks in the tubing and connections.[1]
Matrix effects (ion suppression)Dilute the sample or use a more effective sample preparation technique to remove interfering matrix components.[1]
Unexpected Peaks in the Chromatogram Contamination from solvents, glassware, or the LC systemUse high-purity, LC-MS grade solvents and additives.[2] Ensure all glassware is thoroughly cleaned. Run a blank gradient (injecting only the mobile phase) to identify system peaks.
Carryover from previous injectionsImplement a robust needle wash protocol between injections. Inject a blank solvent after a high-concentration sample to check for carryover.[3]
Presence of impurities in the sampleRefer to the "Potential Impurities" table in the FAQ section. Develop a gradient elution method to achieve better separation of the main peak from impurity peaks.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column overloadDilute the sample to a lower concentration.
Incompatible sample solventDissolve the sample in the initial mobile phase composition or a weaker solvent.[2]
Secondary interactions with the stationary phaseFor basic compounds like aromatic amines, peak tailing can occur. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase, or use a column with a different stationary phase chemistry. An acidic mobile phase additive like formic acid can also improve peak shape.
Column degradation or contaminationFlush the column with a strong solvent according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[2]
Retention Time Shifts Inconsistent mobile phase preparationPrepare fresh mobile phases daily and ensure accurate composition. Degas the mobile phases before use.
Column temperature fluctuationsUse a column oven to maintain a stable temperature.[1]
Column aging or contaminationEquilibrate the column with a sufficient number of column volumes before starting the analytical run. If shifts persist, consider replacing the column.[1]
Inconsistent Mass Spectra (e.g., varying adducts) High salt concentration in the sample or mobile phaseUse volatile mobile phase additives like ammonium formate or ammonium acetate instead of non-volatile salts. Minimize salt content from the sample preparation.
Contamination with sodium or potassiumBe mindful of contamination from glassware or handling. The presence of [M+Na]⁺ and [M+K]⁺ adducts is common.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: Impurities can originate from the starting materials, byproducts of the synthesis, or degradation. Common synthesis routes include the condensation of a phenol with an aniline or a Buchwald-Hartwig amination.[1] Based on these, potential impurities include:

Impurity Name Potential Origin Monoisotopic Mass (Da) Expected [M+H]⁺ (m/z)
3-AminophenolStarting Material109.0528109.0528
2,6-DimethylanilineStarting Material121.0891122.0964
ResorcinolStarting Material110.0368111.0441
3-((2,6-Dimethylphenyl)amino)-N-(2,6-dimethylphenyl)anilineByproduct316.1939317.2012
Oxidized degradation productsDegradationVariableVariable
Residual Palladium catalystCatalyst from synthesisVariableVariable
Nitrosamine impuritiesByproductVariableVariable

Q2: What is the expected m/z for the protonated molecule of this compound?

A2: The molecular formula for this compound is C₁₄H₁₅NO.[3] The expected monoisotopic mass is 213.1154 Da. In positive ion mode ESI-MS, the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 214.1227 .

Q3: My mass spectrum shows multiple peaks around the expected molecular weight. What are they?

A3: In electrospray ionization (ESI), it is common to observe adduct ions in addition to the protonated molecule ([M+H]⁺). Common adducts in positive ion mode include:

  • Sodium adduct [M+Na]⁺: Expected m/z ≈ 236.1046

  • Potassium adduct [M+K]⁺: Expected m/z ≈ 252.0785

  • Acetonitrile adduct [M+ACN+H]⁺: Expected m/z ≈ 255.1488 (if acetonitrile is in the mobile phase)

The relative intensity of these adducts can vary depending on the cleanliness of the system and the composition of the sample and mobile phase.

Q4: What would be a plausible fragmentation pattern for this compound in MS/MS?

A4: While a definitive fragmentation pattern requires experimental data, a likely pathway for the [M+H]⁺ ion (m/z 214.1) would involve cleavages at the C-N bonds and losses of small neutral molecules. Key fragments could include:

  • Loss of a methyl group (-CH₃) from one of the dimethylphenyl rings, resulting in a fragment at m/z 199.1.

  • Cleavage of the bond between the nitrogen and the dimethylphenyl ring, potentially leading to a fragment corresponding to the protonated 2,6-dimethylaniline (m/z 122.1).

  • Cleavage of the bond between the nitrogen and the phenol ring, which could result in a fragment corresponding to protonated 3-aminophenol (m/z 110.1).

Q5: What are the recommended starting conditions for an LC method?

A5: For the analysis of aromatic amines, a reversed-phase C18 column is a good starting point.[4] A gradient elution with an acidic mobile phase is generally effective.

  • Column: C18, 2.1 x 100 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds of varying polarity.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

Experimental Protocol: LC-MS Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its potential impurities.

1. Sample Preparation

  • Prepare a stock solution of the this compound sample at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS System and Conditions

Parameter Condition
LC System UHPLC/HPLC system coupled to a mass spectrometer
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 5% B; 1-10 min: 5% to 95% B; 10-12 min: 95% B; 12.1-15 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Scan Range (Full Scan) m/z 50 - 500
Collision Energy (MS/MS) Ramped (e.g., 10-40 eV) for fragmentation studies

3. Data Analysis

  • Extract ion chromatograms (EICs) for the expected m/z of the parent compound and potential impurities.

  • Analyze the mass spectra of any detected impurity peaks to determine their molecular weight.

  • If using a high-resolution mass spectrometer, calculate the elemental composition of the impurities.

  • Perform MS/MS fragmentation analysis to aid in structural elucidation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh and dissolve sample in Methanol (1 mg/mL) prep2 Dilute to working concentration (10 µg/mL) in initial mobile phase prep1->prep2 lc Inject sample onto C18 column prep2->lc gradient Gradient Elution (Water/ACN with 0.1% Formic Acid) lc->gradient ms ESI+ Mass Spectrometry (Full Scan m/z 50-500) gradient->ms msms Targeted MS/MS on selected ions ms->msms data1 Extract Ion Chromatograms (EICs) msms->data1 data2 Identify peaks and determine m/z data1->data2 data3 Analyze fragmentation patterns data2->data3 data4 Propose impurity structures data3->data4

Caption: Workflow for impurity identification in this compound by LC-MS.

References

Technical Support Center: Enhancing the Shelf Life of Substituted Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf life of substituted aminophenols. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the storage and handling of these light- and air-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my substituted aminophenol samples discolored?

Substituted aminophenols, particularly ortho- and para-isomers, are highly susceptible to oxidation in the presence of air and light, leading to the formation of colored degradation products. This is a primary indicator of compound instability. The 3-aminophenol isomer is generally more stable in air compared to the 2- and 4-aminophenol isomers[1]. The discoloration, often appearing as yellow-brown to pink-purple hues, is a result of the formation of quinone-imine or quinone-like species[1].

Q2: What are the primary factors that accelerate the degradation of substituted aminophenols?

The main factors contributing to the degradation of substituted aminophenols are:

  • Oxygen: Exposure to atmospheric oxygen is a key driver of oxidation.

  • Light: UV radiation can catalyze oxidative reactions.

  • Moisture: The presence of water can facilitate degradation pathways[2][3].

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.

  • pH: In aqueous solutions, the pH can significantly influence the rate of oxidation[4].

Q3: How can I increase the shelf life of my substituted aminophenol compounds?

To extend the shelf life of substituted aminophenols, it is crucial to minimize their exposure to the degrading factors mentioned above. Key strategies include:

  • Inert Atmosphere: Store samples under an inert gas such as nitrogen or argon to displace oxygen.

  • Light Protection: Use amber-colored vials or store samples in the dark.

  • Low Temperature: Store at reduced temperatures (e.g., 2-8°C) to slow down the rate of degradation.

  • Low Humidity: Store in a desiccator or a controlled low-humidity environment to minimize moisture exposure[2][3].

  • Use of Antioxidants: Incorporate antioxidants into the formulation to inhibit oxidative processes.

Q4: What are the recommended antioxidants for stabilizing substituted aminophenols?

Commonly used antioxidants for stabilizing phenolic compounds include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is effective in preventing oxidation in various organic compounds[5][6].

  • Ascorbic Acid (Vitamin C): A natural antioxidant that can be used to protect against oxidation.

  • Combination of Antioxidants: In some cases, a combination of antioxidants, such as BHT and ascorbic acid, may provide synergistic protection[6].

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Rapid discoloration of solid aminophenol Exposure to air and/or light. High ambient humidity.Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon). Use amber glass vials and store in a dark place. Store in a desiccator over a suitable desiccant.
Degradation of aminophenol in solution Presence of dissolved oxygen. Exposure to light. Unfavorable pH.Degas the solvent before preparing the solution. Store the solution under an inert atmosphere. Protect the solution from light by using amber glassware or wrapping the container in aluminum foil. Adjust the pH to a range where the specific aminophenol is more stable (requires experimental determination).
Inconsistent results in experiments Degradation of the aminophenol stock material.Regularly check the purity of the aminophenol stock using a suitable analytical method like HPLC. If degradation is observed, purify the material or use a fresh batch. Implement proper storage procedures for the stock material.
Formation of insoluble particles Polymerization or formation of highly oxidized, insoluble degradation products.Filter the solution before use. Investigate the storage conditions to minimize degradation. Consider the use of chelating agents if metal-catalyzed oxidation is suspected.

Quantitative Data on Stability

While specific quantitative data on the shelf-life extension for all substituted aminophenols is not extensively available in a centralized format, the following table summarizes the relative stability and potential degradation products based on available literature.

Compound Relative Stability Common Degradation Products Notes
2-Aminophenol Less stable2-Aminophenoxazin-3-one, Triphenoxdioxazine[1]Highly susceptible to oxidation and cyclization reactions[1].
3-Aminophenol Most stable-Relatively stable in air compared to other isomers[1].
4-Aminophenol Less stableN,N'-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine, Benzoquinone[7][8]Readily oxidizes, especially in the presence of a base[9].

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Solid Substituted Aminophenols

This protocol is designed to assess the stability of solid substituted aminophenols under accelerated conditions to predict their long-term shelf life.

1. Materials and Equipment:

  • Substituted aminophenol sample

  • Amber glass vials with tight-fitting caps

  • Stability chambers with controlled temperature and humidity (e.g., 40°C/75% RH)

  • Desiccator

  • HPLC system with UV detector

  • Analytical balance

2. Procedure:

  • Place a accurately weighed amount of the substituted aminophenol into several amber glass vials.

  • For studies including antioxidants, prepare homogenous mixtures of the aminophenol with the desired antioxidant (e.g., 0.1% w/w BHT).

  • Tightly cap the vials. For studies under inert atmosphere, purge the vials with nitrogen or argon before sealing.

  • Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), remove a vial from the chamber.

  • Visually inspect the sample for any change in color or physical appearance.

  • Analyze the purity of the sample using a validated HPLC-UV method (see Protocol 2).

  • Quantify the amount of the parent aminophenol and any major degradation products.

Protocol 2: HPLC-UV Method for the Analysis of Substituted Aminophenols and Their Degradation Products

This protocol provides a general method for the analysis of substituted aminophenols. The specific parameters may need to be optimized for different derivatives.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific compound.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at the λmax of the parent aminophenol (typically around 230-290 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

2. Sample Preparation:

  • Accurately weigh a small amount of the aminophenol sample.

  • Dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram and identify the peaks corresponding to the parent aminophenol and any degradation products based on their retention times.

  • Quantify the peak areas to determine the percentage of the remaining parent compound and the formation of degradation products.

Visualizations

Degradation Pathway of 4-Aminophenol

G Figure 1: Simplified oxidative degradation pathway of 4-Aminophenol. aminophenol 4-Aminophenol radical Phenoxy Radical Intermediate aminophenol->radical Oxidation coupling Coupling Reactions aminophenol->coupling benzoquinone Benzoquinone aminophenol->benzoquinone Oxidation radical->coupling dimer Dimeric Intermediates coupling->dimer oxidation1 Further Oxidation dimer->oxidation1 diimine NN'-bis-(p-hydroxyphenyl)-2-hydroxy- 5-amino-1,4-benzoquinone di-imine oxidation1->diimine

Caption: Simplified oxidative degradation pathway of 4-Aminophenol.

Experimental Workflow for Stability Testing

G Figure 2: General workflow for assessing the stability of substituted aminophenols. cluster_prep Sample Preparation cluster_testing Stability Testing cluster_data Data Analysis sample Substituted Aminophenol storage_conditions Define Storage Conditions (Temp, Humidity, Light, Atmosphere) sample->storage_conditions antioxidants Incorporate Antioxidants (e.g., BHT, Ascorbic Acid) sample->antioxidants stability_chamber Store in Stability Chamber storage_conditions->stability_chamber antioxidants->stability_chamber sampling Sample at Time Points (0, 1, 3, 6 months) stability_chamber->sampling analysis HPLC-UV Analysis sampling->analysis quantification Quantify Parent Compound and Degradation Products analysis->quantification shelf_life Determine Shelf Life quantification->shelf_life

Caption: General workflow for assessing the stability of substituted aminophenols.

References

Minimizing byproduct formation in the synthesis of diarylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diarylamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for diarylamines and their potential pitfalls?

A1: The most prevalent methods for synthesizing diarylamines are transition-metal-catalyzed cross-coupling reactions.[1] Key examples include the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3] While powerful, these methods can be plagued by side reactions. The Buchwald-Hartwig reaction, for instance, can suffer from a competing hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.[2] Another common issue is the formation of primary amines or over-alkylation leading to triarylamines.[4][5] Ullmann-type reactions traditionally require harsh conditions, such as high temperatures (often over 210°C) and high-boiling polar solvents, which can limit functional group tolerance and lead to side products.[3]

Q2: My Buchwald-Hartwig reaction is producing a significant amount of hydrodehalogenated arene. How can I prevent this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed aminations.[2] It occurs when a palladium-hydride intermediate, formed from a β-hydride elimination side reaction, reductively eliminates to produce the dehalogenated arene.[2] To minimize this, consider the following:

  • Ligand Choice: The selection of the phosphine ligand is critical. Bulky, electron-rich phosphine ligands, particularly dialkylbiaryl phosphine ligands, can promote the desired reductive elimination to form the C-N bond over the hydrodehalogenation pathway.[2]

  • Base Selection: The choice of base can influence the formation of palladium-hydride species. While strong bases like NaO-t-Bu are common, weaker bases may be advantageous in certain systems.

  • Catalyst System: A bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles has been shown to facilitate the amination pathway selectively, possibly by forming Cu-hydride species in-situ that prevent the Pd-hydride-mediated hydrodehalogenation.[6]

Q3: I am observing the formation of both primary and triarylamines as byproducts. How can I improve selectivity for the desired diarylamine?

A3: Controlling the stoichiometry and reaction conditions is key to preventing the formation of these byproducts.

  • For Primary Amines: The formation of primary arylamines can be a significant side reaction, especially when using ammonia or its equivalents.[7] In some cases, the choice of aryl halide can influence selectivity; for instance, coupling aryl chlorides with ammonium sulfate can show higher selectivity for the primary amine over the diarylamine compared to reactions with aryl bromides.[4]

  • For Triarylamines: The formation of triarylamines results from a second C-N coupling event with the diarylamine product. To mitigate this, carefully controlling the stoichiometry of the reactants is important. Using a slight excess of the amine coupling partner relative to the aryl halide can help, but fine-tuning is often necessary. The choice of catalyst and ligand can also influence the relative rates of the first and second amination reactions.[5]

Q4: Are there any effective metal-free alternatives for diarylamine synthesis to avoid issues with residual metal contamination?

A4: Yes, several transition-metal-free methods have been developed. These can be particularly useful in pharmaceutical applications where residual metal contamination is a major concern.[1]

  • Desulfinylative Smiles Rearrangement: This method allows for the synthesis of diarylamines from sulfinamides under mild, metal-free conditions. It is particularly effective for creating highly sterically hindered diarylamines that are challenging to synthesize via traditional methods.[8][9]

  • Nitrosonium-Initiated C–N Bond Formation: This protocol uses economical and environmentally friendly reagents like nitrates or alkyl nitrites as precursors to the nitrosonium ion (NO+), with iron powder as a reducing agent.[10][11]

  • One-Pot Synthesis from Aldehydes and Amines: A novel, environmentally friendly method involves a one-pot strategy starting from aromatic aldehydes and amines. The process includes imine formation, an oxidative rearrangement, and a light-induced deformylation step, all under mild, metal-free conditions.[1][12]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of diarylamines.

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low Yield / No Reaction 1. Inactive Catalyst: Palladium(0) catalysts are sensitive to oxygen.Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen). Use a fresh, reliable source of palladium precursor and ligand.[13]
2. Improper Ligand/Base Combination: The activity of the catalytic system is highly dependent on the synergy between the palladium source, ligand, and base.Screen different classes of ligands (e.g., bulky biarylphosphines) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The optimal combination is substrate-dependent.[13]
3. Insufficient Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature, but be cautious of potential catalyst decomposition at excessive heat (typically, reactions are run at 80-100°C).[13]
4. Poor Reagent Solubility: Reagents may not be sufficiently soluble in the chosen solvent.Select a solvent that effectively dissolves all components. Common choices include toluene and dioxane. For flow chemistry, biphasic conditions or soluble organic bases like DBU can be used to avoid precipitation.[13][14][15]
Significant Hydrodehalogenation Byproduct 1. Unfavorable Kinetics: The rate of reductive elimination of the arene is competing with or exceeding the rate of C-N bond formation.Use bulky, electron-rich phosphine ligands that accelerate the C-N reductive elimination step. Perturbations that favor reductive elimination enhance the rate of amination over hydrodehalogenation.[2][16]
2. Presence of β-Hydrides: The amine substrate may contain β-hydrogens that can lead to β-hydride elimination.This is an inherent challenge with some substrates. Optimizing the ligand and base combination is the primary strategy to disfavor this pathway.[2]
Formation of Triarylamine Byproduct 1. Over-arylation: The diarylamine product is reacting further with the aryl halide.Carefully control the stoichiometry. A slight excess of the amine may be beneficial. Monitor the reaction closely and stop it once the starting materials are consumed to prevent further reaction of the product.[5]
2. Highly Reactive System: The catalyst system may be too active, promoting the second amination.Consider a less active catalyst/ligand system or milder reaction conditions (e.g., lower temperature).
Ullmann Reaction is Sluggish or Inefficient 1. Inactive Copper Species: Traditional Ullmann reactions often require "activated" copper powder.Prepare activated copper powder in situ (e.g., by reducing copper sulfate with zinc) or use soluble copper(I) catalysts with appropriate ligands like diamines or 1,10-phenanthroline.[3][17]
2. Harsh Conditions: Traditional high temperatures can degrade sensitive substrates.Employ modern ligand-accelerated Ullmann protocols which allow for significantly milder reaction conditions.[17][18]
3. Unactivated Aryl Halide: The aryl halide may not be sufficiently electron-deficient.The reaction works best with aryl halides activated by electron-withdrawing groups. For unactivated halides, a Buchwald-Hartwig amination is often a better alternative.[3]

Quantitative Data on Byproduct Formation

Table 1: Effect of Solvent on Diarylamine Synthesis via Nitrosonium-Initiation

EntrySolventYield of Diarylamine (3a)Yield of Primary Amine (4a)
1CH₂Cl₂66%15%
2DCE58%19%
3CH₃CN46%23%
4Dioxane39%25%
5No Solvent (TFA only)55%15%
Data adapted from a study on nitrosonium-initiated C-N bond formation. The use of dichloromethane (CH₂Cl₂), improved the yield of the desired diarylamine while minimizing the primary amine byproduct compared to other solvents.[10][11]

Experimental Protocols

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination

This is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), and the phosphine ligand (e.g., a bulky biarylphosphine, 2-4 mol %).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.4 mmol) and the amine (1.1-1.2 mmol). Finally, add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the mixture and monitor the reaction's progress by TLC or GC/LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[13]

Protocol for Nitrosonium-Initiated Diarylamine Synthesis

This protocol is for the synthesis of homo-diarylamines from electron-rich arenes.

  • Initial Reaction: Add sodium nitrate (1.0 mmol) to a solution of the electron-rich arene (1.0 mmol) and trifluoroacetic acid (TFA, 0.5 mL) in a solvent like dichloromethane (1.0 mL) at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 3 hours under an air atmosphere (e.g., using a balloon).

  • Reduction: To the reaction mixture, add iron powder (10 mmol), acetic acid (1 mL), and water (0.5 mL).

  • Heating: Stir the resulting mixture at 50 °C for 3 hours.

  • Analysis: The yield of the diarylamine product can be determined by ¹H NMR using an internal standard.[11]

Visual Guides

Buchwald_Hartwig_Cycle cluster_main_cycle Main Catalytic Cycle cluster_side_reaction Side Reaction Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Amine_Complex [L-Pd(II)(Ar)(NHR'R'')]X OA_Complex->Amine_Complex Amide_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amide_Complex Deprotonation (Base) Amide_Complex->Pd0 Product Ar-NR'R'' (Diarylamine) Amide_Complex->Product Reductive Elimination Beta_Hydride β-Hydride Elimination Amide_Complex->Beta_Hydride Competing Pathway Pd_Hydride L-Pd(II)(H)(X) Beta_Hydride->Pd_Hydride Pd_Hydride->Pd0 Hydrodehalogenation Ar-H (Byproduct) Pd_Hydride->Hydrodehalogenation Reductive Elimination ArX Ar-X ArX->OA_Complex Oxidative Addition Amine HNR'R'' Amine->Amine_Complex Amine Coordination Base Base Base->Amine_Complex

Figure 1: Buchwald-Hartwig cycle and the competing hydrodehalogenation pathway.

Troubleshooting_Workflow Start Problem: Low Yield or Significant Byproducts Check_Inert Verify Inert Atmosphere (O₂/Moisture Free?) Start->Check_Inert Check_Reagents Check Reagent Purity & Activity (Fresh Catalyst, Dry Solvents?) Check_Inert->Check_Reagents Yes Success Problem Solved Check_Inert->Success No (Problem Found) Optimize_Base Screen Different Bases (e.g., NaOtBu, K₃PO₄) Check_Reagents->Optimize_Base Yes Check_Reagents->Success No (Problem Found) Optimize_Ligand Screen Different Ligands (e.g., Biarylphosphines) Optimize_Base->Optimize_Ligand Still issues Optimize_Base->Success Improved Optimize_Temp Adjust Temperature Optimize_Ligand->Optimize_Temp Still issues Optimize_Ligand->Success Improved Consider_Method Consider Alternative Method (Ullmann, Metal-Free) Optimize_Temp->Consider_Method Still issues Optimize_Temp->Success Improved Consider_Method->Success Improved

Figure 2: A logical workflow for troubleshooting diarylamine synthesis reactions.

Method_Selection Start Select Synthesis Method Steric_Hindrance Highly Sterically Hindered Substrates? Start->Steric_Hindrance Metal_Sensitivity Product Sensitive to Trace Metals? Steric_Hindrance->Metal_Sensitivity No Smiles Desulfinylative Smiles Rearrangement Steric_Hindrance->Smiles Yes Aryl_Halide_Activation Aryl Halide Electronically Activated (EWG)? Metal_Sensitivity->Aryl_Halide_Activation No Metal_Free Other Metal-Free Methods Metal_Sensitivity->Metal_Free Yes Buchwald Buchwald-Hartwig Amination Aryl_Halide_Activation->Buchwald No (Broad Scope) Ullmann Ullmann Condensation Aryl_Halide_Activation->Ullmann Yes

Figure 3: Decision guide for selecting a suitable diarylamine synthesis method.

References

Technical Support Center: Photodegradation of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the photodegradation of phenolic compounds in laboratory settings.

Troubleshooting Guide

This guide addresses common issues encountered during photodegradation experiments in a question-and-answer format.

Question 1: Why is the degradation efficiency of my phenolic compound lower than expected?

Answer: Several factors can contribute to low degradation efficiency. Consider the following:

  • Inadequate Light Source: Ensure your light source has the appropriate wavelength and intensity to activate your photocatalyst. The rate of degradation is often directly proportional to the light intensity.

  • Suboptimal Catalyst Concentration: There is an optimal catalyst concentration for efficient degradation. Too low a concentration provides insufficient active sites, while too high a concentration can lead to turbidity, which scatters light and reduces its penetration into the solution.

  • Incorrect pH: The pH of the solution can significantly influence the surface charge of the photocatalyst and the ionization state of the phenolic compound, affecting adsorption and subsequent degradation. The optimal pH can vary depending on the specific phenolic compound and photocatalyst used.

  • High Initial Phenol Concentration: At high concentrations, the phenolic compound can saturate the catalyst surface, leading to a decrease in the degradation rate as fewer active sites are available for the generation of reactive oxygen species.

  • Presence of Inhibitors: Other substances in your sample matrix might compete for the catalyst's active sites or scavenge the reactive oxygen species, thereby inhibiting the degradation of the target phenolic compound.

Question 2: My results are not reproducible. What could be the cause?

Answer: Lack of reproducibility is a common challenge. Here are some potential causes and solutions:

  • Inconsistent Experimental Conditions: Ensure all experimental parameters, including light intensity, temperature, pH, catalyst concentration, and initial substrate concentration, are precisely controlled and consistent across all experiments.

  • Catalyst Deactivation: The photocatalyst can become deactivated over time due to the adsorption of intermediates or byproducts on its surface. Consider regenerating the catalyst between experiments or using a fresh batch.

  • Fluctuations in Light Source Intensity: The output of lamps can change over time. It is crucial to periodically measure the light intensity to ensure consistency.

  • Inhomogeneous Catalyst Suspension: Ensure the catalyst is uniformly suspended in the solution throughout the experiment. Inadequate stirring can lead to settling of the catalyst particles, reducing the available surface area for the reaction.

Question 3: I am observing the formation of colored byproducts. What are they, and how can I get rid of them?

Answer: The formation of colored intermediates is a known phenomenon in the photodegradation of phenolic compounds.

  • Identification of Intermediates: These colored byproducts are often hydroxylated and quinone-like compounds formed during the initial stages of phenol oxidation. Common intermediates include catechol, hydroquinone, and benzoquinone.

  • Achieving Complete Mineralization: To eliminate these colored intermediates, the reaction needs to proceed to complete mineralization, where the organic compounds are broken down into carbon dioxide, water, and inorganic ions. This can be achieved by:

    • Prolonging the irradiation time: Allowing the reaction to run for a longer duration provides more time for the breakdown of these intermediates.

    • Optimizing reaction conditions: Ensuring optimal pH, catalyst loading, and light intensity can enhance the rate of mineralization.

    • Adding an oxidant: The addition of an oxidant like hydrogen peroxide (H₂O₂) can sometimes accelerate the degradation of intermediates.

Question 4: How can I confirm that the degradation is due to photocatalysis and not just photolysis or adsorption?

Answer: It is essential to run control experiments to isolate the effect of photocatalysis.

  • Photolysis Control: Conduct an experiment with the phenolic compound solution under UV irradiation but without the photocatalyst. Any degradation observed in this experiment is due to photolysis.

  • Adsorption Control: Stir the phenolic compound solution with the photocatalyst in the dark for the same duration as your photocatalysis experiment. The decrease in concentration in this case is due to adsorption onto the catalyst surface.

  • Comparing Results: By comparing the degradation in your photocatalysis experiment with these two controls, you can determine the true contribution of the photocatalytic process.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the photodegradation of phenolic compounds?

A1: The photodegradation of phenolic compounds using a semiconductor photocatalyst, such as TiO₂, generally involves the following steps:

  • Absorption of Photons: The photocatalyst absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs (e⁻/h⁺).

  • Generation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) can react with water or hydroxide ions to form highly reactive hydroxyl radicals (•OH). The electrons (e⁻) can react with adsorbed oxygen to form superoxide radical anions (O₂⁻•).

  • Attack on Phenolic Compounds: These highly reactive ROS, particularly the hydroxyl radicals, attack the phenolic compound, leading to its degradation.

  • Formation of Intermediates: The initial attack often results in the formation of hydroxylated intermediates like catechol, resorcinol, and hydroquinone.

  • Mineralization: Further oxidation of these intermediates leads to the opening of the aromatic ring and the formation of short-chain organic acids, which are eventually mineralized to CO₂, H₂O, and inorganic ions.

Q2: Which analytical techniques are most suitable for monitoring the photodegradation of phenolic compounds?

A2: The choice of analytical technique depends on the specific information required.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the most common method for quantifying the concentration of the parent phenolic compound and identifying and quantifying major intermediates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification of volatile and semi-volatile degradation byproducts.

  • Total Organic Carbon (TOC) Analysis: TOC analysis is used to measure the total amount of organic carbon in the sample and is a good indicator of the extent of mineralization.

  • UV-Vis Spectrophotometry: While less specific than chromatography, UV-Vis spectrophotometry can be used for rapid monitoring of the disappearance of the parent phenolic compound, especially if its absorption spectrum is distinct from that of the intermediates.

Q3: How do I calculate the quantum yield of the photodegradation reaction?

A3: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules of reactant consumed per photon absorbed. The calculation involves:

  • Determining the rate of degradation: This is the number of moles of the phenolic compound degraded per unit time, which can be determined from the concentration change over time.

  • Measuring the photon flux: This is the number of photons absorbed by the reaction mixture per unit time. This is often determined using a chemical actinometer, which is a chemical system with a known quantum yield.

  • Calculating the quantum yield: Φ = (moles of compound degraded / time) / (moles of photons absorbed / time).

Q4: What are the key experimental parameters that I need to control and report?

A4: For reproducible and comparable results, it is crucial to control and report the following parameters:

  • Light Source: Type of lamp (e.g., Mercury, Xenon), wavelength (nm), and light intensity (e.g., W/m² or Einstein/s).

  • Photocatalyst: Type (e.g., TiO₂ P25, ZnO), concentration (g/L), particle size, and surface area.

  • Reactant: Initial concentration of the phenolic compound (e.g., mg/L or mM).

  • Solution: pH, temperature, and volume.

  • Reactor: Geometry and material.

  • Reaction Time: Duration of irradiation.

Data Presentation

Table 1: Influence of Initial Phenol Concentration on Degradation Rate.

PhotocatalystInitial Phenol Concentration (mg/L)Reaction Rate Constant (min⁻¹)Reference
Ag-ZnO Nanowires100.015
300.025
600.012
TiO₂/MIL8858Not explicitly stated, but 95.96% degradation in 68.61 min
TiO₂ P-2525~0.015 (calculated from graph)
65~0.008 (calculated from graph)
120~0.005 (calculated from graph)

Table 2: Effect of pH on Phenol Photodegradation.

PhotocatalystpHPhenol Conversion (%) after 150 minReference
TiO₂ P-253~85
5~95
7~98
8~96
Ag-ZnO Nanowires2.7Low (qualitative)
5-6High (qualitative)
11.0Low (qualitative)

Table 3: Impact of Catalyst Loading on Degradation Efficiency.

PhotocatalystCatalyst Loading (g/L)COD Reduction (%)Reference
ZnO0.5~65
1.0~72
1.5~78
2.0~75
TiO₂ P-250.125Optimal (qualitative)
0.5Sub-optimal (due to light scattering)

Experimental Protocols

Protocol 1: General Procedure for a Phenol Photodegradation Experiment

  • Preparation of Photocatalyst Suspension: Accurately weigh the desired amount of photocatalyst (e.g., TiO₂ P25) and add it to a known volume of ultrapure water in a photoreactor.

  • Sonication: Sonicate the suspension for approximately 15-30 minutes to ensure a uniform dispersion of the catalyst particles.

  • Addition of Phenol: Add a stock solution of the phenolic compound to the suspension to achieve the desired initial concentration.

  • pH Adjustment: Adjust the pH of the suspension to the desired value using a dilute acid (e.g., HNO₃) or base (e.g., NaOH).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the phenolic compound and the catalyst surface. Take an initial sample (t=0) at the end of this period.

  • Initiation of Photoreaction: Turn on the light source to initiate the photodegradation reaction. Ensure the reactor is kept at a constant temperature using a water bath or cooling system.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals.

  • Sample Preparation for Analysis: Immediately filter the collected samples through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove the catalyst particles and stop the reaction.

  • Analysis: Analyze

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 3-((2,6-Dimethylphenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-((2,6-Dimethylphenyl)amino)phenol against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation of each method's performance.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various active pharmaceutical ingredients. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. While HPLC is a widely used and robust technique for the analysis of phenolic and amine compounds, other methods such as Gas Chromatography (GC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE) can also be employed. This guide will focus on a proposed HPLC method, its validation according to industry standards, and a comparative analysis with these alternative methods.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is proposed for the quantification of this compound. This method is based on established protocols for similar phenolic and aminophenolic compounds, offering a balance of selectivity, sensitivity, and efficiency.

Proposed HPLC Method Parameters
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 275 nm
HPLC Method Validation

The proposed HPLC method must be validated to ensure its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis prep_std Prepare Standard Solutions linearity Linearity prep_std->linearity accuracy Accuracy prep_std->accuracy lod_loq LOD & LOQ prep_std->lod_loq prep_sample Prepare Sample Solutions specificity Specificity prep_sample->specificity prep_sample->accuracy precision Precision prep_sample->precision data_acq Data Acquisition specificity->data_acq linearity->data_acq accuracy->data_acq precision->data_acq lod_loq->data_acq robustness Robustness robustness->data_acq data_proc Data Processing data_acq->data_proc report Generate Report data_proc->report

Caption: Experimental workflow for the validation of the HPLC method.

Logical Relationships of HPLC Validation Parameters

Validation_Parameters cluster_method Method Characteristics cluster_params Validation Parameters Reliability Reliability Applicability Applicability Specificity Specificity Specificity->Reliability Linearity Linearity Linearity->Reliability Accuracy Accuracy Accuracy->Reliability Precision Precision Precision->Reliability LOD LOD LOD->Applicability LOQ LOQ LOQ->Applicability Robustness Robustness Robustness->Reliability

Caption: Logical relationship of validation parameters to method characteristics.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can be considered for the quantification of this compound, each with its own advantages and disadvantages.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For aminophenols, derivatization is often required to increase volatility and improve peak shape.[1][2]

  • Principle: The sample is vaporized and injected into the head of a chromatographic column. Elution is brought about by the flow of an inert gaseous mobile phase.

  • Advantages: High resolution, suitable for complex mixtures.

  • Disadvantages: Requires derivatization for non-volatile compounds, which can add complexity and potential for error.[1]

UV-Visible Spectrophotometry

This technique is based on the absorption of ultraviolet or visible light by the analyte. It is a simple and cost-effective method, often used for routine analysis.[3][4]

  • Principle: Measures the absorbance of a solution at a specific wavelength, which is proportional to the concentration of the absorbing species.

  • Advantages: Simple, rapid, and inexpensive.

  • Disadvantages: Lower specificity compared to chromatographic methods, susceptible to interference from other absorbing compounds in the sample matrix.[4]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field.

  • Principle: Separation of charged molecules in a capillary filled with an electrolyte solution under the influence of an electric field.

  • Advantages: High separation efficiency, small sample and reagent consumption.

  • Disadvantages: Lower sensitivity for some applications, can be sensitive to matrix effects.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.

  • Principle: After separation by LC, the analyte is ionized and fragmented. Specific fragment ions are then detected, providing a high degree of certainty in identification and quantification.

  • Advantages: High sensitivity and specificity, can analyze complex mixtures with minimal sample cleanup.[5][6]

  • Disadvantages: High instrument cost and complexity.

Performance Comparison of Analytical Methods
ParameterHPLC-UVGC-FID/MSUV-Vis SpectrophotometryCapillary ElectrophoresisLC-MS/MS
Specificity HighHigh (especially with MS)Low to MediumHighVery High
Sensitivity Medium to HighHighLow to MediumMediumVery High
Precision HighHighMediumHighHigh
Sample Throughput MediumMedium (derivatization increases time)HighHighMedium
Cost MediumMediumLowMediumHigh
Derivatization Not requiredOften required[1]May be required for colorimetric reactionNot requiredNot required

Experimental Protocols

HPLC Method Validation Protocol
  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference at the retention time of this compound.

  • Linearity: Prepare a series of at least five standard solutions of varying concentrations. Plot the peak area against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) and observe the effect on the results.

Alternative Method Protocols (General Overview)
  • Gas Chromatography (GC): A sample containing the aminophenol is derivatized, for example, by acetylation followed by trifluoroacetylation.[1] The derivatized sample is then injected into a GC system equipped with a suitable column (e.g., a capillary column) and a flame ionization detector (FID) or a mass spectrometer (MS).[1][2]

  • UV-Vis Spectrophotometry: A solution of the sample is prepared in a suitable solvent. The absorbance is measured at the wavelength of maximum absorption (λmax) against a blank. For colorimetric methods, a derivatizing agent is added to produce a colored complex before measurement.[3]

  • Capillary Electrophoresis (CE): The capillary is filled with a background electrolyte. The sample is introduced into the capillary by electrokinetic or hydrodynamic injection. A high voltage is applied across the capillary, and the separated analytes are detected as they pass a detector window.

  • LC-MS/MS: The sample is injected into an LC system for separation. The eluent from the LC column is introduced into the mass spectrometer's ion source. The analyte is ionized, and the precursor ion is selected and fragmented. Specific product ions are then monitored for quantification.[5]

Conclusion

The proposed HPLC method provides a reliable and robust approach for the quantification of this compound, with a good balance of specificity, sensitivity, and cost. The validation of this method according to ICH guidelines is essential to ensure the integrity of the analytical data. While alternative methods such as GC, UV-Vis Spectrophotometry, CE, and LC-MS/MS are available, the choice of the most appropriate technique will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control, the validated HPLC-UV method is often the most practical choice. For analyses requiring very high sensitivity and specificity, such as in bioanalytical studies, LC-MS/MS would be the preferred method.

References

Confirming the Structure of 3-((2,6-Dimethylphenyl)amino)phenol with 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis to support the structural confirmation of 3-((2,6-Dimethylphenyl)amino)phenol using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing predicted chemical shifts with data from analogous structures, this document offers a framework for structural verification.

The molecule this compound, with the chemical formula C₁₄H₁₅NO, is a substituted diphenylamine.[1][2] Its structure combines a phenol ring and a 2,6-dimethylphenyl group linked by an amine bridge. The unique electronic environment of each carbon atom in this structure will give rise to a distinct signal in a 13C NMR spectrum, providing a molecular fingerprint.

Predicted 13C NMR Chemical Shift Analysis

The hydroxyl (-OH) group on the phenol ring is an activating, ortho-, para-directing group, which typically causes a significant downfield shift for the carbon it is attached to (ipso-carbon) and an upfield shift for the ortho and para carbons. Conversely, the amino group (-NH-) is also activating and will influence the chemical shifts of the carbons in both aromatic rings. The steric hindrance from the two methyl groups in the 2,6-dimethylphenyl moiety can influence the dihedral angle between the two aromatic rings, which in turn affects the degree of conjugation and the 13C NMR chemical shifts.[3]

Below is a table comparing the known 13C NMR chemical shifts of phenol and aniline with the predicted shifts for this compound. The predictions are based on established substituent chemical shift (SCS) effects.

Carbon AtomPhenol (in CDCl₃)Aniline (in CDCl₃)Predicted this compound
Phenol Ring
C1' (C-OH)~155 ppm-~156-158 ppm
C2'~115 ppm-~108-112 ppm
C3' (C-N)~130 ppm-~148-150 ppm
C4'~121 ppm-~110-114 ppm
C5'~130 ppm-~130-132 ppm
C6'~115 ppm-~105-109 ppm
Dimethylphenyl Ring
C1 (C-N)-~146 ppm~144-146 ppm
C2, C6-~115 ppm~136-138 ppm (due to methyl substitution)
C3, C5-~129 ppm~129-131 ppm
C4-~118 ppm~125-127 ppm
Methyl Carbons--~18-20 ppm

Note: The chemical shifts for phenol and aniline are approximate values from various sources.[4][5] The predicted values for this compound are estimations based on additive substituent effects and may vary depending on the solvent and other experimental conditions.

Structural Representation

To visualize the molecule and the carbon numbering used for the NMR predictions, a diagram of the chemical structure is provided below.

Chemical structure of this compound.

Experimental Protocol: 13C NMR Spectroscopy

The following provides a general methodology for acquiring a 13C NMR spectrum for the structural confirmation of this compound.

1. Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.[5]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), unless the solvent peak is used for reference.

2. NMR Spectrometer Setup:

  • The 13C NMR spectrum should be acquired on a spectrometer with a field strength of at least 75 MHz.[5]

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Key acquisition parameters to consider:

    • Spectral Width: A range of 0-220 ppm is typically sufficient for most organic molecules.[6]

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, especially for quaternary carbons.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the TMS signal at 0.0 ppm or the solvent peak.

  • Integrate the peaks (note: in proton-decoupled 13C NMR, peak integrals are not always proportional to the number of carbons).

  • Assign the peaks to the corresponding carbon atoms in the molecule based on the predicted chemical shifts and comparison with data from similar compounds.

By following this guide, researchers can effectively use 13C NMR spectroscopy as a powerful tool to confirm the chemical structure of this compound. The comparison of experimental data with the predicted values presented here will provide strong evidence for the correct structural assignment.

References

A Comparative Analysis of 3-((2,6-Dimethylphenyl)amino)phenol and Other Aminophenol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenol derivatives are a versatile class of compounds with significant applications in medicinal chemistry and drug development. Their inherent biological activities, which can be fine-tuned through structural modifications, have led to their use in a wide range of therapeutic areas. This guide provides a comparative overview of 3-((2,6-Dimethylphenyl)amino)phenol, a key intermediate in the synthesis of local anesthetics and antiarrhythmic drugs, with other aminophenol derivatives. The comparison focuses on their antitubercular and sodium channel blocking activities, supported by available experimental data and detailed methodologies.

Chemical Structures

The core structure of aminophenol can be derivatized at the amino and hydroxyl groups, as well as on the aromatic ring, leading to a diverse library of compounds with distinct pharmacological profiles.

  • This compound: This meta-aminophenol derivative is characterized by the presence of a 2,6-dimethylphenyl group attached to the amino group.

  • Other Aminophenol Derivatives: This guide will compare this compound with various ortho-, meta-, and para-aminophenol derivatives, including those with different substituents on the aryl ring and the amino group.

Comparative Biological Activity

While direct comparative quantitative data for this compound is limited in publicly available literature, its known applications and the activities of structurally similar compounds provide a strong basis for a comparative assessment.

Antitubercular Activity

Recent studies have highlighted the potential of m-amidophenol derivatives, which share a structural resemblance to this compound, as potent antitubercular agents. A series of m-amidophenol derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis strains.

Table 1: Antitubercular Activity of Selected m-Amidophenol Derivatives against M. tuberculosis H37Ra

Compound IDR GroupMIC (µg/mL)
6g Cyclohexyl0.625
7a 4-Fluorophenyl1.25
6h 4-Ethylcyclohexyl2.5
6c Isopropyl5
6d Cyclopropyl5

MIC: Minimum Inhibitory Concentration

The data suggests that the lipophilicity of the substituent at the amide nitrogen plays a crucial role in the antitubercular activity, with the cyclohexyl group in compound 6g demonstrating the most potent effect. While specific MIC values for this compound are not available, its N-aryl substitution pattern aligns with the structural features of these active m-amidophenol derivatives, suggesting it may also possess antitubercular properties.

Sodium Channel Blocking Activity

The primary application of this compound as a precursor for local anesthetics and antiarrhythmic drugs strongly indicates its function as a sodium channel blocker.[1] This activity is attributed to its ability to modulate the function of voltage-gated sodium channels in nerve cells, thereby producing effects like pain relief and regulation of heart rhythm.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The following is a general protocol for determining the MIC of compounds against M. tuberculosis using the broth microdilution method.

Workflow for Broth Microdilution MIC Assay

G prep Prepare serial dilutions of test compounds in 96-well plates inoculum Prepare a standardized inoculum of M. tuberculosis H37Ra add_inoculum Add inoculum to each well inoculum->add_inoculum incubate Incubate plates at 37°C add_inoculum->incubate read Read results visually or using a colorimetric indicator (e.g., Resazurin) incubate->read determine_mic Determine MIC as the lowest concentration inhibiting visible growth read->determine_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • 96-well microtiter plates.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Mycobacterium tuberculosis H37Ra strain.

  • Resazurin solution (for colorimetric reading).

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the 96-well plates.

  • Prepare a standardized inoculum of M. tuberculosis H37Ra to a McFarland standard of 0.5.

  • Dilute the bacterial suspension and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add the resazurin solution to each well and incubate for a further 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).

Sodium Channel Blocking Activity Assay (Whole-Cell Patch-Clamp)

This protocol outlines a standard method for assessing the sodium channel blocking activity of a compound using the whole-cell patch-clamp technique on cells expressing a specific sodium channel subtype.

Experimental Workflow for Patch-Clamp Assay

G cell_prep Culture cells expressing the target sodium channel (e.g., Nav1.5) patch Establish a whole-cell patch-clamp configuration cell_prep->patch record_baseline Record baseline sodium currents patch->record_baseline apply_compound Apply test compound at various concentrations record_baseline->apply_compound record_post Record sodium currents in the presence of the compound apply_compound->record_post analyze Analyze the data to determine IC50 record_post->analyze

Caption: A typical workflow for evaluating the sodium channel blocking activity of a compound using the whole-cell patch-clamp technique.

Materials:

  • Cell line stably expressing the target voltage-gated sodium channel (e.g., HEK293 cells expressing Nav1.5).

  • Patch-clamp rig with amplifier, data acquisition system, and microscope.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular and extracellular recording solutions.

  • Test compound solutions at various concentrations.

Procedure:

  • Plate the cells onto glass coverslips for recording.

  • Pull micropipettes from borosilicate glass capillaries and fill with the intracellular solution.

  • Establish a giga-ohm seal between the micropipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline sodium currents by applying a voltage-clamp protocol (e.g., a depolarizing step to -10 mV from a holding potential of -100 mV).

  • Perfuse the cell with the extracellular solution containing the test compound at a specific concentration.

  • Record sodium currents in the presence of the compound.

  • Repeat steps 6 and 7 for a range of compound concentrations.

  • Analyze the recorded currents to determine the concentration-dependent inhibition and calculate the half-maximal inhibitory concentration (IC50).

Signaling Pathways

The therapeutic effects of sodium channel blockers are mediated by their interaction with voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells.

Signaling Pathway of Sodium Channel Blockers

G AP Action Potential Na_Channel Voltage-Gated Sodium Channel AP->Na_Channel opens Na_Influx Sodium Influx Na_Channel->Na_Influx Reduced_Influx Reduced Sodium Influx Na_Channel->Reduced_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->AP propagates Blocker Sodium Channel Blocker (e.g., this compound derivative) Blocker->Na_Channel binds to and inhibits Reduced_Excitability Decreased Neuronal Excitability / Cardiac Conduction Reduced_Influx->Reduced_Excitability

Caption: The mechanism of action of sodium channel blockers in modulating neuronal and cardiac excitability.

Conclusion

This compound serves as a valuable scaffold in the development of new therapeutic agents. Its structural features suggest a strong potential for both antitubercular and sodium channel blocking activities. While direct quantitative data for this specific compound is not extensively available, the analysis of structurally related aminophenol derivatives provides valuable insights into its likely pharmacological profile. Further investigation and direct experimental evaluation of this compound and its novel derivatives are warranted to fully elucidate their therapeutic potential and to develop new and effective treatments for tuberculosis and neurological or cardiovascular disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future research endeavors.

References

A Comparative Guide to Diarylamine Synthesis: Buchwald-Hartwig Amination vs. Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the efficient synthesis of diarylamines is a cornerstone of molecular construction. These motifs are prevalent in a vast array of pharmaceuticals, organic light-emitting diodes (OLEDs), and other functional materials. The two most prominent methods for forging the crucial aryl-nitrogen bond are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. This guide offers an objective, data-driven comparison of these two powerful reactions to inform methodological choices in a research and development setting.

Historically, the Ullmann condensation was the primary method for forming C-N bonds, but it often required harsh reaction conditions.[1] The advent of the Buchwald-Hartwig amination in the 1990s revolutionized this field by offering milder conditions and a broader substrate scope.[2] However, recent advancements in ligand development for the Ullmann reaction have made it a more viable and cost-effective alternative in many cases.[3] This comparison will delve into the mechanisms, scope, and practical considerations of both reactions, supported by experimental data.

At a Glance: Key Differences

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)Copper (Cu)
Typical Ligands Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)Simple diamines, amino acids (e.g., L-proline), phenols, or none[3]
Reaction Temperature Milder (often room temperature to 120°C)[4]Traditionally high (>150-220°C), modern protocols are milder (80-140°C)[1][3]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, K₃PO₄)[4]Often inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[3]
Solvent Aprotic solvents (e.g., toluene, dioxane, THF)[4]High-boiling polar solvents (e.g., DMF, NMP, pyridine) for traditional methods[1]
Substrate Scope Very broad, including electron-rich and sterically hindered substrates[2]Traditionally favored electron-poor aryl halides; modern methods have expanded scope[3]
Cost Higher (palladium and specialized ligands)Generally lower (copper is more abundant)
Functional Group Tolerance Generally very highImproved with modern protocols, but can be lower than Buchwald-Hartwig

Delving into the Mechanisms

The distinct catalytic cycles of the Buchwald-Hartwig and Ullmann reactions are fundamental to their different reactivity profiles and substrate compatibility.

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of an aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium amide complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2]

Buchwald-Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex L2Pd(II)(Ar)X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + Ar'-NHR' Pd_Amine_Complex [L2Pd(II)(Ar)(HNR'Ar')]+X- Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amide_Complex L2Pd(II)(Ar)(NR'Ar') Deprotonation->Pd_Amide_Complex Reductive_Elimination Reductive Elimination Pd_Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'Ar' Reductive_Elimination->Product

Catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann condensation, on the other hand, is believed to proceed through a Cu(I)/Cu(III) cycle. The reaction is initiated by the formation of a copper amide species. This is followed by oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate. Reductive elimination from this intermediate furnishes the diarylamine product and regenerates the active Cu(I) catalyst.[5]

Ullmann_Condensation Cu(I)X Cu(I)X Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Cu(I)X->Amine_Coordination_Deprotonation + Ar'-NHR' + Base Cu(I)_Amide LCu(I)NR'Ar' Amine_Coordination_Deprotonation->Cu(I)_Amide Oxidative_Addition Oxidative Addition Cu(I)_Amide->Oxidative_Addition + Ar-X Cu(III)_Complex LCu(III)(Ar)(NR'Ar')X Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Regeneration Product Ar-NR'Ar' Reductive_Elimination->Product

Catalytic cycle of the Ullmann condensation.

Performance Comparison: Experimental Data

The choice between the Buchwald-Hartwig and Ullmann reactions often depends on the specific substrates involved. Below is a summary of representative experimental data for the synthesis of various diarylamines.

Table 1: Buchwald-Hartwig Amination of Various Aryl Halides and Anilines
EntryAryl HalideAnilineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneAnilinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene1002498
24-Bromobenzonitrile4-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1101895
32-Bromotoluene2-MethylanilinePd(OAc)₂ (1)DavePhos (1.5)NaOtBuToluene80297
41-Bromo-4-(trifluoromethyl)benzeneDiphenylaminePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene1101285
52-Chloropyridine3,5-DimethylanilinePd₂(dba)₃ (0.5)Xantphos (1.5)Cs₂CO₃Dioxane1002492
Table 2: Ullmann Condensation for Diarylamine Synthesis
EntryAryl HalideAnilineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneAnilineCuI (10)L-proline (20)K₂CO₃DMSO902488
24-Bromobenzonitrile4-MethoxyanilineCuI (5)1,10-Phenanthroline (10)K₃PO₄Dioxane1102491
31-Iodo-2-nitrobenzene2-MethylanilineCuI (10)NoneK₂CO₃NMP1501278
44-IodoanisoleDiphenylamineCuI (10)N,N-dimethylglycine (20)K₃PO₄Dioxane1003682
52-Bromopyridine3,5-DimethylanilineCu₂O (5)2-Picolinic acid (10)Cs₂CO₃DMF1202485

Experimental Protocols

General Procedure for Buchwald-Hartwig Diarylamine Synthesis

The following is a representative protocol for the palladium-catalyzed synthesis of a diarylamine.

Materials:

  • Aryl halide (1.0 mmol)

  • Aniline (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 0.02-0.1 mmol, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl halide and the aniline to the tube.

  • Add the anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

General Procedure for Ligand-Promoted Ullmann Diarylamine Synthesis

This protocol is a general procedure based on modern, milder Ullmann condensations.[3]

Materials:

  • Aryl halide (1.0 mmol)

  • Aniline (1.2 mmol)

  • Copper(I) iodide (CuI, 0.05 - 0.1 mmol, 5-10 mol%)

  • Ligand (e.g., L-proline, 0.1 - 0.2 mmol, 10-20 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., DMSO or dioxane, 3-5 mL)

Procedure:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add CuI, the ligand, and K₃PO₄.

  • Add the aryl halide and the aniline.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-120°C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Logical Workflow for Method Selection

The decision of whether to employ the Buchwald-Hartwig amination or the Ullmann condensation is multifactorial, depending on the specific substrates, cost considerations, and available equipment. The following workflow can guide the decision-making process.

Method_Selection_Workflow Start Start: Diarylamine Synthesis Cost_Constraint Is cost a primary constraint? Start->Cost_Constraint Substrate_Sterics Are substrates sterically hindered or electron-rich? Cost_Constraint->Substrate_Sterics No Ullmann Consider Ullmann Condensation Cost_Constraint->Ullmann Yes Functional_Groups Are there sensitive functional groups? Substrate_Sterics->Functional_Groups No Buchwald Consider Buchwald-Hartwig Amination Substrate_Sterics->Buchwald Yes Functional_Groups->Buchwald Yes Optimize_Ullmann Optimize modern Ullmann (ligand, temp) Functional_Groups->Optimize_Ullmann No Ullmann->Optimize_Ullmann

Decision workflow for selecting a diarylamine synthesis method.

Conclusion

Both the Buchwald-Hartwig amination and the Ullmann condensation are indispensable tools for the synthesis of diarylamines. The Buchwald-Hartwig reaction generally offers a broader substrate scope and milder reaction conditions, making it a go-to method for complex molecules and challenging substrates.[2] However, the higher cost of palladium and specialized phosphine ligands can be a drawback. The Ullmann condensation, particularly with modern advancements in ligand development, provides a cost-effective and increasingly versatile alternative.[3] The choice between the two will ultimately depend on a careful evaluation of the specific synthetic challenge, including the nature of the starting materials, the scale of the reaction, and economic considerations. For many applications, a modern, ligated Ullmann protocol can achieve comparable results to the Buchwald-Hartwig amination at a fraction of the cost.

References

Comparative Analysis of Synthesis Impurities in 3-((2,6-Dimethylphenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of impurities arising from the synthesis of 3-((2,6-Dimethylphenyl)amino)phenol, a key intermediate in pharmaceutical development. Understanding and controlling impurity profiles is critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This document outlines the common synthetic routes, potential impurities, and analytical methodologies for their identification and quantification.

Synthesis Routes and Potential Impurities

The synthesis of this compound is commonly achieved via two primary routes: classical condensation and palladium-catalyzed Buchwald-Hartwig amination. Each method presents a unique impurity profile that must be carefully managed.

Route 1: Classical Condensation

This traditional approach involves the direct reaction of 3-aminophenol with a 2,6-dimethylphenyl halide under harsh conditions, often at high temperatures and in the presence of a strong base. While straightforward, this method can lead to a variety of side products.

Route 2: Buchwald-Hartwig Amination

A more modern and versatile method, the Buchwald-Hartwig amination, involves the palladium-catalyzed cross-coupling of 3-aminophenol and a 2,6-dimethylphenyl halide or triflate.[1][2][3] This reaction typically proceeds under milder conditions and offers greater functional group tolerance, often resulting in higher purity of the final product.[1]

Table 1: Comparison of Synthesis Routes and Potential Impurities
ParameterRoute 1: Classical CondensationRoute 2: Buchwald-Hartwig Amination
Starting Materials 3-Aminophenol, 2,6-Dimethylphenyl halide (e.g., bromide)3-Aminophenol, 2,6-Dimethylphenyl halide or triflate
Key Reagents Strong base (e.g., NaOH, KOH)Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu, Cs₂CO₃)[4]
Reaction Conditions High temperatureMild to moderate temperature
Potential Impurities - Unreacted 3-aminophenol[5]- Unreacted 2,6-dimethylphenyl halide- Over-arylated products (e.g., bis-(2,6-dimethylphenyl)aminophenol)- Products of side reactions (e.g., hydroxylation of the aryl halide)- Isomeric impurities from starting materials- Unreacted 3-aminophenol- Unreacted 2,6-dimethylphenyl halide/triflate- Residual Palladium catalyst- Residual phosphine ligand and its oxides- Homocoupling products of the aryl halide (biphenyl derivatives)- Reductive dehalogenation of the aryl halide[4]

Impurity Profile of Starting Materials

The purity of the starting materials is a critical factor influencing the final impurity profile of this compound.

Table 2: Common Impurities in Starting Materials
Starting MaterialPotential ImpuritiesAnalytical Technique for Detection
3-Aminophenol - Isomers (2-aminophenol, 4-aminophenol)[6][7]- Resorcinol (from synthesis)[5]- Aniline[8]HPLC, GC-MS
2,6-Dimethylaniline - Isomers (e.g., 2,4-dimethylaniline, 2,5-dimethylaniline)[9]- Xylenol[10]- Other aniline derivatives[11]GC-MS, HPLC[12]

Experimental Protocols for Impurity Analysis

Accurate identification and quantification of impurities require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

HPLC Method for Analysis of this compound and its Impurities

This method is suitable for the quantification of non-volatile organic impurities.

  • Instrumentation: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

GC-MS Method for Analysis of Volatile Impurities and Starting Materials

This method is ideal for the detection of residual starting materials and other volatile impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

Visualizing the Analysis Workflow

The following diagrams illustrate the logical flow of the synthesis and impurity analysis process.

Synthesis and Impurity Analysis Workflow cluster_synthesis Synthesis Routes cluster_impurities Potential Impurity Sources cluster_analysis Analytical Methods Classical_Condensation Classical Condensation Side_Products Side-Reaction Products Classical_Condensation->Side_Products Final_Product_A Product from Condensation Classical_Condensation->Final_Product_A Crude Product A Buchwald_Hartwig Buchwald-Hartwig Amination Reagents Catalysts & Reagents Buchwald_Hartwig->Reagents Final_Product_B Product from Buchwald-Hartwig Buchwald_Hartwig->Final_Product_B Crude Product B Starting_Materials Starting Materials (3-Aminophenol, 2,6-Dimethylaniline) Starting_Materials->Classical_Condensation Starting_Materials->Buchwald_Hartwig HPLC HPLC Analysis Impurity_Profile_A Quantitative Data on - Unreacted materials - Side products HPLC->Impurity_Profile_A Non-volatile Impurities GC_MS GC-MS Analysis Impurity_Profile_B Quantitative Data on - Residual solvents - Starting materials GC_MS->Impurity_Profile_B Volatile Impurities Final_Product_A->HPLC Final_Product_A->GC_MS Final_Product_B->HPLC Final_Product_B->GC_MS

Caption: Workflow for Synthesis and Impurity Analysis.

Decision Logic for Method Selection Start Analyze Sample Volatility_Check Is the impurity volatile? Start->Volatility_Check GC_MS Use GC-MS Volatility_Check->GC_MS Yes HPLC Use HPLC Volatility_Check->HPLC No Derivatization Is derivatization needed for GC? GC_MS->Derivatization End Report Results HPLC->End Derivatize_Sample Perform Derivatization Derivatization->Derivatize_Sample Yes Derivatization->End No Derivatize_Sample->End

Caption: Logic for Analytical Method Selection.

Conclusion

The choice of synthetic route for this compound significantly impacts its impurity profile. While classical condensation is a simpler method, the Buchwald-Hartwig amination generally offers a cleaner product with fewer process-related impurities. A thorough understanding of the potential impurities from both the synthesis and the starting materials is essential. The implementation of robust analytical methods, such as the HPLC and GC-MS protocols detailed here, is critical for the accurate identification and quantification of these impurities, ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Aminophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of aminophenol isomers (o-, m-, and p-aminophenol). The performance of various techniques is evaluated based on supporting experimental data, offering insights for method selection and validation in research and quality control settings.

Introduction

Aminophenol isomers are important chemical intermediates and potential impurities in pharmaceutical manufacturing.[1] Their accurate and simultaneous quantification is crucial for ensuring product quality and safety. Various analytical methods have been developed for this purpose, primarily high-performance liquid chromatography (HPLC) and spectrophotometry. This guide focuses on the cross-validation of these methods by comparing their key performance characteristics as reported in the scientific literature.

Quantitative Performance Comparison

The following tables summarize the quantitative performance data for different analytical methods used to determine aminophenol isomers. This allows for a direct comparison of their sensitivity, linearity, and accuracy.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

MethodStationary PhaseMobile PhaseDetection Wavelength (nm)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Accuracy/Recovery (%)Reference
HPLC-UV Zipax SCX0.1 M H3PO4 - 0.1 M KH2PO4 (pH 2.9)254Not SpecifiedNot SpecifiedNot Specified[2][3]
HPLC-UV Duet SCX/C18Aqueous phosphate buffer (pH 4.85):methanol (85:15 v/v)285Not SpecifiedNot SpecifiedNot Specified[4]
HPLC-PDA Octadecylsilane (C18)Acetonitrile:0.05 M acetic buffer pH 5.9 (20:80)Not SpecifiedNot SpecifiedNot Specified100.17-101.05[5]
HPLC-DAD Reversed phase C18Phosphate buffer (pH 9; 0.05 M):methanol (80:20, v/v)2301-500 (p-AP)Not SpecifiedNot Specified[6]
LC-MS/MS Not SpecifiedNot SpecifiedNot SpecifiedNot Specified0.001 (p-AP)Not Specified[6]

Table 2: Spectrophotometric Methods

Method ReagentWavelength (nm)IsomerLinearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Accuracy/Recovery (%)Reference
Prussian Blue 690o-aminophenol0.5-101.19×10⁴98.60-102.71[1][7]
688m-aminophenol0.125-8.752.51×10⁴98.60-102.71[1][7]
704p-aminophenol0.125-151.54×10⁴98.60-102.71[1][7]
9-Chloroacridine 436o-aminophenol0.25-127.20×10³97.3-101.07[1][8]
436m-aminophenol0.2-107.67×10³97.3-101.07[1][8]
436p-aminophenol0.0-105.93×10³97.3-101.07[1][8]
1,2-Naphthoquinone-4-sulphonate 488o-aminophenol0.2-105166.699.14-102.5[9]
480m-aminophenol0.08-7.26613.699.14-102.5[9]
535p-aminophenol0.08-187673.699.14-102.5[9]
4-Aminoantipyrine 440o-aminophenol1-208.632×10³98.38-101.01[10]
480m-aminophenol1-249.33×10³98.38-101.01[10]
445p-aminophenol1-79.1449×10³98.38-101.01[10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely used for the simultaneous determination of aminophenol isomers due to their high resolving power.

1. HPLC with UV Detection (Sakurai & Ogawa, 1976) [2][3]

  • Instrumentation: Du Pont Model 840 liquid chromatograph with a UV detector.

  • Column: Du Pont analytical column packed with Zipax SCX (1 m x 2.1 mm i.d.).

  • Mobile Phase: 0.1 M H3PO4 - 0.1 M KH2PO4 (pH 2.9).

  • Flow Rate: Approximately 0.8 ml/min.

  • Temperature: 25°C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

2. HPLC with Mixed-Mode Stationary Phase (Mihai et al., 2014) [4]

  • Stationary Phase: Duet SCX/C18.

  • Mobile Phase: Aqueous phosphate buffer (pH 4.85):methanol = 85:15 (v/v).

  • Flow Rate: 1 mL/min.

  • Detection: 285 nm.

Spectrophotometry

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of aminophenol isomers. These methods are typically based on color-forming reactions.

1. Prussian Blue Formation Method [1][7]

  • Principle: Aminophenol isomers are oxidized by ferric chloride to produce ferrous ions, which then react with potassium ferricyanide to form a Prussian blue complex.

  • Reagents: Ferric chloride, potassium ferricyanide.

  • Procedure:

    • React the aminophenol isomer sample with ferric chloride.

    • Add potassium ferricyanide to the solution.

    • Measure the absorbance of the resulting Prussian blue complex at the wavelength of maximum absorption for each isomer (o-AP: 690 nm, m-AP: 688 nm, p-AP: 704 nm).

2. 9-Chloroacridine Reagent Method [1][8]

  • Principle: Aminophenol isomers react with 9-chloroacridine in an ethanolic medium to form colored products.

  • Reagent: 9-chloroacridine (9-CA).

  • Procedure:

    • Mix the aminophenol isomer sample with the 9-CA reagent in absolute ethanol.

    • Incubate the reaction mixture (e.g., 10 min at 40°C for o-aminophenol).

    • Measure the absorbance of the product at 436 nm.

3. 1,2-Naphthoquinone-4-sulphonate (NQS) Reagent Method [9]

  • Principle: Aminophenol isomers react with NQS in an aqueous basic medium to form colored products.

  • Reagent: 1,2-Naphthoquinone-4-sulphonate (NQS).

  • Procedure:

    • React the aminophenol isomer sample with NQS reagent in a basic aqueous solution.

    • Measure the absorbance at the wavelength of maximum absorption for each isomer (o-AP: 488 nm, m-AP: 480 nm, p-AP: 535 nm).

4. 4-Aminoantipyrine (4-AAP) Method [10]

  • Principle: This method is based on the oxidative coupling reaction of aminophenol isomers with 4-AAP in the presence of an oxidizing agent in an alkaline medium, which forms a reddish-brown colored product.

  • Reagents: 4-aminoantipyrine (4-AAP), copper sulfate (oxidizing agent).

  • Procedure:

    • React the aminophenol isomer sample with 4-AAP in the presence of copper sulfate in an alkaline medium.

    • Measure the absorbance at the respective maximum absorption wavelengths (o-AP: 440 nm, m-AP: 480 nm, p-AP: 445 nm).

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for determining aminophenol isomers.

CrossValidationWorkflow cluster_planning 1. Planning & Method Selection cluster_protocol 2. Protocol Development cluster_execution 3. Experimental Execution cluster_analysis 4. Data Analysis & Comparison cluster_conclusion 5. Conclusion DefineRequirements Define Analytical Requirements (e.g., Sensitivity, Specificity) SelectMethods Select Candidate Methods (e.g., HPLC, Spectrophotometry) DefineRequirements->SelectMethods DevelopProtocol Develop Standardized Validation Protocol SelectMethods->DevelopProtocol PrepareSamples Prepare Standard & Spiked Samples DevelopProtocol->PrepareSamples ExecuteMethodA Execute Method A PrepareSamples->ExecuteMethodA ExecuteMethodB Execute Method B PrepareSamples->ExecuteMethodB ExecuteMethodC Execute Method C PrepareSamples->ExecuteMethodC CollectData Collect Performance Data (Linearity, LOD, Accuracy, etc.) ExecuteMethodA->CollectData ExecuteMethodB->CollectData ExecuteMethodC->CollectData ComparePerformance Compare Performance Metrics CollectData->ComparePerformance StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, F-test) ComparePerformance->StatisticalAnalysis SelectOptimalMethod Select Optimal Method StatisticalAnalysis->SelectOptimalMethod

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The choice of an analytical method for the determination of aminophenol isomers depends on the specific requirements of the application. HPLC methods generally offer higher selectivity and are suitable for the simultaneous determination of all three isomers in complex matrices.[2][3] Spectrophotometric methods, while potentially less selective, provide a cost-effective and rapid alternative for routine analysis, particularly when a specific isomer is of primary interest.[1][7][8][9][10] The data presented in this guide can assist researchers and drug development professionals in selecting the most appropriate method for their needs and in designing robust validation protocols.

References

A Comparative Guide to the Purity Assessment of Synthesized 3-(2,6-dimethylanilino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 3-(2,6-dimethylanilino)phenol, a key intermediate in various synthetic pathways. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC), offering a comprehensive framework for selecting the most appropriate techniques for your specific needs.

Understanding the Synthetic Landscape: The Buchwald-Hartwig Amination

The synthesis of 3-(2,6-dimethylanilino)phenol is commonly achieved via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1][2][3] This reaction typically involves the coupling of an aryl halide (or triflate) with an amine. In this case, 3-aminophenol would be coupled with 2-bromo-1,3-dimethylbenzene, or alternatively, 3-bromophenol with 2,6-dimethylaniline.

Understanding this synthetic route is critical as it informs the potential impurity profile of the final product. Common impurities may include:

  • Unreacted Starting Materials: Residual 3-aminophenol, 2-bromo-1,3-dimethylbenzene, 3-bromophenol, or 2,6-dimethylaniline.

  • Catalyst Residues: Trace amounts of the palladium catalyst and phosphine ligands.

  • Side-Products: Homocoupling of the starting materials or byproducts from competing reactions.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

A robust purity assessment strategy must be capable of detecting and quantifying these potential contaminants.

Orthogonal Analytical Approaches for Comprehensive Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-pronged, or orthogonal, approach is recommended, employing techniques that rely on different physicochemical principles.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[4][5] For a non-volatile and thermally stable compound like 3-(2,6-dimethylanilino)phenol, reversed-phase HPLC with UV detection is the method of choice for routine purity analysis.

Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will interact more strongly with the stationary phase and elute later.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized 3-(2,6-dimethylanilino)phenol in the initial mobile phase composition to create a 1 mg/mL stock solution. Further dilute as necessary.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its broad applicability in separating aromatic compounds of moderate polarity.

  • A gradient elution is employed to ensure the efficient elution of both polar and non-polar impurities within a reasonable timeframe.

  • Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of the phenolic hydroxyl group.

  • UV detection at multiple wavelengths allows for the detection of a wider range of impurities that may have different absorption maxima.

CompoundIllustrative Retention Time (min)Peak Area (%)Comments
3-Aminophenol (Impurity)3.50.15Potential unreacted starting material.
3-(2,6-dimethylanilino)phenol 12.8 99.5 Main Product
Unidentified Impurity 114.20.20Potentially a homocoupling byproduct.
2,6-Dimethylaniline (Impurity)15.50.15Potential unreacted starting material.

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific HPLC conditions and the actual impurity profile of the synthesized sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity (% Area) integrate->quantify

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS is an excellent complementary technique to HPLC, particularly for the identification of volatile and semi-volatile impurities.[6][7] It provides both chromatographic separation and mass spectral data, which can be used for structural elucidation.

Principle of Operation: In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

Causality Behind Experimental Choices:

  • A non-polar DB-5ms column is a good general-purpose column for separating a wide range of organic compounds.

  • The temperature program is designed to separate compounds with varying boiling points effectively.

  • Electron ionization at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared to spectral libraries for identification.

For 3-(2,6-dimethylanilino)phenol (Molecular Weight: 213.28 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 213. Key fragmentation patterns for aromatic amines and phenols can help in structural confirmation.[8]

m/zProposed FragmentComments
213[M]+•Molecular Ion
198[M - CH3]+Loss of a methyl group
182[M - OCH3]+Rearrangement and loss of a methoxy radical (less likely)
121[C8H9N]+Fragment corresponding to the dimethylaniline moiety
93[C6H5O]+Fragment corresponding to the phenoxy moiety

Note: This is a hypothetical fragmentation pattern. Actual fragmentation will depend on the specific instrument and conditions.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize fragment Fragmentation ionize->fragment detect Mass Detection fragment->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify Impurities (Library Search) spectrum->identify

Caption: Workflow for GC-MS Impurity Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of the synthesized compound and for identifying and quantifying impurities, often without the need for reference standards of the impurities (qNMR).[9][10]

Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is dependent on its local electronic environment, providing detailed information about the molecular structure. The integration of the signal in ¹H NMR is directly proportional to the number of protons giving rise to that signal.

  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

    • ~9.5 (s, 1H): Phenolic -OH proton. The chemical shift can be variable and the peak is often broad.

    • ~7.1-7.3 (m, 3H): Aromatic protons of the 2,6-dimethylphenyl group.

    • ~6.5-6.9 (m, 4H): Aromatic protons of the 3-hydroxyphenyl group.

    • ~5.5 (s, 1H): -NH- proton. This peak may also be broad and its position can vary.

    • ~2.1 (s, 6H): Methyl protons (-CH₃).

Purity Assessment with NMR: The purity of the sample can be assessed by comparing the integrals of the signals corresponding to the main compound with those of any impurity signals. For quantitative NMR (qNMR), a certified internal standard of known concentration is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to that of the internal standard.

Differential Scanning Calorimetry (DSC): Assessing Purity through Thermal Properties

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[11][12] It is a powerful tool for determining the purity of crystalline solids.

Principle of Purity Determination: Impurities in a crystalline solid typically depress its melting point and broaden the melting range.[13] This phenomenon, known as freezing-point depression, can be described by the van't Hoff equation. By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Pan: Aluminum pan, hermetically sealed.

  • Sample Weight: 1-3 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Heating Rate: 1-2 °C/min.

  • Temperature Range: From ambient to a temperature above the melting point of the compound.

Data Interpretation: A sharp melting endotherm with a narrow peak width is indicative of a high-purity sample. A broad, asymmetric peak suggests the presence of impurities. Commercially available software can be used to calculate the purity based on the van't Hoff equation.

TechniquePrinciplePrimary ApplicationAdvantagesLimitations
HPLC-UV Differential partitioningQuantitative purity and impurity profilingHigh resolution, sensitive, robust, suitable for non-volatile compounds.[5]Requires reference standards for impurity identification and quantification.
GC-MS Volatility and mass-to-charge ratioIdentification of volatile and semi-volatile impurities, structural elucidationHigh sensitivity, provides structural information, excellent for library matching.[6]Not suitable for non-volatile or thermally labile compounds.
NMR Nuclear magnetic resonanceUnambiguous structural confirmation, quantitative purity (qNMR)Provides detailed structural information, can quantify without impurity standards.[9][10]Lower sensitivity compared to chromatographic methods.
DSC Melting point depressionDetermination of the purity of crystalline solidsRapid, requires small sample size, provides a measure of total soluble impurities.[11][12]Only applicable to crystalline solids, does not identify individual impurities.

Conclusion: A Synergistic Approach to Purity Validation

The purity assessment of synthesized 3-(2,6-dimethylanilino)phenol requires a thoughtful and multi-faceted approach. While HPLC serves as the primary tool for routine purity determination and quantification of known impurities, its combination with orthogonal techniques provides a more complete and reliable purity profile. GC-MS is invaluable for identifying unknown volatile impurities, NMR provides definitive structural confirmation and an alternative method for quantification, and DSC offers a rapid assessment of the overall purity of the crystalline product.

By integrating these complementary analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthesized compounds, which is a critical step in the path to discovery and innovation. Adherence to established validation guidelines, such as those from the International Council for Harmonisation (ICH), is also essential for regulatory submissions.[14][15]

References

A Comparative Guide to Catalysts for the N-Arylation of Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

The selective N-arylation of aminophenols is a critical transformation in synthetic chemistry, forming a core structural motif in numerous pharmaceuticals and advanced materials.[1] The primary challenge lies in achieving high chemoselectivity for the amino group over the hydroxyl group. This guide provides a comparative analysis of leading catalyst systems, focusing on palladium- and copper-based methodologies, to assist researchers in selecting the optimal conditions for their specific substrates.

The two most prominent and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2] Modern advancements, particularly in ligand development, have enabled high selectivity and yields under relatively mild conditions.[3][4]

Comparative Performance of Catalyst Systems

The choice between a palladium or copper catalyst often dictates the reaction's outcome and selectivity. Palladium systems, particularly with bulky biarylphosphine ligands like BrettPhos, are highly effective for the N-arylation of 3- and 4-aminophenols.[5] In contrast, copper-based systems can be uniquely selective for the N-arylation of 2-aminophenol, a substrate that is often challenging for palladium catalysts.[3][6]

Below is a summary of performance data for palladium and copper catalysts in the N-arylation of different aminophenol isomers.

Table 1: Palladium-Catalyzed N-Arylation of 3-Aminophenol and 4-Aminophenol [3][5]

EntryAminophenolAryl HalideCatalyst SystemBase / SolventTemp (°C)Yield (%)
13-Aminophenol4-Bromobenzonitrile0.2 mol% BrettPhos precatalystNaOt-Bu / 1,4-Dioxane9097
23-Aminophenol4-Chloroacetophenone0.2 mol% BrettPhos precatalystNaOt-Bu / 1,4-Dioxane9095
34-Aminophenol1-Bromo-4-fluorobenzene0.2 mol% BrettPhos precatalystNaOt-Bu / 1,4-Dioxane11098
44-Aminophenol4-Chlorotoluene0.2 mol% BrettPhos precatalystK₂CO₃ / t-BuOH11092

Table 2: Copper-Catalyzed N-Arylation of 2-Aminophenol [3][6]

EntryAryl HalideCatalyst SystemBase / SolventTemp (°C)Yield (%)
11-Iodo-4-methoxybenzene5 mol% CuI / 2-aminophenol (ligand)K₃PO₄ / 1,4-Dioxane11091
21-Iodo-3-methylbenzene5 mol% CuI / 2-aminophenol (ligand)K₃PO₄ / 1,4-Dioxane11089
32-Iodopyridine5 mol% CuI / 2-aminophenol (ligand)K₃PO₄ / 1,4-Dioxane11085

Visualizing the Methodologies

To better understand the processes, the following diagrams illustrate a typical experimental workflow and the catalytic cycle for the highly efficient palladium-catalyzed reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Oven-dried vial is charged with: - Aminophenol - Aryl halide - Base (e.g., NaOt-Bu) - Pd precatalyst B Vial is evacuated and backfilled with Argon A->B C Degassed solvent (e.g., 1,4-Dioxane) is added B->C D Reaction mixture is stirred at specified temperature (e.g., 90-110 °C) C->D E Cool to RT, dilute with EtOAc, and filter D->E F Concentrate filtrate under reduced pressure E->F G Purify by column chromatography F->G H Final N-arylated aminophenol product G->H

Caption: General experimental workflow for catalyst-driven N-arylation.

G pd0 Pd(0)L oa_complex Ar-Pd(II)L(X) pd0->oa_complex Ar-X oa_text Oxidative Addition amine_complex Ar-Pd(II)L(NHR') oa_complex->amine_complex + R'NH₂ - X⁻ base_text Base-mediated Deprotonation amine_complex->pd0 product Ar-NHR' amine_complex->product re_text Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.

Experimental Protocols

The following are representative experimental protocols for the palladium- and copper-catalyzed N-arylation reactions.

  • Reaction Setup: An oven-dried resealable vial is charged with the palladium precatalyst (0.002 mmol, 0.2 mol%), the aryl halide (if solid, 1.0 mmol), the aminophenol (1.2 mmol), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).

  • Inert Atmosphere: The vial is sealed with a cap, evacuated, and backfilled with argon. This cycle is repeated three times.

  • Solvent and Reagent Addition: The aryl halide (if liquid, 1.0 mmol) is added via syringe, followed by the addition of degassed solvent (e.g., 1,4-dioxane or t-BuOH, 1.0 mL).

  • Reaction: The vial is placed in a preheated oil bath and stirred at the specified temperature (90-110 °C) for the designated time (typically 12-24 h).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (5 mL), filtered through a pad of Celite, and washed with additional ethyl acetate (10 mL).

  • Purification: The combined filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to yield the desired N-arylated product.

  • Reaction Setup: An oven-dried resealable vial is charged with copper(I) iodide (CuI, 0.05 mmol, 5 mol%), the aryl iodide (1.0 mmol), 2-aminophenol (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: The vial is sealed, evacuated, and backfilled with argon.

  • Solvent Addition: Degassed 1,4-dioxane (1.0 mL) is added via syringe.

  • Reaction: The mixture is stirred in a preheated 110 °C oil bath for 24 hours.

  • Workup: The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered.

  • Purification: The filtrate is concentrated, and the crude product is purified by flash column chromatography to afford the N-arylated 2-aminophenol.

Conclusion

A complementary set of palladium and copper catalysts provides a robust toolkit for the selective N-arylation of unprotected aminophenols.[4][7] For 3- and 4-aminophenols, palladium catalysts based on bulky biarylphosphine ligands like BrettPhos offer excellent yields and broad functional group tolerance.[5] For the specific case of 2-aminophenol, a simple copper iodide system, using the substrate itself as a ligand, proves to be a highly effective and selective method.[3] The choice of catalyst, ligand, base, and solvent is crucial and should be tailored to the specific aminophenol and aryl halide coupling partners.

References

Benchmarking the stability of 3-((2,6-Dimethylphenyl)amino)phenol against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 3-((2,6-Dimethylphenyl)amino)phenol against structurally similar compounds. Understanding the intrinsic stability of active pharmaceutical ingredients (APIs) is a critical aspect of drug development, ensuring safety, efficacy, and appropriate shelf-life. This document outlines experimental protocols for forced degradation studies and presents a comparative stability profile based on established chemical principles and available data on related aminophenol derivatives.

Comparative Stability Analysis

While direct, quantitative forced degradation data for this compound is not extensively available in peer-reviewed literature, a comparative stability assessment can be inferred from the known behavior of aminophenol isomers and related N-aryl compounds. Generally, the position of the amino and hydroxyl groups on the phenol ring significantly influences the molecule's susceptibility to degradation.

Key Stability Trends for Aminophenol Derivatives:

  • Positional Isomerism: Among aminophenol isomers, the meta- (3-) substituted compounds, such as 3-aminophenol, are generally the most stable under atmospheric conditions. Ortho- (2-) and para- (4-) isomers are more prone to oxidation, often leading to the formation of colored degradation products. This trend is attributed to the electronic effects of the substituent groups, where the meta-position is less susceptible to the formation of quinone-imine intermediates, which are common products of oxidative degradation.

  • N-Arylation: The introduction of a bulky, electron-donating N-aryl group, such as the 2,6-dimethylphenyl substituent, is expected to influence the stability profile. The steric hindrance provided by the two methyl groups can offer some protection against certain degradation pathways.

Based on these principles, a qualitative comparison of the expected stability of this compound and its ortho- and para-isomers is presented below.

Table 1: Comparative Stability Profile of N-(2,6-Dimethylphenyl)aminophenol Isomers

CompoundStructureExpected Relative StabilityPotential Degradation Pathways
This compound CN(C1=C(C)C=CC=C1C)C1=CC(O)=CC=C1High Oxidation (slower rate), Hydrolysis (under extreme conditions)
2-((2,6-Dimethylphenyl)amino)phenolCN(C1=C(C)C=CC=C1C)C1=CC=CC=C1OModerateOxidation (prone to form quinone-imines), Photodegradation
4-((2,6-Dimethylphenyl)amino)phenolCN(C1=C(C)C=CC=C1C)C1=CC=C(O)C=C1LowOxidation (highly prone to form colored products), Photodegradation

Experimental Protocols for Forced Degradation Studies

To quantitatively assess the stability of this compound and its analogs, a comprehensive forced degradation study should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

General Sample Preparation

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Stress Conditions
  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in methanol) to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradation products (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the stability testing process.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidation (3% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal (105°C, solid) Thermal->Stressed_Samples Photo Photolytic (UV/Vis light) Photo->Stressed_Samples API API Sample (this compound) API->Acid API->Base API->Oxidation API->Thermal API->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Impurity Profile) HPLC_Analysis->Data_Analysis

Caption: Workflow for Forced Degradation Studies.

Signaling_Pathway_Concept cluster_compound Test Compound cluster_stressors Environmental Stressors Compound This compound Degradation Degradation Compound->Degradation Heat Heat Heat->Degradation Light Light Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation pH Extreme pH pH->Degradation Degradation_Products Degradation Products (e.g., Quinone-imines, Hydrolysis products) Degradation->Degradation_Products Unstable Stable_Molecule Stable Molecule Degradation->Stable_Molecule Stable

Caption: Conceptual Pathway of Compound Stability.

Conclusion

Based on fundamental chemical principles, this compound is predicted to exhibit greater stability compared to its ortho- and para-isomers, primarily due to its reduced susceptibility to oxidation. To confirm this and to fully characterize its stability profile, rigorous forced degradation studies employing a validated stability-indicating HPLC method are essential. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such an investigation, enabling researchers to generate the necessary data for regulatory submissions and to ensure the development of a safe and stable drug product.

A Comparative Guide to Purity Determination of 3-((2,6-Dimethylphenyl)amino)phenol: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For the compound 3-((2,6-Dimethylphenyl)amino)phenol, a key intermediate in various synthetic pathways, ensuring high purity is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity assessment, supported by representative experimental data and detailed methodologies.

Introduction to Purity Analysis

Purity assessment verifies the identity and quantity of a substance, while identifying and quantifying any impurities. For this compound, common impurities may include residual starting materials, by-products from synthesis, or degradation products. The choice of analytical method depends on factors such as the required accuracy and precision, the nature of the impurities, and the availability of reference standards.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] It offers direct quantification without the need for a specific reference standard of the analyte, a significant advantage over traditional chromatographic methods.[2][3] This guide will compare 1H qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two commonly employed techniques for the analysis of aromatic amines and phenolic compounds.[4]

Methodology Comparison

The selection of an analytical technique is a critical decision in the drug development process. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the purity analysis of this compound, based on typical performance for similar small aromatic molecules.[1]

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct measurement based on the molar ratio of analyte to an internal standard by integrating proton signals.[5]Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[4]Separation of volatile compounds followed by mass-based detection and quantification.[4]
Reference Standard Requires a certified internal standard of a different compound.[2]Requires a certified reference standard of the analyte.[1]Requires a certified reference standard of the analyte, often with derivatization.[4]
Accuracy (% Recovery) 99.0 - 101.0%[1]98.0 - 102.0%[1]97.0 - 103.0%
Precision (RSD%) < 1.0%[2]< 2.0%< 3.0%
Linearity (r²) > 0.999[1]> 0.999[1]> 0.998
Sensitivity Lower than chromatographic methods, but can be enhanced.[1]High sensitivity, ideal for trace impurity detection.[1]Very high sensitivity, especially with selected ion monitoring.
Analysis Time per Sample ~10-15 minutes[1]~15-30 minutes[1]~20-40 minutes
Sample Throughput Lower than HPLC.[1]High, suitable for automation.[1]Moderate, can be automated.
Destructive/Non-destructive Non-destructive.[6]Destructive.Destructive.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. The following sections outline representative methodologies for each technique.

This protocol describes the determination of the purity of this compound using an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (e.g., Maleic Acid or 1,4-Dinitrobenzene of known purity)

  • Deuterated Solvent (e.g., DMSO-d6)

  • Class A volumetric flasks and pipettes

  • Analytical balance (5-figure)[7]

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a clean, dry vial.[8]

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.[7]

  • Ensure complete dissolution by vortexing the sample.[7]

  • Transfer the solution to a clean, dry NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.[8]

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[9]

  • Temperature: Maintain a constant temperature (e.g., 298 K).[8]

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. Ensure the selected signals do not overlap with any impurity or solvent signals.

  • Calculate the purity of the analyte using the following equation[9]:

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • Purity = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

This protocol is a general method for the purity determination of this compound by HPLC with UV detection.

1. Materials and Reagents:

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable modifier

  • Mobile phase filter (0.45 µm)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard and the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

4. Analysis and Purity Calculation:

  • Inject the calibration standards to establish a calibration curve.

  • Inject the sample solution.

  • The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. For more accurate quantification, the purity can be calculated against the reference standard calibration curve.

This protocol outlines a general procedure for the purity analysis of this compound, which may require derivatization to improve volatility.

1. Materials and Reagents:

  • This compound sample

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane or Acetonitrile)

  • Internal standard for GC (if not using MS for quantification)

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

3. Sample Preparation:

  • Accurately weigh the sample into a vial.

  • Add the solvent and the derivatizing agent.

  • Heat the vial (e.g., at 60 °C for 30 minutes) to complete the derivatization reaction.

  • Cool to room temperature before injection.

4. Analysis and Purity Calculation:

  • Inject the derivatized sample into the GC-MS.

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • Purity is typically determined by the area percent of the main peak relative to the total ion chromatogram area.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for qNMR purity determination and a comparison of the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (Optimized parameters) transfer->nmr_acq process_spec Process spectrum (FT, phase, baseline) nmr_acq->process_spec integrate Integrate analyte and standard signals process_spec->integrate calculate Calculate purity using the established formula integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gcms GC-MS qnmr_adv Advantages: - Primary method - Non-destructive - No analyte-specific standard qnmr_disadv Disadvantages: - Lower sensitivity - Potential for signal overlap hplc_adv Advantages: - High sensitivity - High throughput - Well-established hplc_disadv Disadvantages: - Requires analyte standard - Destructive - Method development can be lengthy gcms_adv Advantages: - High sensitivity and selectivity - Provides structural information (MS) gcms_disadv Disadvantages: - Requires volatile/derivatized analyte - Destructive - Potential for thermal degradation start Purity Determination of This compound start->qnmr_adv start->hplc_adv start->gcms_adv

Caption: Comparison of Analytical Methods.

Conclusion

For the purity determination of this compound, quantitative NMR stands out as a highly accurate and precise primary method that does not necessitate an analyte-specific reference standard.[1] Its non-destructive nature is also advantageous when dealing with valuable materials.[6]

HPLC is a robust and sensitive technique, particularly well-suited for routine quality control and the detection of trace impurities.[1] GC-MS offers excellent sensitivity and structural confirmation but may require sample derivatization.

Ultimately, the choice of method will depend on the specific analytical needs. For definitive purity assignment and in the absence of a certified reference standard for the analyte, qNMR is the superior choice. For high-throughput screening and trace impurity analysis, HPLC is often preferred. A combination of these orthogonal techniques can provide the most comprehensive characterization of the purity of this compound.

References

A Comparative Guide to LC-MS/MS Method Validation for Trace Analysis of Aminophenol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. Aminophenol isomers, common process impurities or degradation products, can be genotoxic and require sensitive and accurate analytical methods for their detection and quantification at trace levels. This guide provides an objective comparison of key performance parameters for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods tailored for the trace analysis of aminophenol impurities, supported by experimental data and detailed protocols as outlined by international guidelines.

Key Performance Parameters for LC-MS/MS Method Validation

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a framework for validating analytical procedures, with key parameters that ensure the reliability of results.[1][2][3][4] For trace analysis using LC-MS/MS, the following parameters are crucial:

Validation ParameterAcceptance Criteria (Typical)Significance in Trace Analysis
Specificity/Selectivity No significant interference at the retention time of the analyte.Ensures that the signal detected is solely from the aminophenol impurity and not from the drug substance, other impurities, or matrix components.[1][5]
Limit of Detection (LOD) Signal-to-noise ratio (S/N) ≥ 3.Determines the lowest concentration of the aminophenol impurity that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-noise ratio (S/N) ≥ 10; acceptable precision and accuracy.The lowest concentration of the aminophenol impurity that can be quantitatively determined with acceptable precision and accuracy.[1][3]
Linearity Correlation coefficient (r²) ≥ 0.99.Demonstrates a proportional relationship between the concentration of the aminophenol impurity and the instrument response over a defined range.[1][3][5]
Accuracy (Recovery) Typically 80-120% for trace impurities.Measures the closeness of the experimental value to the true value, often assessed by spiking the sample with a known amount of the impurity.[1][3][5]
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 15% for trace analysis.Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1][5]
Robustness No significant change in results with small, deliberate variations in method parameters.Indicates the reliability of the method during normal usage with minor variations in parameters like mobile phase composition, flow rate, and temperature.[1][3]

Comparative Data for Aminophenol Analysis

The following table summarizes a selection of reported quantitative data for the trace analysis of aminophenol impurities using LC-MS/MS. This data provides a benchmark for the performance of a validated method.

AnalyteMethodLOQLinearity RangeAccuracy (Recovery %)Precision (RSD %)Reference
p-AminophenolLC-MS/MS1 ng/mLNot SpecifiedNot SpecifiedNot Specified[6]
4-AminophenolHPLC with Amperometric Detection4 ng/mLNot SpecifiedGood~6%[7]
Genotoxic Impurities (General)LC-MS/MSppm to ppb levelsNot SpecifiedNot SpecifiedNot Specified[8][9]

Note: This table is illustrative. For a direct comparison, methods should be validated side-by-side under the same laboratory conditions.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol for the development and validation of an LC-MS/MS method for the trace analysis of aminophenol impurities.

1. Materials and Reagents:

  • Reference standards of aminophenol isomers and the active pharmaceutical ingredient (API).

  • HPLC or LC-MS grade solvents (e.g., acetonitrile, methanol, water).[10]

  • High purity formic acid or ammonium acetate for mobile phase modification.[10][11]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.[11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[10]

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.[11]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for aminophenols.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor to product ion transitions for each aminophenol isomer.[11]

  • Ion Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving maximum sensitivity.

4. Sample Preparation:

  • Accurately weigh the API and dissolve it in a suitable solvent (e.g., a mixture of water and organic solvent) to a final concentration relevant to the drug product.

  • Spike the sample solution with known concentrations of aminophenol impurities for accuracy and precision assessments.

5. Validation Procedure:

  • Specificity: Analyze blank samples (diluent), placebo samples, and API samples to ensure no interfering peaks at the retention times of the aminophenol impurities.

  • LOD and LOQ: Determine the signal-to-noise ratio for a series of diluted solutions of the aminophenol standards.

  • Linearity: Prepare a series of at least five concentrations of the aminophenol standards spanning the expected range of the impurities and plot the peak area against concentration.

  • Accuracy: Analyze the API sample spiked with known amounts of aminophenol impurities at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of the spiked API sample on the same day and by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Robustness: Introduce small, deliberate changes to method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C) and assess the impact on the results.

Visualizing the Workflow and Parameter Relationships

To better understand the logical flow of method validation and the interplay between different parameters, the following diagrams are provided.

G cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting A Standard & Sample Preparation B LC-MS/MS System Setup & Optimization A->B C Specificity Analysis B->C D LOD & LOQ Determination C->D I Data Analysis C->I E Linearity Assessment D->E D->I F Accuracy (Recovery) E->F E->I G Precision (Repeatability & Intermediate) F->G F->I H Robustness Evaluation G->H G->I H->I J Validation Report Generation I->J

Caption: Experimental Workflow for LC-MS/MS Method Validation.

G cluster_main Core Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Sensitivity Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Linearity Linearity Linearity->Accuracy Accuracy->Precision Robustness Robustness Precision->Robustness LOQ->Accuracy LOQ->Precision

Caption: Logical Relationship of Validation Parameters.

References

Comparison of different purification techniques for 3-((2,6-Dimethylphenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, obtaining highly pure 3-((2,6-Dimethylphenyl)amino)phenol is a critical step for ensuring the quality and reliability of subsequent synthetic transformations and biological assays. This guide provides a comparative overview of common purification techniques for this compound, complete with experimental protocols and supporting data to aid in method selection.

Comparison of Purification Techniques

The choice of purification method for this compound depends on the initial purity of the crude material, the desired final purity, the scale of the purification, and available resources. The following table summarizes the key performance indicators for three common techniques: recrystallization, column chromatography, and acid-base extraction.

TechniqueTypical PurityTypical YieldTime RequiredRelative CostKey AdvantagesKey Disadvantages
Recrystallization >99%70-90%4-8 hoursLowSimple, cost-effective, scalablePotential for significant product loss in mother liquor
Column Chromatography >98%60-85%8-24 hoursMediumHigh resolution for complex mixturesLabor-intensive, requires significant solvent volumes
Acid-Base Extraction 90-98%>95%2-4 hoursLowFast, high recovery, good for removing acidic/basic impuritiesLess effective for removing neutral impurities with similar solubility

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are based on established procedures for analogous aromatic amines and phenols and may require optimization for specific crude sample characteristics.

Recrystallization

This technique relies on the differential solubility of the target compound and impurities in a suitable solvent at different temperatures.

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, toluene, and mixtures with water or hexanes). A suitable solvent will dissolve the compound when hot but sparingly when cold. A mixed solvent system of ethanol and water is often effective for aminophenols.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of boiling solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.

Protocol:

  • Stationary Phase and Mobile Phase Selection: Based on thin-layer chromatography (TLC) analysis, select a suitable mobile phase that provides good separation of the target compound from impurities. For aromatic amines, a common mobile phase is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate.[1] A starting point could be a 4:1 mixture of hexanes:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a chromatography column. Allow the silica to settle, ensuring a well-packed, homogenous stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the target compound.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation of Pure Compound: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Acid-Base Extraction

This technique separates acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic solvents at various pH levels.[2]

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.

  • Acidic Wash: To remove any basic impurities, extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer. Separate the two layers.

  • Basic Wash: To isolate the phenolic target compound, extract the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH). The phenolic proton will be removed, forming a water-soluble phenoxide salt that partitions into the aqueous layer. Separate the layers.

  • Neutralization and Isolation: Cool the aqueous basic extract in an ice bath and carefully neutralize it with a dilute acid (e.g., 1 M HCl) until the this compound precipitates out of solution.

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizing the Workflow and Logic

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

G General Purification Workflow crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve purification Purification Step (Recrystallization, Chromatography, or Extraction) dissolve->purification isolate Isolate Purified Compound purification->isolate dry Dry Purified Compound isolate->dry analyze Analyze for Purity (TLC, HPLC, NMR) dry->analyze pure_product Pure this compound analyze->pure_product

Caption: General experimental workflow for the purification of this compound.

G Acid-Base Extraction Logic start Crude Mixture in Organic Solvent add_acid Extract with aq. Acid (e.g., HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Target Compound + Neutral Impurities) separate1->organic1 aqueous1 Aqueous Layer (Basic Impurities) separate1->aqueous1 add_base Extract with aq. Base (e.g., NaOH) organic1->add_base separate2 Separate Layers add_base->separate2 organic2 Organic Layer (Neutral Impurities) separate2->organic2 aqueous2 Aqueous Layer (Deprotonated Target Compound) separate2->aqueous2 neutralize Neutralize with Acid aqueous2->neutralize precipitate Precipitate Pure Compound neutralize->precipitate isolate Isolate and Dry precipitate->isolate final_product Pure this compound isolate->final_product

Caption: Logical flow of the acid-base extraction for purifying this compound.

References

Safety Operating Guide

Safe Disposal of 3-((2,6-Dimethylphenyl)amino)phenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of 3-((2,6-Dimethylphenyl)amino)phenol, intended for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for related chemical compounds. Always consult the specific Safety Data Sheet (SDS) for the compound in use and adhere to all local, state, and federal regulations.

The compound this compound is classified as harmful if swallowed or inhaled, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects. Proper handling and disposal are critical to ensure personnel safety and environmental protection.

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes the key hazard information based on data for structurally similar compounds.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Hazardous to the Aquatic Environment (Chronic) Category 2H411: Toxic to aquatic life with long lasting effects

Pre-Disposal and Handling Protocols

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene).[1][2] Change gloves frequently, especially if contaminated.

  • Body Protection: Wear a laboratory coat.[1]

Engineering Controls:

  • All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[1]

  • Ensure immediate and unobstructed access to an eyewash station and emergency shower.[3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.

  • Containerization:

    • Leave the chemical in its original container whenever possible.

    • If transferring to a new container, ensure it is clearly and accurately labeled with the chemical name and associated hazards.

    • Keep the container tightly closed when not in use.[4]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams. Incompatible materials can lead to dangerous chemical reactions.

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizers and strong bases.[3]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[3]

    • Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[3]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[4]

    • Follow all national and local regulations for hazardous waste disposal.

    • Complete all required waste disposal forms, such as a Materials Packing List (MPL), as per your institution's guidelines.[3]

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[5]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe_check Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe_check waste_type Is the waste a pure substance or contaminated material? ppe_check->waste_type pure_substance Pure Substance: Keep in original, labeled container. waste_type->pure_substance Pure contaminated_material Contaminated Material: (e.g., spill cleanup) Place in a sealed, labeled container. waste_type->contaminated_material Contaminated segregate Segregate from incompatible waste. pure_substance->segregate contaminated_material->segregate store Store in a cool, dry, well-ventilated area. segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-((2,6-Dimethylphenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-((2,6-Dimethylphenyl)amino)phenol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the hazardous properties of similar phenolic and amino-aromatic compounds and are intended to ensure the safe execution of laboratory work.

Hazard Summary

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Notes
Eye and Face Protection Chemical splash goggles and a face shieldGoggles should meet ANSI Z.87.1 standards. A face shield is necessary when there is a splash hazard.
Skin Protection Chemical-resistant gloves (double-gloving recommended)For compounds like phenol, butyl rubber or neoprene gloves are recommended for good resistance. Always inspect gloves for integrity before use and change them immediately if contaminated.
Lab coatA Nomex® or similar flame-resistant lab coat that is fully buttoned is recommended to cover as much skin as possible.
Closed-toe shoes and long pantsShoes should cover the entire foot.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient to maintain exposure below permissible limits, or when handling the powder outside of a fume hood.[2]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

    • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4]

    • Assemble a phenol first aid kit, which should include polyethylene glycol (PEG-300 or PEG-400) for skin decontamination.[1]

  • Handling the Chemical :

    • Before handling, wash hands thoroughly. Don all required PPE as outlined in the table above.

    • If the compound is a solid, minimize dust generation during weighing and transfer.[3]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • In Case of Exposure :

    • Skin Contact : Immediately remove contaminated clothing.[5] If available, wipe the affected area with a gauze pad soaked in polyethylene glycol (PEG-300 or PEG-400).[1] If PEG is not available, rinse the skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[5]

    • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid and liquid waste in designated, compatible, and properly labeled hazardous waste containers.[6] The label should clearly state "HAZARDOUS WASTE" and list the chemical constituents.[6]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

    • Keep waste containers tightly sealed when not in use and store them in a well-ventilated area, away from incompatible materials.[7]

  • Container Management :

    • Use containers that are in good condition and compatible with the chemical waste.[6]

  • Spill Cleanup :

    • In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[1][7]

    • Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.[7]

    • Decontaminate the spill area.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical disposal facility.[7] Incineration is often the preferred method for organic chemical waste.[7]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_spill_kit Ensure Spill Kit is Ready prep_ppe->prep_spill_kit handle_weigh Weigh Chemical prep_spill_kit->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer dispose_collect Collect Waste in Labeled Container handle_transfer->dispose_collect emergency_spill Spill handle_transfer->emergency_spill emergency_exposure Personal Exposure handle_transfer->emergency_exposure dispose_store Store Waste Securely dispose_collect->dispose_store dispose_pickup Arrange for Professional Disposal dispose_store->dispose_pickup end_op End of Operation dispose_pickup->end_op emergency_spill->dispose_collect Clean up & dispose first_aid Seek Medical Attention emergency_exposure->first_aid Administer First Aid start Start start->prep_fume_hood

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.